molecular formula C55H84O16 B1193735 SBF-1

SBF-1

Cat. No.: B1193735
M. Wt: 1001.261
InChI Key: VEZQEAKGXANRNL-OTHZRPGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBF-1 is a synthetic saponin analog renowned for its potent and selective immunosuppressive activity in scientific research. Studies demonstrate that its primary value lies in the selective inhibition of activated T lymphocyte proliferation at very low concentrations (10 nM), while exhibiting minimal toxicity to non-activated T cells at concentrations up to 10 μM . This selectivity is a key advantage for research into targeted immunomodulation. The compound's mechanism of action is linked to the suppression of T cell activation, evidenced by its inhibition of the critical surface activation markers CD25 and CD69 . Furthermore, this compound induces apoptosis in activated T cells and downregulates the production of key T cell-derived cytokines, including IL-2 and IFN-γ, in a dose-dependent manner . A principal biochemical mechanism involves the blockage of the AKT signaling pathway, as shown by its inhibition of AKT phosphorylation . This makes it a valuable tool for studying AKT-driven cellular processes. In vivo, this compound has been shown to significantly suppress ear swelling and inflammation in a mouse model of picryl chloride-induced contact hypersensitivity, confirming its immunosuppressive efficacy . Researchers utilize this compound to explore novel pathways in immunology and T cell-mediated diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C55H84O16

Molecular Weight

1001.261

IUPAC Name

(2S,3R,4S,5R)-2-(((2S,3R,4S,5S)-3-Acetoxy-2-(((3S,8R,9S,10R,13S,14S,16S,17S)-17-((S)-1-(dodecyloxy)-1-oxopropan-2-yl)-3,17-dihydroxy-8,10,13-trimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl)oxy)-5-hydroxytetrahydro-2H-pyran-4-yl)oxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl 4-methoxybenzoate

InChI

InChI=1S/C55H84O16/c1-8-9-10-11-12-13-14-15-16-17-28-65-48(61)33(2)55(63)43(30-42-53(5)25-22-36-29-37(57)23-26-52(36,4)41(53)24-27-54(42,55)6)69-51-47(68-34(3)56)45(40(59)32-67-51)71-50-46(44(60)39(58)31-66-50)70-49(62)35-18-20-38(64-7)21-19-35/h18-22,33,37,39-47,50-51,57-60,63H,8-17,23-32H2,1-7H3/t33-,37+,39-,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53-,54+,55-/m1/s1

InChI Key

VEZQEAKGXANRNL-OTHZRPGSSA-N

SMILES

O=C(O[C@H]1[C@H](O[C@@H]2[C@@H](OC(C)=O)[C@H](O[C@H]3C[C@@]4([H])[C@]5(C)CC=C6C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]4(C)[C@]3([C@H](C)C(OCCCCCCCCCCCC)=O)O)OC[C@@H]2O)OC[C@@H](O)[C@@H]1O)C7=CC=C(OC)C=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SBF-1;  SBF 1;  SBF1

Origin of Product

United States

Foundational & Exploratory

Unraveling the Allosteric Inhibition of PDK1: A Technical Guide to the Mechanism of Action of SBF-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying novel therapeutic agents with precise mechanisms of action is a paramount objective. The small molecule SBF-1 has emerged as a promising allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a critical node in cellular signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Allosteric Inhibition of PDK1

This compound exerts its inhibitory effect on PDK1 not by competing with ATP at the catalytic site, but by binding to a distinct allosteric site known as the PIF-pocket. This pocket is crucial for the binding of the hydrophobic motif of PDK1's substrates, such as Akt/PKB. By occupying this site, this compound prevents the proper docking of substrates, thereby inhibiting their phosphorylation and downstream signaling.

A computational study involving molecular dynamics simulations has elucidated the binding mode of the hydrolyzed product of this compound (this compound⁻) within the PIF-pocket of PDK1.[1][2] The carboxylate moiety of this compound⁻ forms a salt bridge interaction, a common feature among known ligands of this pocket.[1][2] Further stability is achieved through hydrogen bonds with THR148 and van der Waals interactions with GLN150.[1][2] This binding induces conformational changes in PDK1, specifically enhancing the hinge motion and suppressing fluctuations at the αB helix, which ultimately leads to the allosteric regulation of the kinase.[1][2]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been computationally estimated and compared with other known low molecular weight compounds that bind to the PDK1 PIF-pocket. The binding affinity of this compound⁻ is comparable to that of PS171 and PS182.[1][2]

CompoundEstimated IC50 (µM)
This compound⁻2.0 - 10.0
PS171Comparable to this compound⁻
PS182Comparable to this compound⁻

Table 1: Estimated IC50 values for PDK1 PIF-pocket inhibitors.[1][2]

Experimental Protocols

The following section details the key experimental methodologies employed to characterize the mechanism of action of this compound.

Molecular Dynamics (MD) Simulations

Objective: To investigate the binding pose and allosteric regulation of PDK1 by this compound⁻.

Protocol:

  • The initial binding pose of this compound⁻ with PDK1 is predicted using a docking program such as Vina.[1][2]

  • The predicted complex is then subjected to molecular dynamics simulations to refine the binding pose and analyze the dynamic interactions.[1][2]

  • Comparative simulations are performed with other known PIF-pocket binding compounds (e.g., PS48, PS171, PS182, and PS210) to validate the binding mode and interactions.[1][2]

  • Free energy profiles are calculated to analyze the conformational changes in PDK1 upon the binding of this compound⁻, particularly focusing on the hinge motion and the fluctuation of the αB helix.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDK1 signaling pathway and a typical experimental workflow for characterizing an allosteric inhibitor like this compound.

PDK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Insulin Insulin Insulin->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PIP3->Akt recruits PDK1->Akt phosphorylates (activates) Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism SBF1 This compound SBF1->PDK1 inhibits (allosterically)

Caption: PDK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_computational Computational Analysis cluster_invitro In Vitro Validation cluster_cellular Cellular Assays Docking Molecular Docking (e.g., Vina) MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation provides initial pose Free_Energy Free Energy Calculation MD_Simulation->Free_Energy generates trajectories for Binding_Assay Binding Assay (e.g., FP, SPR) Free_Energy->Binding_Assay predicts binding affinity for Kinase_Assay Kinase Assay (IC50 determination) Binding_Assay->Kinase_Assay confirms interaction for Western_Blot Western Blot (p-Akt levels) Kinase_Assay->Western_Blot validates cellular target engagement for Cell_Viability Cell Viability Assay Western_Blot->Cell_Viability correlates with phenotypic effect in

Caption: Experimental workflow for characterizing an allosteric inhibitor.

Conclusion

This compound represents a significant development in the quest for selective kinase inhibitors. Its allosteric mechanism of action, targeting the PIF-pocket of PDK1, offers a potential advantage over traditional ATP-competitive inhibitors, which can suffer from off-target effects due to the conserved nature of the ATP-binding site. The detailed understanding of its binding mode and the resulting conformational changes in PDK1 provide a solid foundation for the further development of this compound and its analogs as therapeutic agents. The experimental protocols and workflows outlined here serve as a guide for researchers aiming to investigate and validate the activity of this and other novel allosteric modulators.

References

SBF1 Gene: Function and Pathways - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SET Binding Factor 1 (SBF1), also known as Myotubularin Related Protein 5 (MTMR5), is a large, multi-domain protein with a complex and critical role in cellular function. Despite being classified as a pseudophosphatase due to the absence of key catalytic residues, SBF1 is a functionally active protein. It primarily functions as a scaffold or adaptor protein and possesses guanine (B1146940) nucleotide exchange factor (GEF) activity. SBF1 is implicated in a variety of cellular processes, including the regulation of phosphoinositide metabolism, endosomal trafficking, autophagy, and myelination. Mutations in the SBF1 gene are causally linked to Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a demyelinating peripheral neuropathy. This technical guide provides a comprehensive overview of the current understanding of SBF1's molecular functions, its involvement in key signaling pathways, and its association with human disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting SBF1 and its associated pathways.

Introduction to SBF1

The SBF1 gene, located on chromosome 22q13.33, encodes a protein of 1868 amino acids.[1] While initially identified through its interaction with the SET domain of the histone methyltransferase SUV39H1, its functions extend far beyond chromatin biology.[2] SBF1 belongs to the myotubularin family of phosphoinositide phosphatases; however, it is catalytically inactive due to substitutions in its active site.[1] Instead, SBF1 acts as a crucial regulator of the catalytically active phosphatase MTMR2, forming a heterodimer to control the dephosphorylation of key phosphoinositides.[3] Furthermore, SBF1 possesses a DENN domain that confers GEF activity, implicating it in the regulation of Rab GTPases and vesicular transport.[1][4]

Gene and Protein Aliases

To avoid confusion in the literature, it is important to be aware of the various aliases for the SBF1 gene and its protein product.

Gene SymbolFull NamePrevious Symbols/Aliases
SBF1SET Binding Factor 1MTMR5, DENND7A

Molecular Function of SBF1

SBF1's functionality is dictated by its distinct protein domains, which mediate its interactions and enzymatic activity.

Protein Domains

The SBF1 protein comprises several key domains that are critical for its function.

DomainApproximate Amino Acid RangeFunction
DENN (uDENN, DENN, dDENN)1-500Guanine Nucleotide Exchange Factor (GEF) activity, likely involved in Rab GTPase activation.
PH (Pleckstrin Homology)600-700Binds to phosphoinositides, mediating membrane localization.
GRAM1000-1100Glucosyltransferases, Rab-like GTPase activators and Myotubularins domain; function in SBF1 not fully elucidated.
Pseudophosphatase1300-1600Catalytically inactive phosphatase domain; interacts with and regulates the active phosphatase MTMR2.
Coiled-coilC-terminalMediates protein-protein interactions, including dimerization with MTMR2.

Note: The amino acid ranges are approximate and may vary slightly based on the specific protein isoform and prediction tool.

Pseudophosphatase Activity and Regulation of MTMR2

A central function of SBF1 is its role as a pseudophosphatase that regulates the lipid phosphatase MTMR2. SBF1 forms a stable heterodimer with MTMR2, and this interaction is essential for the proper subcellular localization and enzymatic activity of MTMR2.[3] MTMR2 dephosphorylates phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), two key lipids involved in endosomal trafficking and autophagy.[3] By controlling MTMR2, SBF1 indirectly regulates these critical cellular processes.

Guanine Nucleotide Exchange Factor (GEF) Activity

The N-terminal DENN domain of SBF1 confers GEF activity, which involves promoting the exchange of GDP for GTP on small GTPases, thereby activating them. While the specific Rab GTPase targets of SBF1 are still under investigation, this function implicates SBF1 in the regulation of vesicular transport, a process intricately linked to its role in endosomal trafficking and myelination.

SBF1 in Cellular Pathways

SBF1's dual functions as a pseudophosphatase and a GEF place it at the crossroads of several essential cellular pathways.

Phosphoinositide Metabolism and Endosomal Trafficking

By regulating MTMR2, SBF1 plays a critical role in maintaining the cellular balance of PI(3)P and PI(3,5)P2. These phosphoinositides are crucial for the identity and function of endosomes, orchestrating processes such as endosomal fusion, fission, and maturation. Dysregulation of these lipids due to SBF1 dysfunction can lead to defects in endosomal trafficking, which is particularly detrimental in highly specialized cells like Schwann cells.

SBF1_Endosomal_Trafficking SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 Forms heterodimer & regulates activity PI3P PI(3)P MTMR2->PI3P Dephosphorylates PI35P2 PI(3,5)P2 MTMR2->PI35P2 Dephosphorylates Endosome Endosome PI3P->Endosome Regulates PI35P2->Endosome Regulates Trafficking Endosomal Trafficking Endosome->Trafficking

SBF1 regulates endosomal trafficking via MTMR2.
Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. The initiation and maturation of autophagosomes are tightly regulated by phosphoinositides, particularly PI(3)P. Given SBF1's role in controlling MTMR2-mediated dephosphorylation of PI(3)P, it is a key regulator of autophagy.[3] Studies in patient-derived fibroblasts with SBF1 mutations have shown alterations in autophagic flux, suggesting that impaired autophagy may contribute to the pathology of SBF1-related diseases.[5]

SBF1_Autophagy_Pathway cluster_regulation Regulation of Autophagy Initiation SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 Regulates PI3P PI(3)P MTMR2->PI3P Dephosphorylates Autophagosome Autophagosome PI3P->Autophagosome Promotes formation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

SBF1's role in the regulation of autophagy.
Myelination

The proper formation and maintenance of the myelin sheath by Schwann cells in the peripheral nervous system are critically dependent on well-organized membrane trafficking. The association of SBF1 mutations with the demyelinating neuropathy CMT4B3 strongly points to a crucial role for SBF1 in myelination.[1][6][7][8] It is hypothesized that the disruption of endosomal trafficking and autophagy in Schwann cells, due to aberrant SBF1 function, leads to defects in myelin sheath formation and stability.

SBF1 in Disease: Charcot-Marie-Tooth Disease Type 4B3 (CMT4B3)

Mutations in the SBF1 gene are the genetic basis of Charcot-Marie-Tooth disease type 4B3 (CMT4B3), an autosomal recessive demyelinating peripheral neuropathy.[1][6][7][8] Patients with CMT4B3 typically present with distal muscle weakness and atrophy, sensory loss, and reduced nerve conduction velocities. A characteristic pathological feature is the presence of focally folded myelin sheaths.[6][7]

Known Pathogenic Mutations in SBF1

A number of mutations throughout the SBF1 gene have been identified in patients with CMT4B3. These mutations include missense, nonsense, and frameshift variants that are thought to lead to a loss of SBF1 function.

MutationTypePredicted Effect on ProteinReference
c.1398C>A (p.H466Q)MissenseAltered protein structure[9]
c.1168C>G and c.2209_2210delMissense and FrameshiftLikely loss of function[10]
Compound heterozygous missense mutationsMissenseImpaired function[6][7][8]
Novel frameshift deletionFrameshiftTruncated, non-functional protein[10]
Novel splice-site null mutationSplicingAberrant splicing, likely leading to a non-functional protein[11]

Quantitative Data

SBF1 Gene Expression in Human Tissues

Data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of SBF1 mRNA expression across various human tissues. The data indicates that SBF1 is broadly expressed, with the highest levels observed in the testis and brain.

TissueMedian Gene Expression (TPM)
Testis38.3
Brain - Cerebellum25.1
Brain - Cortex22.8
Pituitary21.5
Nerve - Tibial18.9
Adrenal Gland17.6
Thyroid16.4
Muscle - Skeletal12.3
Heart - Left Ventricle10.1
Lung9.5
Skin8.7
Liver7.2

Data is sourced from the GTEx Portal and represents median expression in Transcripts Per Million (TPM).[12][13][14]

Experimental Protocols

The following are example protocols for key experiments used to study SBF1 function. These should be optimized for specific experimental conditions.

Co-Immunoprecipitation of SBF1 and Interacting Proteins

This protocol describes the co-immunoprecipitation of endogenous SBF1 and its binding partners from cultured cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-SBF1 antibody (for immunoprecipitation)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibodies for western blotting (e.g., anti-SBF1, anti-MTMR2)

Procedure:

  • Culture and harvest cells expressing endogenous SBF1.

  • Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-SBF1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and western blotting with antibodies against SBF1 and suspected interacting proteins.

CoIP_Workflow Start Cell Lysate Preclear Pre-clear with IgG and Beads Start->Preclear IP Immunoprecipitate with anti-SBF1 antibody Preclear->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot Analysis Elute->Analysis

Workflow for Co-Immunoprecipitation of SBF1.
In Vitro GEF Activity Assay for SBF1

This protocol outlines a fluorescence-based assay to measure the GEF activity of the SBF1 DENN domain.[5][15][16]

Materials:

  • Purified recombinant SBF1 DENN domain

  • Purified recombinant Rab GTPase (e.g., Rab5)

  • Mant-GDP (fluorescent GDP analog)

  • GTP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • Fluorometer

Procedure:

  • Load the Rab GTPase with Mant-GDP by incubation in the absence of MgCl2.

  • Initiate the exchange reaction by adding an excess of GTP and the purified SBF1 DENN domain.

  • Monitor the decrease in fluorescence over time as Mant-GDP is released from the Rab GTPase.

  • Calculate the initial rate of nucleotide exchange.

  • Compare the rate in the presence and absence of the SBF1 DENN domain to determine its GEF activity.

Immunofluorescence for SBF1 Subcellular Localization

This protocol describes the visualization of SBF1's subcellular localization in cultured cells.[17][18][19][20]

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody (anti-SBF1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary anti-SBF1 antibody diluted in blocking buffer overnight at 4°C.

  • Wash cells with PBS.

  • Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash cells with PBS.

  • Mount coverslips on microscope slides with mounting medium.

  • Visualize SBF1 localization using a fluorescence microscope.

Future Directions and Therapeutic Potential

A deeper understanding of SBF1's multifaceted roles is crucial for developing therapeutic strategies for CMT4B3 and potentially other related neurological disorders. Key areas for future research include:

  • Identification of all Rab GTPase substrates for SBF1's GEF activity to fully elucidate its role in vesicular trafficking.

  • Quantitative analysis of how pathogenic mutations affect SBF1's interaction with MTMR2 and its GEF activity to understand the precise molecular mechanisms of disease.

  • Investigation into the potential role of SBF1 in other diseases , given its broad expression and involvement in fundamental cellular processes.

  • Development of small molecules or gene therapies to modulate SBF1 activity or compensate for its loss of function in CMT4B3.

The intricate functions of SBF1 in regulating key cellular pathways highlight it as a protein of significant interest for both basic research and clinical applications. Further investigation into its molecular mechanisms will undoubtedly pave the way for novel therapeutic interventions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myotubularin-related protein 5 (MTMR5), also known as SET binding factor 1 (SBF1), is a catalytically inactive member of the myotubularin family of phosphatases. Despite its lack of intrinsic enzymatic activity, MTMR5 plays a critical regulatory role in fundamental cellular processes, primarily through its interaction with the active phosphatase MTMR2. This guide provides a comprehensive overview of the known functions of MTMR5, with a focus on its involvement in autophagy, particularly within the neuronal context, and its implication in the pathophysiology of Charcot-Marie-Tooth disease type 4B3 (CMT4B3). Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

Core Function: A Pseudophosphatase with a Crucial Regulatory Role

MTMR5 belongs to the myotubularin family, a group of phosphatases that primarily dephosphorylate phosphoinositides at the D3 and D5 positions of the inositol (B14025) ring. However, MTMR5 is classified as a pseudophosphatase because it lacks key catalytic residues, rendering it enzymatically inactive.[1] Its primary function lies in its ability to form a heterodimer with the catalytically active phosphatase, MTMR2.[2][3] This interaction is mediated by their respective coiled-coil domains and is essential for the proper function of both proteins.[2]

The formation of the MTMR5-MTMR2 complex has two key consequences:

  • Enhancement of MTMR2 Enzymatic Activity: MTMR5 significantly increases the phosphatase activity of MTMR2.[2] This potentiation allows for the efficient dephosphorylation of phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), converting them to phosphatidylinositol (PI) and phosphatidylinositol 5-phosphate (PI5P), respectively.[4]

  • Subcellular Localization of MTMR2: MTMR5 plays a crucial role in dictating the subcellular localization of MTMR2, ensuring the phosphatase is targeted to its specific sites of action.[2][3]

Role in Autophagy: A Neuronal Suppressor

A primary and extensively studied function of MTMR5 is its role as a suppressor of autophagy, with a particularly pronounced effect in neurons.[4][5][6] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous neurodegenerative diseases.

The MTMR5-MTMR2 complex negatively regulates the initiation and maturation of autophagosomes.[4][6] This is achieved by dephosphorylating PI3P, a key lipid second messenger that is essential for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.[7] By reducing the levels of PI3P, the MTMR5-MTMR2 complex effectively puts a brake on the autophagic process.[7]

Neurons exhibit a relative resistance to the induction of autophagy compared to other cell types.[4] Research has shown that the neuron-specific stability of MTMR5 transcripts contributes to this phenomenon, making MTMR5 a critical determinant of the basal autophagy rate in these cells.[4][5] Knockdown of MTMR5 in iPSC-derived neurons has been shown to enhance the degradation of autophagy substrates, including the disease-related protein TDP-43.[4]

Signaling Pathway of MTMR5 in Autophagy Regulation

MTMR5_Autophagy_Pathway cluster_0 Autophagy Initiation cluster_1 MTMR5-MTMR2 Complex VPS34 VPS34 PI PI PI3P PI3P PI->PI3P Phosphorylation Autophagosome Autophagosome Formation PI3P->Autophagosome Recruits Autophagy Machinery MTMR5 MTMR5 (Pseudophosphatase) Complex MTMR5-MTMR2 Heterodimer MTMR5->Complex MTMR2 MTMR2 (Active Phosphatase) MTMR2->Complex Complex->PI3P Dephosphorylation

Caption: MTMR5-MTMR2 complex negatively regulates autophagy initiation.

Involvement in Charcot-Marie-Tooth Disease Type 4B3 (CMT4B3)

Mutations in the SBF1 gene, which encodes MTMR5, are the cause of Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a rare autosomal recessive demyelinating neuropathy.[1][8] This contrasts with CMT4B1 and CMT4B2, which are caused by mutations in MTMR2 and MTMR13 (a homolog of MTMR5), respectively.

The pathology of MTMR5-associated neuropathy includes myelin outfoldings, thin myelin, and axon loss.[9] Studies in Mtmr5 knockout mice have revealed a reduction in the number of myelinated axons in the sciatic nerve, which is attributed to defects in the radial sorting of axons by Schwann cells.[9] This suggests a crucial role for MTMR5 in peripheral nerve development and maintenance.

Data Presentation

Table 1: Quantitative Effects of MTMR5 Function
ParameterOrganism/Cell TypeExperimental ConditionQuantitative ChangeReference
MTMR2 Phosphatase Activity In vitroCo-incubation with MTMR54.6-fold increase for PI(3)P substrate[2]
3.4-fold increase for PI(3,5)P2 substrate[2]
Myelinated Axon Number Mouse (Mtmr5-/-)Sciatic Nerve Analysis~10% reduction[9]
Mtmr5 Protein Levels Mouse (Mtmr2-/-)Sciatic Nerve Lysate~50% reduction[9]

Experimental Protocols

Co-Immunoprecipitation to Detect MTMR2-MTMR5 Interaction in 293T Cells

This protocol is adapted from Kim et al., 2003.[2]

Materials:

  • 293T cells

  • Expression vectors for FLAG-tagged MTMR2 and endogenous or HA-tagged MTMR5

  • Lipofectamine 2000 (or similar transfection reagent)

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Anti-FLAG antibody (for immunoprecipitation)

  • Anti-HA or Anti-MTMR5 antibody (for Western blot detection)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Transfection: Co-transfect 293T cells with FLAG-MTMR2 and HA-MTMR5 expression vectors using Lipofectamine 2000 according to the manufacturer's instructions. Culture for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washes: Pellet the beads and wash three times with ice-cold RIPA buffer.

  • Elution: Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA or anti-MTMR5 antibody to detect the co-immunoprecipitated MTMR5.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow Transfection 1. Transfect 293T cells with FLAG-MTMR2 and HA-MTMR5 Lysis 2. Lyse cells in RIPA buffer Transfection->Lysis Clarification 3. Clarify lysate by centrifugation Lysis->Clarification IP 4. Immunoprecipitate with anti-FLAG antibody Clarification->IP Washes 5. Wash beads IP->Washes Elution 6. Elute proteins Washes->Elution WB 7. Analyze by Western Blot with anti-HA/MTMR5 antibody Elution->WB

Caption: Workflow for MTMR2-MTMR5 co-immunoprecipitation.

In Vitro Phosphatase Assay (Malachite Green Assay)

This protocol is a general method for measuring phosphate (B84403) release from phosphoinositide substrates.

Materials:

  • Purified recombinant MTMR2 and MTMR5 proteins

  • Phosphoinositide substrates (e.g., PI(3)P, PI(3,5)P2)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM DTT)

  • Malachite Green reagent (contains malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, set up the reactions containing phosphatase assay buffer, the phosphoinositide substrate, and either MTMR2 alone or MTMR2 pre-incubated with MTMR5. Include a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during the enzymatic reaction.

  • Measurement: Measure the absorbance at ~620-660 nm using a microplate reader.

  • Quantification: Generate a standard curve using the phosphate standard solution to determine the amount of phosphate released in each reaction.

Analysis of Autophagosome Formation in iPSC-Derived Neurons

This protocol is based on methods for analyzing LC3 puncta formation.[7][10]

Materials:

  • iPSC-derived neurons cultured on coverslips

  • Autophagy inducer (e.g., Torin1) and inhibitor (e.g., Bafilomycin A1)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against LC3

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treatment: Treat iPSC-derived neurons with autophagy modulators (e.g., Torin1, Bafilomycin A1) for the desired time.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-LC3 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of LC3 puncta per cell using image analysis software (e.g., ImageJ).

Conclusion

Myotubularin-related protein 5 is a multifaceted pseudophosphatase that exerts significant control over cellular processes, most notably autophagy in neurons. Its interaction with and regulation of the active phosphatase MTMR2 underscores the importance of protein-protein interactions in fine-tuning enzymatic activity and cellular signaling. The link between MTMR5 dysfunction and Charcot-Marie-Tooth disease highlights its critical role in the health and maintenance of the peripheral nervous system. The detailed methodologies provided in this guide are intended to empower researchers to further elucidate the intricate functions of MTMR5, paving the way for the development of novel therapeutic strategies for related neurological disorders.

References

The Role of SBF1 Gene Mutations in Charcot-Marie-Tooth Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Charcot-Marie-Tooth (CMT) disease represents a group of inherited peripheral neuropathies with significant genetic and clinical heterogeneity. One of the rarer forms, Charcot-Marie-Tooth disease type 4B3 (CMT4B3), is an autosomal recessive demyelinating neuropathy linked to mutations in the SET binding factor 1 (SBF1) gene. This technical guide provides a comprehensive overview of the SBF1 gene, its protein product (MTMR5), and its role in the pathogenesis of CMT. We delve into the molecular mechanisms, genotype-phenotype correlations, and the experimental methodologies used to elucidate the function of SBF1. This document is intended for researchers, scientists, and drug development professionals in the field of neurology and genetic medicine, offering a detailed resource to facilitate further research and the development of potential therapeutic strategies.

Introduction to Charcot-Marie-Tooth Disease and the SBF1 Gene

Charcot-Marie-Tooth (CMT) disease is one of the most common inherited neurological disorders, affecting approximately 1 in 2,500 people.[1] It is characterized by the progressive degeneration of peripheral nerves, leading to muscle weakness and atrophy, sensory loss, and foot deformities.[2][3] CMT is broadly classified into demyelinating (CMT1 and CMT4), axonal (CMT2), and intermediate forms, based on electrophysiological findings and the primary site of pathology within the peripheral nerve.[2][4]

CMT4 comprises a subgroup of autosomal recessive demyelinating neuropathies.[4] Among these, CMT4B is distinguished by the presence of focally folded myelin sheaths in nerve biopsies.[5][6] CMT4B is further subdivided based on the underlying genetic cause, with CMT4B3 being attributed to mutations in the SBF1 gene, located on chromosome 22q13.33.[5][6][7]

The SBF1 gene, also known as MTMR5, encodes the myotubularin-related protein 5.[8][9] SBF1 is a member of the myotubularin family of proteins, which are involved in phosphoinositide metabolism, a critical process for intracellular membrane trafficking.[9] Unlike many other myotubularins, SBF1 is a pseudophosphatase, meaning it lacks key catalytic residues and is catalytically inactive.[9][10] Instead, it functions as an adaptor or regulatory protein, most notably by forming a complex with the active phosphatase MTMR2.[8][10] This interaction is crucial for regulating the subcellular localization and activity of MTMR2, which dephosphorylates phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[10] Disruptions in this pathway are believed to underlie the Schwann cell dysfunction and aberrant myelin formation seen in CMT4B3.

Genotype-Phenotype Correlation in SBF1-Related CMT

Mutations in the SBF1 gene typically lead to an autosomal recessive form of Charcot-Marie-Tooth disease, designated as CMT4B3.[11] However, the clinical presentation can be variable, with some patients exhibiting a pure demyelinating neuropathy while others present with a more complex syndromic phenotype that can include axonal features and central nervous system involvement.[12][13] A rare case of autosomal dominant inheritance has also been reported, expanding the genetic spectrum of SBF1-related neuropathy.[14]

Quantitative Data on SBF1 Mutations and Clinical Manifestations

The following tables summarize the quantitative data from published case studies of patients with SBF1 mutations.

Table 1: Documented SBF1 Gene Mutations and Associated Phenotypes

MutationInheritancePhenotypeAge of Onset (years)Reference
Compound heterozygous missense mutationsAutosomal RecessiveDemyelinating CMT4B5 - 11[6]
c.1168C>G and c.2209_2210delAutosomal RecessiveAxonal neuropathy with cranial nerve involvement4 - 9[12][13]
Novel missense mutation (c.1398C > A, p.H466Q)Autosomal DominantAxonal CMTEarly-onset[14][15]
Biallelic mutationsAutosomal RecessiveAxonal neuropathy with neurological and skeletal featuresNot specified[13]

Table 2: Electrophysiological Data in Patients with SBF1 Mutations

Patient CohortMotor Nerve Conduction Velocity (MNCV)Compound Muscle Action Potential (CMAP) AmplitudeSensory Nerve Action Potential (SNAP) AmplitudeReference
Korean family with demyelinating CMT4B3Markedly reducedReducedReduced or absent[6]
Siblings with axonal neuropathyNormal to mildly reducedMarkedly reducedAbsent[12][13]
Mother and daughter with autosomal dominant axonal CMTNormalSignificantly declinedNot specified[14][15]

Molecular Mechanisms and Signaling Pathways

The SBF1 protein plays a crucial role in the regulation of endosomal trafficking within Schwann cells, the myelin-producing cells of the peripheral nervous system. Its primary function is mediated through its interaction with the catalytically active phosphatase MTMR2.

The SBF1/MTMR2 Signaling Pathway

SBF1 acts as a scaffold, binding to MTMR2 and localizing it to specific subcellular compartments.[8] This complex is essential for the dephosphorylation of PI(3)P and PI(3,5)P2 on endosomal membranes.[10] These phosphoinositides are key signaling lipids that recruit effector proteins to regulate vesicle budding, fusion, and sorting. An imbalance in the levels of these lipids due to dysfunctional SBF1/MTMR2 complexes is thought to disrupt endo-lysosomal trafficking, leading to the characteristic myelin outfoldings and demyelination seen in CMT4B.

SBF1_MTMR2_Pathway cluster_membrane Endosomal Membrane cluster_outcome Cellular Processes cluster_mutation Pathogenic State (SBF1 Mutation) PI PI(3)P / PI(3,5)P2 Effector Downstream Effectors (e.g., for vesicle trafficking) PI->Effector Recruits MTMR2 MTMR2 (Phosphatase) MTMR2->PI Dephosphorylates SBF1 SBF1/MTMR5 (Pseudophosphatase) SBF1->MTMR2 Forms complex Vesicle_Trafficking Normal Endosomal Trafficking Effector->Vesicle_Trafficking Myelination Proper Myelination Vesicle_Trafficking->Myelination Mut_SBF1 Mutated SBF1 Dysfunctional_Complex Dysfunctional SBF1/MTMR2 Complex Mut_SBF1->Dysfunctional_Complex PI_Accumulation PI(3)P / PI(3,5)P2 Accumulation Dysfunctional_Complex->PI_Accumulation Fails to regulate Aberrant_Trafficking Aberrant Endosomal Trafficking PI_Accumulation->Aberrant_Trafficking Demyelination Demyelination & Myelin Outfoldings Aberrant_Trafficking->Demyelination

SBF1/MTMR2 signaling in Schwann cell myelination.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of SBF1-related CMT.

Whole Exome Sequencing (WES) for SBF1 Mutation Identification

WES is a powerful tool for identifying causative mutations in genetically heterogeneous disorders like CMT.[4]

Objective: To identify pathogenic variants in the SBF1 gene from patient genomic DNA.

Methodology:

  • Patient Selection and DNA Extraction:

    • Select patients with a clinical phenotype suggestive of CMT4B.

    • Obtain informed consent.

    • Extract high-quality genomic DNA from peripheral blood leukocytes using a standard DNA extraction kit (e.g., QIAamp DNA Blood Maxi Kit).

    • Quantify DNA concentration and assess purity using spectrophotometry.

  • Library Preparation and Exome Capture:

    • Fragment genomic DNA to a size range of 150-200 bp by sonication.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Use a commercial exome capture kit (e.g., Agilent SureSelect Human All Exon V7) to enrich for the coding regions of the genome.

    • Amplify the captured DNA library by PCR.

  • Sequencing:

    • Sequence the captured library on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the human reference genome (e.g., GRCh38/hg38) using an aligner such as BWA-MEM.

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller.

    • Annotation: Annotate the identified variants with information from databases such as dbSNP, ClinVar, and gnomAD using a tool like ANNOVAR.

    • Filtering and Prioritization:

      • Filter out common variants (e.g., with a minor allele frequency > 0.01 in gnomAD).

      • Prioritize rare, protein-altering variants (missense, nonsense, frameshift, splice-site) in genes known to be associated with peripheral neuropathy, with a focus on SBF1.

      • Analyze variants for pathogenicity using in silico prediction tools (e.g., SIFT, PolyPhen-2, CADD).

      • For recessive disorders, search for homozygous or compound heterozygous variants that segregate with the disease in the family.

  • Validation:

    • Validate candidate pathogenic variants in the patient and family members using Sanger sequencing.

WES_Workflow Patient_DNA Patient Genomic DNA Library_Prep Library Preparation (Fragmentation, Ligation) Patient_DNA->Library_Prep Exome_Capture Exome Capture (Hybridization to Baits) Library_Prep->Exome_Capture Sequencing High-Throughput Sequencing Exome_Capture->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC Quality Control Raw_Reads->QC Alignment Alignment to Reference Genome QC->Alignment Variant_Calling Variant Calling Alignment->Variant_Calling VCF VCF File (Variant Call Format) Variant_Calling->VCF Annotation Variant Annotation VCF->Annotation Filtering Filtering & Prioritization (Focus on SBF1) Annotation->Filtering Candidate_Variant Candidate Pathogenic Variant Filtering->Candidate_Variant Sanger Sanger Sequencing Validation Candidate_Variant->Sanger Final_Result Confirmed SBF1 Mutation Sanger->Final_Result

Workflow for SBF1 mutation identification using WES.
Functional Analysis of SBF1 Variants in a Cell-Based Assay

Objective: To assess the impact of identified SBF1 variants on its interaction with MTMR2.

Methodology:

  • Plasmid Construction:

    • Obtain full-length human SBF1 and MTMR2 cDNA clones.

    • Subclone SBF1 into a mammalian expression vector with a C-terminal tag (e.g., Myc).

    • Subclone MTMR2 into a mammalian expression vector with a different C-terminal tag (e.g., HA).

    • Introduce specific missense mutations into the SBF1 plasmid using site-directed mutagenesis.

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Co-transfect the cells with the HA-MTMR2 plasmid and either the wild-type Myc-SBF1 or a mutant Myc-SBF1 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Co-immunoprecipitation (Co-IP):

    • 48 hours post-transfection, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the cell lysates by centrifugation.

    • Incubate the lysates with an anti-Myc antibody conjugated to agarose (B213101) beads overnight at 4°C to immunoprecipitate Myc-SBF1 and any interacting proteins.

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the HA tag (to detect co-immunoprecipitated MTMR2) and the Myc tag (to confirm the immunoprecipitation of SBF1).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

    • A reduced amount of HA-MTMR2 in the eluate from cells expressing mutant Myc-SBF1 compared to wild-type indicates a disrupted interaction.

Therapeutic Strategies

Currently, there are no specific treatments for CMT4B3. Management is supportive and includes physical therapy, occupational therapy, and orthopedic devices to manage symptoms and maintain mobility.[16] However, the growing understanding of the molecular basis of CMT is paving the way for the development of novel therapeutic approaches.

Gene Therapy

For monogenic disorders like CMT4B3, gene replacement therapy is a promising strategy. The goal would be to deliver a functional copy of the SBF1 gene to the affected Schwann cells.

  • Vector: Adeno-associated viruses (AAVs) are a common choice for gene delivery to the nervous system due to their safety profile and ability to transduce non-dividing cells like neurons and Schwann cells.[17][18]

  • Delivery: Intrathecal injection is a potential route for delivering the AAV vector to the spinal cord and peripheral nerves.[17]

  • Promoter: A Schwann cell-specific promoter would be used to drive the expression of the SBF1 transgene specifically in the target cells, minimizing off-target effects.[17]

Preclinical studies in animal models of SBF1-related neuropathy would be necessary to evaluate the safety and efficacy of this approach before it can be considered for human clinical trials. As of now, no specific gene therapy preclinical studies targeting SBF1 have been published.

Conclusion

Mutations in the SBF1 gene are a rare cause of Charcot-Marie-Tooth disease, leading to the CMT4B3 subtype. The SBF1 protein, a pseudophosphatase, plays a critical role in Schwann cell biology by regulating the function of the MTMR2 phosphatase and, consequently, endosomal membrane trafficking. The clinical presentation of SBF1-related neuropathy can be variable, highlighting the need for comprehensive genetic and clinical characterization of patients. Advanced molecular techniques, such as whole exome sequencing, are invaluable for the diagnosis of this and other rare forms of CMT. Future research should focus on further elucidating the downstream effectors of the SBF1/MTMR2 complex to identify novel drug targets. Furthermore, the development of preclinical models for SBF1-related neuropathy is essential for testing the feasibility of gene therapy and other novel therapeutic interventions. This technical guide provides a foundation for these future endeavors, with the ultimate goal of translating basic research findings into effective treatments for patients with this debilitating disease.

References

Unraveling SBF-1: An Examination of a Novel Immunosuppressive Agent

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals intriguing, yet limited, information regarding a compound designated as SBF-1. While a comprehensive guide to its synthesis and discovery remains elusive due to the sparse availability of public data, existing research highlights its potential as a potent immunosuppressive agent. This document serves to consolidate the available information on this compound, clarify common points of confusion with similarly named biological entities, and outline the known experimental findings related to its activity.

Discovery and Biological Activity of this compound

Initial investigations have identified this compound as a compound with significant immunosuppressive properties.[1] It has been shown to effectively inhibit the proliferation of T lymphocytes, key players in the adaptive immune response, at nanomolar concentrations.[1] Notably, this compound demonstrates low toxicity in non-activated T lymphocytes, suggesting a targeted effect on the active immune response.[1]

The compound's mechanism of action appears to be linked to the blockage of the AKT signaling pathway, a critical route for T cell activation and proliferation.[1] Further in vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in activated T cells and downregulate the production of important T cell cytokines, such as IL-2 and IFN-γ, in a dose-dependent manner.[1] In vivo experiments in a mouse model of picryl chloride-induced contact hypersensitivity showed that this compound significantly suppressed ear swelling and inflammation, reinforcing its potential as an immunosuppressive therapeutic.[1]

Clarification of Terminology: this compound Compound vs. SBF1 Gene

It is crucial to distinguish the chemical compound this compound from the similarly named "SBF1" gene. The SBF1 (SET Binding Factor 1) gene encodes a protein known as Myotubularin-related protein 5.[2][3] This protein is involved in various cellular processes, including phosphatase regulation and guanine (B1146940) nucleotide exchange factor (GEF) activity.[2][3][4] Mutations in the SBF1 gene have been associated with Charcot-Marie-Tooth disease, a type of inherited neuropathy.[4][5][6] The SBF1 gene and its protein product are distinct from the immunosuppressive compound this compound.

Another potential point of confusion arises with the acronym "SBF," which in the context of biomaterials research stands for Simulated Body Fluid.[7][8][9][10] SBF is a solution with an ion concentration similar to human blood plasma and is widely used in vitro to assess the bioactivity of implant materials.[7][9][10][11] This is entirely unrelated to the this compound compound.

Experimental Data on this compound's Biological Activity

The primary quantitative data available for this compound pertains to its inhibitory effects on T-cell proliferation. The following table summarizes the key findings from the existing research.

ParameterValueCell TypeConditionReference
Inhibition of T-cell Proliferation Effective at 10 nMT lymphocytesInduced by concanavalin (B7782731) A (Con A) or anti-CD3 plus anti-CD28[1]
Toxicity Little toxicity up to 10 µMNon-activated T lymphocytes[1]

Methodologies for Key Biological Assays

While specific synthesis protocols for this compound are not publicly available, the methodologies for the biological assays used to characterize its activity have been described.

T-Cell Proliferation Assay:

  • Objective: To determine the effect of this compound on the proliferation of T lymphocytes.

  • Method: T lymphocytes are stimulated to proliferate using agents like concanavalin A (Con A) or a combination of anti-CD3 and anti-CD28 antibodies. The cells are then treated with varying concentrations of this compound. The extent of cell proliferation is measured, typically using a colorimetric assay such as the MTT assay or by incorporating a radiolabeled nucleotide like [3H]-thymidine.

Analysis of T-Cell Activation Markers:

  • Objective: To assess the impact of this compound on the expression of T-cell activation markers.

  • Method: Activated T-cells are treated with this compound. The expression of surface markers such as CD25 and CD69 is then quantified using flow cytometry with fluorescently labeled antibodies specific to these markers.

Western Blot for AKT Phosphorylation:

  • Objective: To investigate the effect of this compound on the AKT signaling pathway.

  • Method: Con A-activated T cells are treated with this compound. Cell lysates are then prepared and subjected to SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated AKT (p-AKT) and total AKT. The levels of p-AKT are then normalized to total AKT to determine the extent of pathway inhibition.

Cytokine Production Assay:

  • Objective: To measure the effect of this compound on the production of T-cell cytokines.

  • Method: Activated T-cells are cultured in the presence of varying concentrations of this compound. The supernatant is then collected, and the levels of cytokines such as IL-2 and IFN-γ are quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Contact Hypersensitivity Model:

  • Objective: To evaluate the in vivo immunosuppressive activity of this compound.

  • Method: A mouse model of contact hypersensitivity is induced, typically by sensitizing the animals with a hapten like picryl chloride, followed by a later challenge on the ear. This compound is administered to the animals, and the resulting ear swelling and inflammation are measured and compared to control groups.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves the inhibition of the AKT signaling pathway in T-cells. The following diagrams illustrate this pathway and a general workflow for evaluating the compound's activity.

SBF1_Signaling_Pathway TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT mTOR mTOR pAKT->mTOR Proliferation T-Cell Proliferation & Survival mTOR->Proliferation SBF1 This compound SBF1->pAKT Inhibits

Caption: Proposed mechanism of this compound action on the AKT signaling pathway in T-cells.

SBF1_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TCell_Isolation Isolate T-lymphocytes Activation Activate T-cells (e.g., Con A, anti-CD3/CD28) TCell_Isolation->Activation Treatment Treat with this compound (Varying Concentrations) Activation->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Flow_Cytometry Flow Cytometry (CD25, CD69) Treatment->Flow_Cytometry Western_Blot Western Blot (p-AKT) Treatment->Western_Blot ELISA ELISA (IL-2, IFN-γ) Treatment->ELISA CHS_Model Induce Contact Hypersensitivity (CHS) in Mice SBF1_Admin Administer this compound CHS_Model->SBF1_Admin Measurement Measure Ear Swelling & Inflammation SBF1_Admin->Measurement

Caption: General experimental workflow for evaluating the immunosuppressive activity of this compound.

Future Directions

The initial findings on this compound are promising, suggesting its potential as a lead compound for the development of new immunosuppressive drugs. However, significant research is still required. Key future steps should include:

  • Elucidation of the chemical structure of this compound.

  • Development and publication of a robust and scalable synthesis method.

  • In-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Comprehensive preclinical studies to evaluate its safety, efficacy, and pharmacokinetic profile in various disease models.

References

SBF1 Protein Interactions and Binding Partners: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SET Binding Factor 1 (SBF1), also known as Myotubularin Related Protein 5 (MTMR5), is a large, multidomain protein that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal regulation. Despite being classified as a pseudophosphatase due to the absence of key catalytic residues, SBF1 functions as a critical scaffolding protein and a guanine (B1146940) nucleotide exchange factor (GEF). Its interactions with a diverse array of binding partners are fundamental to its biological functions and its implication in human diseases, notably Charcot-Marie-Tooth disease type 4B3 (CMT4B3). This guide provides a comprehensive overview of the known protein interactions of SBF1, summarizing key binding partners, detailing the experimental methodologies used to identify these interactions, and illustrating the signaling pathways in which SBF1 participates.

Introduction to SBF1

SBF1 is a protein encoded by the SBF1 gene, located on chromosome 22q13.33. It belongs to the myotubularin family of phosphoinositide phosphatases; however, it is catalytically inactive as a phosphatase.[1][2] Instead, SBF1 leverages its multiple domains, including a DENN domain, a Pleckstrin Homology (PH) domain, and a C-terminal SET-binding domain (SBD), to interact with other proteins and modulate their activity.[3][4] Its function as a GEF for Rab GTPases and as an adapter protein for the phosphatase MTMR2 highlights its regulatory role in cellular signaling.[1][5]

Known SBF1 Protein Interactions and Binding Partners

The function of SBF1 is intrinsically linked to its ability to form protein complexes. The following table summarizes the key experimentally validated binding partners of SBF1.

Binding PartnerProtein Family/FunctionMethod of IdentificationQuantitative DataCellular ProcessReference
MTMR2 Myotubularin-related phosphataseCo-immunoprecipitation, Yeast two-hybridNot available in cited literaturePhosphoinositide metabolism, Autophagy, Myelination[1][5][6]
SUV39H1 Histone methyltransferaseYeast two-hybridNot available in cited literatureTranscriptional silencing, Growth control[5][6]
RAB28 Small GTPaseIn vitro GEF assaysNot available in cited literatureGuanine nucleotide exchange[1][5]
SBF2/MTMR13 PseudophosphataseNot specifiedNot available in cited literatureEndosomal trafficking, Myelination[1]

SBF1 Signaling Pathways

SBF1 is implicated in several critical signaling pathways, primarily through its interactions with MTMR2 and its GEF activity.

Regulation of Phosphoinositide Metabolism and Autophagy

SBF1 forms a heterodimer with the active phosphatase MTMR2, acting as an adapter protein that regulates MTMR2's catalytic activity and subcellular localization.[1][5] This complex plays a role in the dephosphorylation of phosphoinositides, which are critical signaling lipids involved in the initiation and maturation of autophagosomes.[1][3]

SBF1_Autophagy_Pathway SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 Forms Complex PI Phosphoinositides MTMR2->PI Dephosphorylates Autophagy Autophagy Regulation PI->Autophagy Modulates SBF1_GEF_Pathway SBF1 SBF1 (GEF) RAB28_GDP RAB28-GDP (Inactive) SBF1->RAB28_GDP Catalyzes RAB28_GTP RAB28-GTP (Active) RAB28_GDP->RAB28_GTP GDP-GTP Exchange Vesicular_Trafficking Vesicular Trafficking (e.g., Myelination) RAB28_GTP->Vesicular_Trafficking Regulates CoIP_Workflow Start Cell Lysate (SBF1 + Partner) IP Immunoprecipitation (Anti-SBF1 Antibody + Beads) Start->IP Wash Wash Beads IP->Wash Elute Elute Protein Complex Wash->Elute Analysis Western Blot (Probe for SBF1 and Partner) Elute->Analysis Y2H_Logic cluster_bait Bait cluster_prey Prey SBF1 SBF1 DBD DNA-Binding Domain SBF1->DBD fused to Partner Partner Protein SBF1->Partner Interaction Brings Domains Together Reporter Reporter Gene Activation DBD->Reporter Binds DNA AD Activation Domain Partner->AD fused to AD->Reporter Activates Txn

References

SBF-1: A Novel Small Molecule Disrupting the Bcr-Abl and PTP1B Interaction to Overcome Imatinib Resistance in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active Bcr-Abl fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, drug resistance remains a significant clinical challenge. A promising strategy to overcome resistance is the targeted degradation of the Bcr-Abl protein. This technical guide details the mechanism and efficacy of SBF-1, a synthetic steroidal glycoside, which induces the degradation of Bcr-Abl by specifically blocking its interaction with Protein Tyrosine Phosphatase 1B (PTP1B). This interaction is crucial for the stability of the Bcr-Abl oncoprotein.[1][2][3] By disrupting this protein-protein interaction, this compound promotes the ubiquitination and subsequent lysosomal degradation of Bcr-Abl, leading to apoptosis in both imatinib-sensitive and resistant CML cells.[1][2] This document provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action.

Introduction

The Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[4] While tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of Bcr-Abl have been highly effective, the emergence of resistance, often through mutations in the kinase domain (e.g., T315I), necessitates the development of novel therapeutic strategies.[2][4] One such strategy is to induce the degradation of the Bcr-Abl oncoprotein, thereby eliminating the driver of malignancy.

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key interaction partner of Bcr-Abl, playing a crucial role in its stabilization.[2][3][5] PTP1B is thought to dephosphorylate Bcr-Abl at specific sites, preventing its recognition by the cellular degradation machinery.[4][5] Therefore, disrupting the Bcr-Abl/PTP1B interaction presents a compelling therapeutic target.

This compound, a synthetic steroidal glycoside, has emerged as a first-in-class small molecule that directly binds to both Bcr-Abl and PTP1B, effectively blocking their interaction.[1][2][3] This disruption triggers the ubiquitination and subsequent lysosomal degradation of Bcr-Abl, leading to the inhibition of downstream signaling pathways and induction of apoptosis in CML cells, including those resistant to imatinib.[1][2] This guide provides a detailed examination of the preclinical evidence supporting this compound as a promising therapeutic agent for CML.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in CML cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineBcr-Abl StatusIC50 of this compound (nM)Reference
K562Wild-type~29-34[6]
K562/GImatinib-resistant (no kinase domain mutation)Not specified, but potent activity demonstrated[1]
Ba-F3 p210Wild-type~29[6]
Ba-F3 T315IT315I mutant~34[6]

Table 2: this compound Induced Degradation of Bcr-Abl Protein

Cell LineThis compound Concentration (nM)Incubation Time (h)ObservationReference
K56220, 40, 8024Concentration-dependent decrease in Bcr-Abl protein levels.[1]
K562400, 6, 12, 24Time-dependent decrease in Bcr-Abl protein levels.[1]
K5624012Peak phosphorylation of Bcr-Abl observed, preceding degradation.[6]

Table 3: In Vivo Efficacy of this compound in a CML Xenograft Model

Animal ModelTreatment GroupTumor Growth InhibitionSurvival BenefitReference
Balb/c mice with Ba-F3p210 or Ba-F3T315I cellsThis compoundSignificant reduction in Bcr-Abl protein expression in tumor-bearing mice.Significantly prolonged survival compared to control.[7]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the Bcr-Abl signaling pathway and the mechanism of this compound.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Receptor Receptor Bcr-Abl Bcr-Abl (Constitutively Active Kinase) PTP1B PTP1B Bcr-Abl->PTP1B Interaction (Stabilization) PI3K/Akt PI3K/Akt Bcr-Abl->PI3K/Akt Activates RAS/MAPK RAS/MAPK Bcr-Abl->RAS/MAPK Activates JAK/STAT JAK/STAT Bcr-Abl->JAK/STAT Activates Ubiquitination Ubiquitination Bcr-Abl->Ubiquitination This compound Promotes PTP1B->Bcr-Abl Dephosphorylates (prevents degradation) This compound This compound This compound->Bcr-Abl Binds This compound->PTP1B Binds Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MAPK->Proliferation JAK/STAT->Proliferation Lysosomal_Degradation Lysosomal_Degradation Ubiquitination->Lysosomal_Degradation

Caption: Bcr-Abl signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture CML Cell Culture (K562, K562/G, Ba-F3) SBF1_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->SBF1_Treatment Viability_Assay Cell Viability Assay (MTT Assay) SBF1_Treatment->Viability_Assay Protein_Analysis Protein Expression Analysis (Western Blot) SBF1_Treatment->Protein_Analysis Interaction_Assay Protein Interaction Assay (Co-Immunoprecipitation) SBF1_Treatment->Interaction_Assay IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Data Analysis Degradation_Quantification Degradation_Quantification Protein_Analysis->Degradation_Quantification Data Analysis Interaction_Disruption Interaction_Disruption Interaction_Assay->Interaction_Disruption Data Analysis Xenograft_Model CML Xenograft Model (Balb/c mice) SBF1_Administration This compound Administration Xenograft_Model->SBF1_Administration Tumor_Monitoring Tumor Volume & Survival Monitoring SBF1_Administration->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (Western Blot of Tumor Lysates) Tumor_Monitoring->Ex_Vivo_Analysis Efficacy_Assessment Efficacy_Assessment Tumor_Monitoring->Efficacy_Assessment Data Analysis Target_Engagement Target_Engagement Ex_Vivo_Analysis->Target_Engagement Data Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical Relationship

The following diagram illustrates the logical relationship between Bcr-Abl, PTP1B, and this compound.

Logical_Relationship Bcr-Abl Bcr-Abl CML_Progression CML_Progression Bcr-Abl->CML_Progression Drives PTP1B PTP1B Bcr-Abl_Stability Bcr-Abl_Stability PTP1B->Bcr-Abl_Stability Promotes This compound This compound This compound->Bcr-Abl Blocks Interaction with PTP1B This compound->PTP1B Blocks Interaction with Bcr-Abl Bcr-Abl_Degradation Bcr-Abl_Degradation This compound->Bcr-Abl_Degradation Induces Bcr-Abl_Stability->CML_Progression Contributes to Apoptosis Apoptosis Bcr-Abl_Degradation->Apoptosis Leads to Apoptosis->CML_Progression Inhibits

Caption: Logical relationship of this compound's intervention in the Bcr-Abl/PTP1B axis.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on CML cell lines.

Materials:

  • CML cell lines (e.g., K562, K562/G)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

This protocol is for assessing the levels of Bcr-Abl and other signaling proteins.

Materials:

  • CML cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-c-Abl, anti-p-CrkL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating the interaction between Bcr-Abl and PTP1B and the effect of this compound.

Materials:

  • CML cell lysates

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibodies for immunoprecipitation (e.g., anti-c-Abl or anti-PTP1B)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting

Procedure:

  • Lyse cells with a non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the suspected interaction partners.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., Balb/c nude mice)

  • CML cells (e.g., Ba-F3 p210 or T315I)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Inject CML cells subcutaneously or intravenously into the mice.

  • Once tumors are established (for subcutaneous models), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the determined dosing schedule.

  • Monitor tumor volume by caliper measurements and the overall health and survival of the mice.

  • At the end of the study, sacrifice the mice and harvest the tumors for ex vivo analysis (e.g., Western blotting for Bcr-Abl levels).

Conclusion

This compound represents a novel and promising therapeutic strategy for CML, particularly in the context of TKI resistance. By targeting the protein-protein interaction between Bcr-Abl and PTP1B, this compound induces the degradation of the oncoprotein, a mechanism distinct from the kinase inhibition of current TKIs. The preclinical data strongly support its potent anti-leukemic activity in both imatinib-sensitive and resistant CML models. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of this compound and other molecules targeting this critical interaction for the benefit of CML patients. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies is warranted to translate this promising approach into clinical practice.

References

SBF1 Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of SET Binding Factor 1 (SBF1) Expression Across Human Tissues, its Molecular Interactions, and Methodologies for its Study.

Introduction

SET Binding Factor 1 (SBF1), also known as Myotubularin-Related Protein 5 (MTMR5) and DENN Domain Containing 7A (DENND7A), is a protein encoded by the SBF1 gene in humans.[1][2][3] While initially identified as a member of the protein-tyrosine phosphatase family, SBF1 lacks key catalytic residues, rendering it inactive as a phosphatase.[2][3] Instead, it functions as a crucial scaffolding protein and a guanine (B1146940) nucleotide exchange factor (GEF), playing significant roles in intracellular signaling, chromatin organization, and vesicular trafficking.[2][4][5] This technical guide provides a comprehensive overview of SBF1 gene expression in various human tissues, details its key molecular interactions, and offers detailed protocols for its experimental investigation, tailored for researchers, scientists, and drug development professionals.

Data Presentation: SBF1 Gene and Protein Expression

Quantitative analysis of SBF1 expression reveals a broad but varied distribution across human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative data to provide a clear comparison of SBF1 expression.

Table 1: SBF1 mRNA Expression in Human Tissues (GTEx Data)

The Genotype-Tissue Expression (GTEx) project provides comprehensive data on gene expression across a wide range of human tissues. The following table presents the median mRNA expression of SBF1 in Transcripts Per Million (TPM).

TissueMedian TPM
Testis38.3
Brain - Cerebellum25.1
Brain - Cortex22.8
Brain - Cerebellar Hemisphere21.5
Brain - Frontal Cortex (BA9)20.9
Brain - Caudate (basal ganglia)19.4
Pituitary18.7
Nerve - Tibial17.5
Adrenal Gland16.9
Thyroid15.3
Muscle - Skeletal12.1
Heart - Atrial Appendage11.5
Heart - Left Ventricle10.8
Lung9.7
Colon - Transverse8.5
Spleen8.2
Prostate7.9
Skin - Sun Exposed (Lower leg)7.1
Liver6.4
Kidney - Cortex5.8
Pancreas5.2
Whole Blood4.1

Data sourced from the GTEx portal via the Human Protein Atlas and NCBI Gene.[1][3]

Table 2: SBF1 Protein Abundance in Human Tissues

Proteomic data provides a direct measure of the functional molecules within a cell. The following table summarizes the relative abundance of the SBF1 protein in various human tissues, measured in parts per million (ppm).

TissueAbundance (ppm)
Testis15.4
Adrenal Gland3.66
Saliva Secreting Gland0.16
Rectum1.64
Whole Organism (Integrated)6.89

Data sourced from PaxDb, the Protein Abundance Database.[4][6]

Signaling Pathways Involving SBF1

SBF1 participates in several critical cellular signaling pathways through its interactions with other proteins. These interactions are central to its function in regulating cellular processes.

SBF1 as a Guanine Nucleotide Exchange Factor (GEF) for RAB28

SBF1 functions as a GEF for the small GTPase RAB28.[4][5] In this role, SBF1 facilitates the exchange of GDP for GTP on RAB28, thereby activating it. Activated RAB28 is involved in the regulation of vesicular trafficking. This signaling cascade is crucial for maintaining cellular homeostasis.

SBF1_RAB28_Pathway SBF1 SBF1 (GEF) RAB28_GDP RAB28-GDP (Inactive) SBF1->RAB28_GDP Activates RAB28_GTP RAB28-GTP (Active) RAB28_GDP->RAB28_GTP GDP -> GTP Vesicular_Trafficking Vesicular Trafficking RAB28_GTP->Vesicular_Trafficking Regulates

SBF1-mediated activation of RAB28.
Interaction of SBF1 with MTMR2 in Phosphoinositide Metabolism

SBF1 forms a complex with the phosphatase MTMR2.[3] Although SBF1 itself is catalytically inactive, its binding to MTMR2 is essential for regulating the latter's phosphatase activity and subcellular localization. This complex plays a role in the metabolism of phosphoinositides, which are critical secondary messengers in various signaling pathways.

SBF1_MTMR2_Pathway SBF1 SBF1 Complex SBF1-MTMR2 Complex SBF1->Complex MTMR2 MTMR2 (Phosphatase) MTMR2->Complex Subcellular_Localization Subcellular Localization Complex->Subcellular_Localization Regulates Phosphatase_Activity Phosphatase Activity Complex->Phosphatase_Activity Modulates Phosphoinositide_Metabolism Phosphoinositide Metabolism Complex->Phosphoinositide_Metabolism Impacts

SBF1's interaction with MTMR2.
SBF1 Interaction with SUV39H1 and Chromatin Regulation

SBF1 has been shown to interact with the histone methyltransferase SUV39H1.[7] This interaction suggests a role for SBF1 in chromatin organization and the epigenetic regulation of gene expression. SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression.

SBF1_SUV39H1_Pathway SBF1 SBF1 SUV39H1 SUV39H1 (Histone Methyltransferase) SBF1->SUV39H1 Interacts with Chromatin Chromatin SUV39H1->Chromatin Modifies Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Leads to

SBF1's interaction with SUV39H1.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying SBF1 gene and protein expression. This section provides detailed protocols for Immunohistochemistry (IHC), Western Blotting, and quantitative Real-Time PCR (qPCR) for the detection and quantification of SBF1.

Immunohistochemistry (IHC) Protocol for SBF1

This protocol is optimized for the detection of SBF1 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Reagents and Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Tris/EDTA buffer, pH 9.0

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Solution: 10% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit monoclonal anti-Sbf1 antibody [EPR12567] (Abcam, ab181106)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • DAB Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-mediated antigen retrieval using Tris/EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with PBST (3 x 5 minutes).

    • Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 10 minutes.

    • Wash with PBST (3 x 5 minutes).

    • Apply blocking solution and incubate for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-Sbf1, diluted 1:250 - 1:500 in blocking solution) overnight at 4°C.

    • Wash with PBST (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBST (3 x 5 minutes).

    • Develop with DAB substrate until the desired stain intensity is reached.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-induced) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-SBF1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection DAB Substrate Detection Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain End Microscopy Counterstain->End

Immunohistochemistry workflow for SBF1.
Western Blotting Protocol for SBF1

This protocol describes the detection of SBF1 in total protein lysates from cells or tissues.

Reagents and Materials:

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA)

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer Buffer

  • PVDF or Nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibody: Rabbit monoclonal anti-Sbf1 antibody [EPR12567] (Abcam, ab181106)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chemiluminescent Substrate

  • Imaging System

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in ice-cold lysis buffer.

    • Determine protein concentration using a protein assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate protein lysates on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-Sbf1, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Western_Blot_Workflow Start Protein Lysate SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-SBF1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Imaging Detection->End

Western blotting workflow for SBF1.
quantitative Real-Time PCR (qPCR) Protocol for SBF1

This protocol outlines the quantification of SBF1 mRNA expression levels.

Reagents and Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • Validated qPCR primers for human SBF1 (e.g., OriGene, HP206578)[8]

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Reference gene primers (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 10 µM each), and cDNA template.[8]

    • Run the reaction in a qPCR instrument.

  • Cycling Conditions (example):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative expression of SBF1 using the ΔΔCt method, normalizing to a reference gene.

qPCR_Workflow Start Cells/Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with SBF1 & Reference Gene Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Quantitative PCR workflow for SBF1.

Conclusion

This technical guide provides a detailed overview of SBF1 gene expression, its involvement in key signaling pathways, and robust protocols for its experimental investigation. The provided quantitative data, signaling pathway diagrams, and detailed methodologies offer a valuable resource for researchers in academia and the pharmaceutical industry. A thorough understanding of SBF1's tissue-specific expression and molecular interactions is crucial for elucidating its role in health and disease, and for the potential development of novel therapeutic strategies targeting the pathways it regulates.

References

SBF-1 (23-Oxa-OSW-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND IDENTIFICATION

Compound Name SBF-1
Synonyms 23-Oxa-OSW-1
CAS Number 790224-37-2
Chemical Formula C₅₄H₈₂O₁₆
Molecular Weight 987.22 g/mol

EXECUTIVE SUMMARY

This compound, also known as 23-Oxa-OSW-1, is a potent synthetic derivative of the natural product OSW-1. It has garnered significant interest in the scientific community for its pronounced antitumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, experimental protocols, and relevant signaling pathways to support further research and drug development efforts. Current research indicates that this compound exerts its biological effects through at least two distinct mechanisms: the inhibition of Oxysterol-Binding Protein (OSBP) and the disruption of the Bcr-Abl and PTP1B protein-protein interaction.

Physicochemical Properties and In Vitro Antitumor Activity

This compound demonstrates potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) highlight its nanomolar efficacy.

Cell Line Cancer Type IC₅₀ (µM) Reference
HeLaCervical Cancer0.0022[1]
Jurkat TT-cell Leukemia0.012[1]
MCF-7Breast Cancer0.094[1]

MECHANISM OF ACTION 1: OSBP INHIBITION AND LYSOSOMAL REPAIR

The primary and most widely cited mechanism of action for this compound is the potent inhibition of Oxysterol-Binding Protein (OSBP). OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus, playing a crucial role in the transport of cholesterol and phosphatidylinositol-4-phosphate (B1241899) (PI4P).

Signaling Pathway: The PITT Pathway and Lysosomal Repair

Recent studies have elucidated the role of OSBP in a novel lysosomal repair mechanism termed the Phosphoinositide-Initiated Membrane Tethering and Lipid Transport (PITT) pathway.[2][3] This pathway is essential for the rapid repair of damaged lysosomal membranes.

  • Lysosomal Damage: Various cellular stressors can lead to lysosomal membrane permeabilization (LMP).

  • PI4K2A Recruitment: LMP triggers the recruitment of phosphatidylinositol-4-kinase type II alpha (PI4K2A) to the damaged lysosome.

  • PtdIns4P Production: PI4K2A phosphorylates phosphatidylinositol to generate phosphatidylinositol-4-phosphate (PtdIns4P) on the lysosomal surface.

  • OSBP Recruitment: PtdIns4P acts as a signal to recruit OSBP and other ORP (OSBP-related protein) family members to the damaged lysosome.

  • ER-Lysosome Tethering: OSBP facilitates the formation of membrane contact sites between the ER and the damaged lysosome.

  • Lipid Transfer: At these contact sites, OSBP mediates the exchange of PtdIns4P for ER-derived cholesterol. This lipid transfer is crucial for restoring the integrity of the lysosomal membrane.

By inhibiting OSBP, this compound disrupts this critical repair pathway, leading to the accumulation of damaged lysosomes and subsequent cell death.

PITT_Pathway cluster_lysosome Damaged Lysosome cluster_er Endoplasmic Reticulum Lysosome LMP PI4K2A PI4K2A Recruitment Lysosome->PI4K2A triggers PtdIns4P PtdIns4P Production PI4K2A->PtdIns4P OSBP_Lys OSBP Recruitment PtdIns4P->OSBP_Lys recruits OSBP_Lys->PtdIns4P exchanges for PtdIns4P ER ER OSBP_Lys->ER tethers to Cholesterol Cholesterol Cholesterol->OSBP_Lys transfers SBF1 This compound SBF1->OSBP_Lys inhibits

This compound Inhibition of the PITT Lysosomal Repair Pathway

MECHANISM OF ACTION 2: DISRUPTION OF BCR-ABL AND PTP1B INTERACTION

In the context of chronic myeloid leukemia (CML), particularly in cases with resistance to imatinib, this compound has been shown to have a distinct mechanism of action. It acts as a novel blocker of the interaction between the Bcr-Abl fusion protein and Protein Tyrosine Phosphatase 1B (PTP1B).

Signaling Pathway: Bcr-Abl Degradation
  • Bcr-Abl and PTP1B Interaction: In CML cells, the oncoprotein Bcr-Abl interacts with PTP1B, which contributes to its stability and oncogenic activity.

  • This compound Intervention: this compound binds to both Bcr-Abl and PTP1B, physically disrupting their interaction.[4]

  • Ubiquitination and Degradation: The dissociation of PTP1B from Bcr-Abl exposes it to the cellular degradation machinery. This leads to the ubiquitination of Bcr-Abl and its subsequent degradation via the lysosomal pathway.[4]

  • Downstream Effects: The degradation of Bcr-Abl leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, ultimately inducing apoptosis in CML cells.[4]

BcrAbl_Pathway BcrAbl Bcr-Abl PTP1B PTP1B BcrAbl->PTP1B SBF1 This compound BcrAbl_Degradation Bcr-Abl Degradation (Ubiquitination, Lysosome) BcrAbl->BcrAbl_Degradation leads to SBF1->BcrAbl binds SBF1->PTP1B binds Apoptosis Apoptosis BcrAbl_Degradation->Apoptosis

This compound-mediated Disruption of Bcr-Abl/PTP1B Interaction

EXPERIMENTAL PROTOCOLS

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies.

Synthesis of this compound (23-Oxa-OSW-1)

The synthesis of this compound is a multi-step process that has been described in the literature.[5] A key feature of the synthesis is the stereoselective construction of the 16α,17α-dihydroxycholest-22-one structure from 16α-hydroxy-5-androsten-17-ones and propionates via an aldol (B89426) approach.[5] For a detailed, step-by-step protocol, it is recommended to consult the original publication by Shi et al. in the Journal of Organic Chemistry (2005).

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Protein-Protein Interaction Analysis (Pull-Down Assay)
  • Protein Expression and Purification: Express and purify recombinant Bcr-Abl and PTP1B proteins.

  • Immobilization: Immobilize one of the proteins (e.g., GST-tagged Bcr-Abl) on glutathione-Sepharose beads.

  • Incubation: Incubate the immobilized protein with the other protein (e.g., His-tagged PTP1B) in the presence of varying concentrations of this compound or a vehicle control.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Detection: Elute the protein complexes and analyze the presence of the interacting partner by Western blotting using an antibody against its tag (e.g., anti-His antibody).

General Experimental Workflow for this compound Research

This compound is a promising preclinical compound with potent antitumor activity stemming from at least two distinct and significant mechanisms of action. Its ability to inhibit OSBP and disrupt the Bcr-Abl/PTP1B interaction makes it a valuable tool for cancer research and a potential candidate for further therapeutic development, particularly for treatment-resistant cancers. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this compound.

References

In-Depth Technical Guide on Inactive Phosphatidylinositol 5-Phosphatase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂] is a low-abundance signaling lipid crucial for the regulation of endolysosomal trafficking, autophagy, and ion homeostasis. The levels of PI(3,5)P₂ are tightly controlled by a complex interplay between the kinase PIKfyve and the 5-phosphatases, primarily FIG4 (SAC3) and, in certain contexts, INPP5E. Inactivation of these phosphatases leads to dysregulation of PI(3,5)P₂ metabolism and is associated with a spectrum of severe human diseases, including neurodegenerative disorders and ciliopathies. This technical guide provides a comprehensive overview of studies on inactive phosphatidylinositol 5-phosphatases, with a focus on FIG4 and INPP5E. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows, offering a critical resource for researchers and professionals in the field.

Introduction to PI(3,5)P₂ Metabolism and Key 5-Phosphatases

Phosphatidylinositol (PtdIns) and its phosphorylated derivatives, phosphoinositides, are fundamental second messengers in cellular signaling.[1] PI(3,5)P₂ is synthesized from phosphatidylinositol 3-phosphate (PI3P) by the lipid kinase PIKfyve.[2] The turnover and degradation of PI(3,5)P₂ are primarily mediated by the 5-phosphatase activity of FIG4, which converts PI(3,5)P₂ back to PI3P.[3] FIG4 functions within a larger regulatory complex that includes PIKfyve and the scaffolding protein VAC14.[4][5] This complex dynamically regulates the synthesis and turnover of PI(3,5)P₂.[5]

Another critical 5-phosphatase, INPP5E, hydrolyzes the 5-phosphate from PI(4,5)P₂ and PI(3,4,5)P₃ and has also been shown to act on PI(3,5)P₂.[6][7] INPP5E plays a vital role in the context of primary cilia, where it is essential for maintaining the unique phosphoinositide composition of the ciliary membrane.[7][8]

The "inactivation" of these phosphatases can refer to several scenarios: complete loss-of-function (null mutations), the expression of catalytically dead mutants, or hypomorphic alleles that result in reduced protein levels or stability.[3][9] Intriguingly, some research suggests that for FIG4, its scaffolding function within the PIKfyve complex may be as critical as its phosphatase activity, as catalytically inactive mutants can partially rescue some null phenotypes.[9][10][11]

The Role of Inactive FIG4 in Disease and Cellular Function

Mutations in the FIG4 gene are linked to a spectrum of autosomal recessive disorders. Complete loss of FIG4 function results in Yunis-Varón syndrome, a severe multisystem disorder, while partial loss-of-function is associated with Charcot-Marie-Tooth disease type 4J (CMT4J), a severe, progressive peripheral neuropathy.[12] FIG4 deficiency is considered a lysosomal storage disorder, characterized by the accumulation of enlarged vacuoles derived from endolysosomes in various cell types, particularly neurons and glia.[13]

A common pathogenic mutation in CMT4J is the hypomorphic missense allele, I41T, typically found in compound heterozygosity with a null allele.[3][14] The I41T mutation impairs the interaction of FIG4 with the scaffold protein VAC14, leading to protein instability and significantly reduced protein levels.[3][14]

Quantitative Data on Inactive FIG4

The following tables summarize quantitative findings from studies on inactive FIG4 mutants.

Table 1: Protein Expression and Stability of FIG4 Mutants

Mutant/ConditionProtein Level (relative to Wild-Type)Transcript Level (relative to Wild-Type)Key FindingReference
FIG4-I41T (transgenic mouse tissues)~2% of predicted from transcript2x to 5x endogenous transcriptThe I41T mutation leads to severe protein instability in vivo.[14]
FIG4-I41T (patient fibroblasts)Dramatically reducedNot specifiedMutant protein is unstable in patient tissues.[15]
FIG4-I41T (cultured cells + MG-132)IncreasedNot applicableInstability is mediated by proteasomal degradation.[3][15]
Catalytically inactive FIG4 (transgenic mouse brain)~45%~29%Catalytically dead mutant protein is more stable than the I41T variant.[11]
FIG4 protein in VAC14 null miceAbsentNot specifiedVAC14 is essential for FIG4 protein stability.[3][9]

Table 2: Cellular and Phenotypic Consequences of FIG4 Inactivation

Model SystemGenotypePhenotypeQuantitative MeasurementReference
Mouse Embryonic Fibroblasts (MEFs)Fig4⁻/⁻Reduced PI(3,5)P₂ levels~2-fold reduction compared to wild-type[5]
Cultured fibroblasts from pale tremor miceFig4⁻/⁻Reduced PI(3,5)P₂ levels~3-fold reduction compared to wild-type[16]
Fig4 null mice with inactive FIG4 transgeneFig4⁻/⁻, Tg+Rescued juvenile lethalityMean survival extended from 37 days to >2 months[11]
Fig4 null mice with FIG4-I41T transgeneFig4⁻/⁻, Tg+Dose-dependent rescue of lethality10% of wild-type protein level is sufficient for long-term survival[3][14]
Signaling Pathway Involving FIG4

FIG4 is a core component of the PI(3,5)P₂ regulatory complex. Its inactivation disrupts the delicate balance of PI3P and PI(3,5)P₂, impacting downstream effector proteins and pathways that control endosomal sorting, lysosomal function, and autophagy.

FIG4_Pathway cluster_complex PIKfyve Complex on Endosomal/Lysosomal Membrane cluster_reaction PI(3,5)P₂ Metabolism cluster_downstream Downstream Cellular Processes PIKfyve PIKfyve (Kinase) VAC14 VAC14 (Scaffold) PIKfyve->VAC14 PI35P2 PI(3,5)P₂ FIG4 FIG4 (5-Phosphatase) VAC14->FIG4 PI3P PI3P Reduced_PI35P2 Reduced PI(3,5)P₂ Levels PI3P->PI35P2 PIKfyve PI35P2->PI3P FIG4 PI35P2->Reduced_PI35P2 Leads to Trafficking Endolysosomal Trafficking Defects Cellular Defects (Vacuolation, Neurodegeneration) Trafficking->Defects Autophagy Autophagy Autophagy->Defects Ion_Homeostasis Ion Homeostasis Ion_Homeostasis->Defects Inactive_FIG4 Inactive FIG4 (e.g., I41T mutation, null allele) Inactive_FIG4->FIG4 Replaces/Reduces Reduced_PI35P2->Trafficking Impairs Reduced_PI35P2->Autophagy Impairs Reduced_PI35P2->Ion_Homeostasis Impairs

Caption: Signaling pathway of the PIKfyve-FIG4 complex and impact of FIG4 inactivation.

The Role of Inactive INPP5E in Disease and Cellular Function

Mutations in the INPP5E gene are a cause of Joubert syndrome (JS) and the more severe Meckel-Gruber syndrome, both of which are ciliopathies.[6][7] JS is characterized by a distinctive brain malformation ("molar tooth sign"), hypotonia, and developmental delay, and can be associated with retinal dystrophy and kidney disease.[7][17][18]

INPP5E localizes to the primary cilium, a sensory organelle that coordinates numerous signaling pathways.[7][8] Within the cilium, INPP5E regulates the levels of PI(4,5)P₂ and PI(3,4,5)P₃, which is critical for the proper localization and trafficking of ciliary proteins and the modulation of pathways like Sonic hedgehog (Shh).[8][19] Inactivating mutations in INPP5E, which often cluster in the phosphatase domain, impair its enzymatic activity, alter cellular phosphoinositide ratios, and lead to premature destabilization of the primary cilium.[7][17]

Quantitative Data on Inactive INPP5E

The following tables summarize quantitative findings from studies on inactive INPP5E mutants and knockout models.

Table 3: Phenotypic Consequences of INPP5E Inactivation in Mice

Mouse ModelPhenotypeQuantitative MeasurementReference
Inpp5e⁻/⁻ embryos (E18.5)Delayed ossificationOssified surface of sternum and metacarpals is 64–86% of control embryos (P < 0.005)[20]
Inpp5e⁻/⁻ embryos (from midgestation)Multiple abnormalitiesAnophthalmos (100%), exencephaly (65%), cleft palate (76%), hindlimb polydactyly (100%)[21]
Retina-specific Inpp5e⁻/⁻ mice (12 dpi)Retinal dysfunctionScotopic a- and b-waves are significantly reduced compared to controls.[22]
Olfactory-specific Inpp5e KO miceIncreased cilia lengthMean cilia length increased from 29.5 µm (WT) to 35.3 µm (KO) (p<0.0001)[23]

Table 4: Ciliary Phosphoinositide Levels with INPP5E Inactivation

Model SystemConditionLipid MeasuredQuantitative ChangeReference
Olfactory-specific Inpp5e KO miceKnockoutPI(3,4)P₂ in OSN knobsSignificant depletion (174±7 units vs. 280±11 in WT, p<0.0001)[23]
Olfactory-specific Inpp5e KO miceKnockoutPIP₃ in OSN knobsDramatic increase by nearly 3-fold compared to wild-type[23]
Olfactory-specific Inpp5e KO miceKnockout + INPP5E rescueCiliary PI(4,5)P₂ domain lengthRescued from 28.5 µm (KO) back to 4.2 µm (similar to 4.9 µm in WT)[23]
Signaling Pathway Involving INPP5E in Primary Cilia

INPP5E acts as a critical gatekeeper of phosphoinositide signaling at the primary cilium. Its inactivation leads to the accumulation of specific phosphoinositides, such as PI(4,5)P₂ and PIP₃, which disrupts the localization of key signaling proteins and perturbs downstream pathways.

INPP5E_Pathway cluster_cilium Primary Cilium INPP5E INPP5E Lipid_Accumulation Accumulation of PI(4,5)P₂ & PI(3,4,5)P₃ PIP2 PI(4,5)P₂ PI4P PI4P PIP2->PI4P INPP5E PIP2->Lipid_Accumulation Prevents hydrolysis of PIP3 PI(3,4,5)P₃ PI34P2 PI(3,4)P₂ PIP3->PI34P2 INPP5E PIP3->Lipid_Accumulation Prevents hydrolysis of Signaling_Proteins Ciliary Signaling Proteins (e.g., TULP3, GPR161, SMO) Ciliary_Defects Ciliary Defects (Instability, Abnormal Signaling) Signaling_Proteins->Ciliary_Defects Leads to Inactive_INPP5E Inactive INPP5E (Joubert Syndrome mutations) Inactive_INPP5E->INPP5E Inactivates Lipid_Accumulation->Signaling_Proteins Alters Localization of Disease Ciliopathies (Joubert Syndrome) Ciliary_Defects->Disease

Caption: Role of INPP5E in the primary cilium and the consequences of its inactivation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of inactive 5-phosphatases.

In Vitro Phosphatase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of inorganic phosphate (B84403) released from a phosphoinositide substrate by the phosphatase.

Principle: The assay quantifies the green complex formed between Malachite Green, molybdate (B1676688), and free orthophosphate, which is measured spectrophotometrically at ~620-660 nm.[24][25]

Materials:

  • Purified recombinant phosphatase (e.g., FIG4, INPP5E)

  • Phosphoinositide substrate (e.g., diC8-PI(3,5)P₂)

  • Phosphatase reaction buffer (e.g., 50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, 1 mM DTT)[8]

  • Malachite Green Phosphate Assay Kit (containing Malachite Green solution, molybdate solution, and a phosphate standard)[24][25][26]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Create a standard curve by making serial dilutions of the phosphate standard (e.g., ranging from 0 to 40 µM) in the reaction buffer.[24]

  • Set up the Reaction: In a 96-well plate, set up the reactions in triplicate. For each reaction, add the reaction buffer, the purified enzyme, and any potential inhibitors. Include a "no enzyme" control. The typical reaction volume is 25-50 µL.[25][27]

  • Initiate the Reaction: Add the phosphoinositide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).[8][26] The incubation time should be within the linear range of the reaction.

  • Stop Reaction & Develop Color: Stop the reaction by adding the Malachite Green working reagent (typically 100 µL).[25] This reagent is acidic and will stop the enzymatic reaction while initiating color development.

  • Incubate for Color Development: Allow the color to develop for 15-30 minutes at room temperature.[25]

  • Measure Absorbance: Read the absorbance of the plate at a wavelength between 620 nm and 660 nm.[24][25]

  • Calculate Activity: Subtract the absorbance of the blank from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each sample. Calculate the specific activity of the enzyme (e.g., in pmol/min/µg).

Quantification of Cellular Phosphoinositides by Mass Spectrometry

This method allows for the sensitive and accurate quantification of different phosphoinositide species from cell or tissue extracts.

Principle: Lipids are extracted from cells, chemically derivatized to improve ionization and stability, and then analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS).[3][12]

Materials:

  • Cell or tissue samples

  • Chloroform, Methanol, HCl

  • Internal standard (e.g., non-biological C17:0/C16:0-PtdIns(3,4,5)P₃)[3]

  • TMS-diazomethane for derivatization[12][13]

  • Acetic acid

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Quench cell metabolism and lyse cells using a mixture of chloroform, methanol, and HCl.[3]

    • Spike the sample with a known amount of an internal lipid standard to correct for sample loss during extraction and analysis.[3]

    • Perform a Folch extraction to separate the lipids into an organic phase.

  • Derivatization:

    • React the phosphate groups of the extracted phosphoinositides with TMS-diazomethane for ~10 minutes at room temperature. This methylates the phosphates, neutralizing their charge and improving detection.[12][13]

    • Quench the reaction with acetic acid.

    • Purify the derivatized lipids using another phase partition.

  • Mass Spectrometry Analysis:

    • Resuspend the final dried lipid extract in a suitable solvent (e.g., chloroform/methanol).

    • Inject the sample into an HPLC system for separation, followed by infusion into the mass spectrometer.[12]

    • Use targeted methods, such as selected reaction monitoring (SRM), to specifically detect and quantify the parent and fragment ions of the phosphoinositide species of interest and the internal standard.[13]

  • Data Analysis:

    • Quantify the amount of each phosphoinositide species by comparing its peak area to that of the internal standard.

    • Normalize the results to the initial cell number or tissue weight.

Immunoprecipitation of the PIKfyve Complex

This technique is used to isolate the PIKfyve-VAC14-FIG4 complex from cell lysates to study protein-protein interactions.

Materials:

  • Cell lysate from cells expressing the proteins of interest

  • Antibody specific to one component of the complex (e.g., anti-VAC14)

  • Protein A/G agarose (B213101) beads

  • Lysis buffer (e.g., containing non-ionic detergents like Triton X-100 or NP-40)

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes. Clarify the lysate by centrifugation.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-VAC14) to the cleared lysate.

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 3,000 x g for 2 min).

    • Discard the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the washed beads in SDS-PAGE loading buffer.

    • Boil the sample for 5-10 minutes to denature the proteins and release them from the beads.

  • Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Analyze the eluted proteins by Western blotting using antibodies against the expected complex components (PIKfyve, VAC14, and FIG4).

Confocal Microscopy of Lysosomes

This method is used to visualize lysosomal morphology, which is often altered (e.g., enlarged vacuoles) in cells with defective PI(3,5)P₂ metabolism.

Materials:

  • Cells grown on glass coverslips

  • Lysosomal marker (e.g., LysoTracker dye for live cells, or anti-LAMP1 antibody for fixed cells)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or saponin)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Fluorescently-labeled secondary antibody (if using primary antibody)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.[2][28]

  • Staining (Live Cell):

    • Incubate cells with LysoTracker dye according to the manufacturer's instructions (typically 50-75 nM for 30-60 minutes).

    • Wash with fresh media and proceed immediately to imaging.

  • Fixation and Staining (Fixed Cell):

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with primary antibody (e.g., anti-LAMP1) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[2]

    • Wash 3 times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash 3 times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium containing DAPI to stain the nucleus. Seal the coverslip with nail polish.[2]

  • Imaging: Acquire images using a confocal microscope, using appropriate laser lines and emission filters for the fluorophores used. A high-magnification objective (e.g., 63x or 100x) is recommended for resolving lysosomal structures.[2][29]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of a FIG4 mutation.

Experimental_Workflow cluster_models 1. Model System Generation cluster_biochem 2. Biochemical Analysis cluster_cellbio 3. Cell Biology Analysis cluster_phenotype 4. Phenotypic Analysis (Mouse Model) A1 Generate Cell Line (e.g., CRISPR KO or mutant knock-in) B1 Western Blot (Confirm protein levels) A1->B1 B2 Immunoprecipitation (Test complex integrity) A1->B2 B3 Mass Spectrometry (Quantify PI(3,5)P₂ levels) A1->B3 B4 Phosphatase Assay (Measure enzyme activity) A1->B4 C1 Confocal Microscopy (Analyze lysosomal morphology) A1->C1 C2 Live-Cell Imaging (Assess vesicle trafficking) A1->C2 A2 Develop Transgenic Mouse (e.g., expressing mutant FIG4) A2->B1 A2->B3 D1 Behavioral Tests A2->D1 D2 Histology/Pathology A2->D2 D3 Survival Analysis A2->D3 E1 Conclusion on Mutation Pathogenicity B1->E1 Integrate Data & Conclude B2->E1 Integrate Data & Conclude B3->E1 Integrate Data & Conclude B4->E1 Integrate Data & Conclude C1->E1 Integrate Data & Conclude C2->E1 Integrate Data & Conclude D1->E1 Integrate Data & Conclude D2->E1 Integrate Data & Conclude D3->E1 Integrate Data & Conclude

Caption: A logical workflow for studying an inactive phosphatase mutation.

Conclusion and Future Directions

The study of inactive phosphatidylinositol 5-phosphatases, particularly FIG4 and INPP5E, has been instrumental in elucidating the critical role of PI(3,5)P₂ and ciliary phosphoinositide signaling in cellular homeostasis and human health. While loss of catalytic activity is a key factor, research on FIG4 demonstrates that non-catalytic functions, such as protein scaffolding, can be equally important. This highlights the complexity of the regulatory mechanisms governing phosphoinositide metabolism.

Future research should focus on developing more specific probes and biosensors to track the dynamics of PI(3,5)P₂ in real-time within different subcellular compartments. Further elucidation of the downstream effectors of PI(3,5)P₂ will be crucial for a complete understanding of its signaling network. For drug development professionals, the finding that even a modest increase in the level of a hypomorphic protein like FIG4-I41T can be therapeutic opens new avenues for treatment strategies aimed at enhancing protein expression or stability, rather than traditional enzyme activation.[3][14] A deeper understanding of these intricate pathways will pave the way for novel therapeutic interventions for a range of devastating neurodegenerative diseases and ciliopathies.

References

An In-depth Technical Guide to SBF1 Mutations and Associated Neuropathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the SET Binding Factor 1 (SBF1) gene, also known as Myotubularin-Related Protein 5 (MTMR5), are the underlying cause of a rare, heterogeneous group of inherited peripheral neuropathies. Primarily associated with Charcot-Marie-Tooth disease type 4B3 (CMT4B3), these disorders can manifest as either demyelinating or axonal neuropathies with a wide spectrum of clinical severity. SBF1 is a catalytically inactive pseudophosphatase that plays a crucial role in regulating endosomal trafficking and autophagy through its interaction with the active phosphatase MTMR2 and its potential function as a guanine (B1146940) nucleotide exchange factor (GEF) for Rab GTPases. This technical guide provides a comprehensive overview of the genetic basis, molecular mechanisms, and clinical phenotypes associated with SBF1 mutations. It details relevant experimental protocols for studying this gene and its protein product, presents quantitative clinical and experimental data in a structured format, and visualizes the key signaling pathways and research workflows.

Introduction to SBF1 and Associated Neuropathies

The SBF1 gene, located on chromosome 22q13.33, encodes a large protein that is a member of the myotubularin family of phosphoinositide phosphatases.[1] However, SBF1 itself lacks key catalytic residues and is thus classified as a pseudophosphatase.[1][2] It functions primarily as a regulatory protein, most notably by forming a complex with and enhancing the catalytic activity of MTMR2, a phosphatase that dephosphorylates phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3] These lipids are critical for regulating membrane trafficking within the endo-lysosomal pathway and for the process of autophagy.[3]

Mutations in SBF1 are predominantly linked to Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a rare autosomal recessive disorder of the peripheral nervous system.[4] Recently, a case of autosomal dominant inheritance has also been reported, expanding the genetic landscape of SBF1-related neuropathies.[5] The clinical presentation of CMT4B3 is notably heterogeneous.[6] Some individuals present with a demyelinating neuropathy characterized by focally folded myelin sheaths, while others exhibit a primary axonal neuropathy.[4][7] The phenotype can range from a relatively isolated peripheral neuropathy to a more complex syndromic disorder involving cranial nerve deficits, intellectual disability, and skeletal abnormalities.[7]

Quantitative Data on SBF1-Associated Neuropathies

The clinical and electrophysiological findings in patients with SBF1 mutations are variable. The following tables summarize key quantitative data from published case studies.

Table 1: Electrophysiological Data in Patients with SBF1 Mutations

Patient Cohort/StudyNeuropathy TypeNerveMotor Nerve Conduction Velocity (m/s)Compound Muscle Action Potential (CMAP) Amplitude
Spanish Siblings[7][8]AxonalMedian & Ulnar49 - 61Markedly reduced (facial nerves)
Korean Family[4]DemyelinatingNot specifiedSlowedNot specified
Autosomal Dominant Case[5]AxonalMedian & Ulnar> 38 (normal)Significant decline
Turkish Cohort (General CMT)[9][10]Demyelinating (various genes)MedianPMP22 dup: 20 ± 5; Cx32: 34 ± 6; MPZ: 11 ± 8Not specified

Note: Normal motor nerve conduction velocity is typically >40-50 m/s in the upper limbs.[11]

Table 2: Clinical and Genetic Features of SBF1 Neuropathy Cases

StudyInheritanceAge of OnsetKey Clinical FeaturesSpecific SBF1 Mutations
Spanish Siblings[7][12]Autosomal Recessive4 and 9 yearsSevere axonal neuropathy, hearing loss, facial weakness, bulbar featuresCompound heterozygous: c.1168C>G (p.Arg390Gly) and c.2209_2210del (p.Leu737Glufs*3)
Korean Family[4]Autosomal RecessiveChildhoodDemyelinating neuropathy with focally folded myelin sheathsCompound heterozygous missense mutations
Mother and Daughter[5][13]Autosomal DominantEarly-onsetDistal muscle atrophy, normal NCVs with reduced amplitudesHeterozygous missense: c.1398C > A (p.H466Q)
Italian Child[6]Autosomal RecessiveInfancySevere axonal motor neuropathy, mitochondrial dysfunctionCompound heterozygous missense: p.R763H and p.G1064E
Syrian & Saudi Families[7]Autosomal RecessiveChildhoodAxonal neuropathy, cranial neuropathies, intellectual disability, microcephalyHomozygous missense: p.Leu335Pro and p.Asp443Asn

SBF1 Signaling Pathways

SBF1 functions at the intersection of phosphoinositide signaling, endosomal trafficking, and autophagy. Its disruption leads to cellular dysfunction, particularly in Schwann cells, which are responsible for myelinating peripheral axons.

The SBF1/MTMR2 Phosphoinositide Phosphatase Complex

SBF1 forms a heterodimer with the active phosphatase MTMR2. This interaction is crucial for the proper localization and catalytic activity of MTMR2.[3] The SBF1/MTMR2 complex dephosphorylates PI(3)P and PI(3,5)P₂, two key signaling lipids on endosomal membranes. This regulation is vital for the maturation of endosomes and the progression of autophagy.[2][3] Mutations in SBF1 can disrupt this complex, leading to an accumulation of these phosphoinositides and consequently, defects in membrane trafficking and autophagy.[3]

SBF1_MTMR2_Pathway cluster_endosome Endosomal Membrane PI3K Class III PI3K (Vps34) PI3P PI(3)P PI3K->PI3P PI PI PI->PI3K phosphorylates PIKfyve PIKfyve Kinase PI3P->PIKfyve phosphorylates Endo_Traffic Endosomal Trafficking & Autophagy PI3P->Endo_Traffic regulates PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 PI35P2->Endo_Traffic regulates SBF1 SBF1 (Pseudophosphatase) SBF1_MTMR2 SBF1/MTMR2 Complex SBF1->SBF1_MTMR2 forms complex with MTMR2 MTMR2 (Phosphatase) MTMR2->SBF1_MTMR2 SBF1_MTMR2->PI3P dephosphorylates SBF1_MTMR2->PI35P2 dephosphorylates SBF1_mut Mutant SBF1 SBF1_mut->SBF1_MTMR2 disrupts complex formation

SBF1/MTMR2 regulation of phosphoinositides.
SBF1 as a Potential Rab GEF

SBF1 contains a DENN (Differentially Expressed in Neoplastic versus Normal cells) domain, which is a characteristic feature of guanine nucleotide exchange factors (GEFs) for Rab GTPases.[7] GEFs activate Rabs by promoting the exchange of GDP for GTP. Activated, GTP-bound Rabs then recruit effector proteins to regulate various stages of membrane trafficking, including vesicle formation, transport, and fusion. While the precise Rab targets of SBF1 are still under investigation, Rab28 has been identified as a potential candidate.[2] Mutations within the DENN domain of SBF1 could impair its GEF activity, leading to the misregulation of Rab-mediated trafficking pathways that are essential for Schwann cell function and myelination.[8]

SBF1_Rab_Pathway SBF1 SBF1 (DENN Domain) Rab_GDP Rab-GDP (inactive) SBF1->Rab_GDP acts as GEF Rab_GTP Rab-GTP (active) Rab_GDP->Rab_GTP GTP for GDP exchange Effectors Effector Proteins Rab_GTP->Effectors recruits Vesicle_Traffic Vesicular Trafficking (Myelination) Effectors->Vesicle_Traffic mediate SBF1_mut Mutant SBF1 (impaired DENN) SBF1_mut->SBF1 impairs GEF activity

Proposed role of SBF1 as a Rab GEF.

Experimental Protocols and Methodologies

Investigating the pathophysiology of SBF1-related neuropathies requires a multi-faceted approach, combining genetic analysis, cell biology, and in vivo modeling.

Genetic Analysis: Whole Exome Sequencing (WES)

WES is a primary tool for identifying causative mutations in patients with suspected hereditary neuropathies.

Methodology:

  • DNA Extraction: Isolate genomic DNA from peripheral blood or saliva samples from the patient and family members.

  • Library Preparation and Exome Capture: Shear genomic DNA and ligate adapters. Use a commercially available exome capture kit (e.g., Agilent SureSelect, Illumina TruSeq) to enrich for the protein-coding regions of the genome.

  • Next-Generation Sequencing (NGS): Sequence the captured DNA fragments using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Alignment: Align sequencing reads to the human reference genome (e.g., GRCh38).

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

    • Variant Annotation: Annotate variants with information such as gene context, predicted functional impact (e.g., missense, nonsense, frameshift), and population frequency.

    • Filtering: Filter variants based on:

      • Quality Scores: Remove low-quality calls.

      • Minor Allele Frequency (MAF): Exclude common polymorphisms (e.g., MAF > 0.5% in databases like gnomAD).[7]

      • Predicted Pathogenicity: Prioritize variants predicted to be deleterious by in silico tools (e.g., SIFT, PolyPhen-2, CADD).

      • Inheritance Pattern: Filter for variants consistent with the suspected mode of inheritance (e.g., homozygous or compound heterozygous for recessive diseases).

  • Sanger Sequencing: Validate candidate pathogenic variants in the patient and confirm segregation with the disease in family members.

Histopathological Analysis: Sural Nerve Biopsy

Nerve biopsy provides crucial information about the underlying pathology (demyelinating vs. axonal) and can reveal characteristic features of CMT4B3.

Methodology:

  • Biopsy Procedure: Under local anesthesia, a small segment of the sural nerve is surgically excised from the ankle.

  • Tissue Processing:

    • Divide the nerve sample.

    • For Light Microscopy: Fix a portion in glutaraldehyde (B144438), post-fix in osmium tetroxide, and embed in resin (e.g., Epon). Cut semi-thin (1 µm) sections and stain with toluidine blue.[14]

    • For Electron Microscopy: Process for ultra-thin sectioning and transmission electron microscopy (TEM) to examine myelin and axonal ultrastructure.

    • For Teased Fiber Analysis: Fix a portion in glutaraldehyde and gently tease apart individual nerve fibers to assess the integrity of the myelin sheath along the internodes.

  • Morphometric Analysis:

    • On semi-thin sections, use image analysis software (e.g., ImageJ) to quantify:[14][15][16]

      • Myelinated fiber density.

      • Axon diameter and myelinated fiber diameter.

      • G-ratio (axon diameter / fiber diameter), an index of myelin thickness.

      • Presence and frequency of pathological features like myelin outfoldings, onion bulbs, and regenerating clusters.

Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate the interaction between SBF1 and MTMR2.

Methodology:

  • Cell Lysis: Lyse cells (e.g., HEK293T cells transiently expressing tagged SBF1 and MTMR2) in a gentle, non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.[17][18]

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.[18]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG for FLAG-SBF1).

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" (e.g., anti-FLAG) and "prey" (e.g., anti-HA for HA-MTMR2) proteins to confirm their co-precipitation.

In Vivo Modeling: CRISPR-Cas9 Knockout in Zebrafish

Zebrafish provide a powerful in vivo system to study the developmental and pathological consequences of SBF1 loss-of-function.

Methodology:

  • Guide RNA (gRNA) Design: Use online tools (e.g., CHOPCHOP, CRISPRscan) to design gRNAs targeting the zebrafish ortholog of SBF1 (mtmr5).[19][20]

  • gRNA and Cas9 Preparation: Synthesize gRNAs via in vitro transcription. Obtain purified Cas9 protein.[21]

  • Microinjection: Inject a mixture of the gRNA(s) and Cas9 protein into one-cell stage zebrafish embryos.[20][21]

  • Mutation Screening: At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected embryos. Use PCR and subsequent analysis (e.g., T7 endonuclease I assay or Sanger sequencing) to confirm the presence of insertions/deletions (indels) at the target site.[21]

  • Raising Founders (F0): Raise the remaining injected embryos to adulthood.

  • Identifying Germline Transmission: Outcross F0 founder fish with wild-type fish and screen the F1 progeny for the presence of the mutant allele.

  • Phenotypic Analysis: Analyze homozygous mutant F2 fish for relevant phenotypes, such as motor deficits, defects in peripheral nerve development (using fluorescent reporter lines), and myelination abnormalities by histology or TEM.

Research and Diagnostic Workflow

The investigation of a patient with a suspected SBF1-related neuropathy follows a logical progression from clinical observation to molecular and functional characterization.

SBF1_Workflow cluster_clinical Clinical Evaluation cluster_genetic Genetic Diagnosis cluster_functional Functional Characterization A Patient Presentation (e.g., distal weakness, sensory loss) B Electrophysiology (NCS/EMG) A->B C Demyelinating Pattern B->C Demyelinating D Axonal Pattern B->D Axonal E Genetic Testing (WES or Neuropathy Panel) C->E D->E F Identify SBF1 Variant(s) E->F Variant Found G No Diagnosis E->G No Variant Found H Patient-derived cells (e.g., fibroblasts, iPSCs) F->H I Animal Model (e.g., Zebrafish Knockout) F->I J Biochemical Assays (Co-IP, GTPase activity) H->J K Cellular Phenotyping (Autophagy, Endosomal Trafficking) H->K L In Vivo Phenotyping (Myelination, Nerve Function) I->L M Pathomechanism Elucidation & Therapeutic Target Identification J->M K->M L->M

Workflow for SBF1 neuropathy diagnosis and research.

Conclusion and Future Directions

SBF1-related neuropathies represent a complex and heterogeneous group of disorders stemming from disruptions in fundamental cellular processes of membrane trafficking and autophagy. The interplay between SBF1 and MTMR2 in regulating phosphoinositide metabolism is a critical node in maintaining Schwann cell health and proper myelination. Future research should focus on elucidating the full range of Rab GTPases regulated by SBF1's DENN domain and their specific roles in the peripheral nervous system. The development and deep phenotyping of robust animal models, such as the Sbf1 knockout mouse, will be instrumental in dissecting the precise temporal and cell-type-specific requirements for SBF1 function. For drug development professionals, the signaling pathways modulated by SBF1 present potential therapeutic targets. Strategies aimed at restoring the balance of phosphoinositide signaling or modulating the activity of downstream effector pathways could offer novel avenues for treating these debilitating neuropathies. The continued integration of advanced genetic diagnostics with detailed functional studies will be paramount in advancing our understanding and developing effective therapies for patients with SBF1 mutations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of SBF-1, an Allosteric Inhibitor of PDK1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Its central role makes it a compelling target for therapeutic intervention, particularly in oncology. SBF-1 has been identified as a promising allosteric inhibitor of PDK1. It is reported that the hydrolyzed product of this compound, referred to as SBF1-, targets the PIF-pocket of PDK1, a site distinct from the ATP-binding domain, leading to the inhibition of its kinase activity.[1][2]

These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of the this compound compound on recombinant human PDK1. The protocol is based on a luminescent kinase assay that measures the amount of ADP produced in the kinase reaction.

Data Presentation

The inhibitory activity of this compound's hydrolyzed product (SBF1-) against PDK1 has been estimated in computational and in vitro studies. The following table summarizes the reported quantitative data.

CompoundTargetAssay TypeReported IC50
SBF1- (hydrolyzed this compound)PDK1In vitro kinase assay (estimated)2.0 - 10.0 µM[1][2]

Signaling Pathway

The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling cascade and the proposed mechanism of action for the this compound compound. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and AKT to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at Threonine 308 by PDK1, leading to the activation of downstream effectors that regulate key cellular processes. This compound, in its hydrolyzed form, acts as an allosteric inhibitor by binding to the PIF-pocket of PDK1, thereby preventing the phosphorylation and activation of its downstream targets.

PDK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits pAKT p-AKT (Thr308) (Active) PDK1->pAKT phosphorylates Growth_Factor Growth Factor Growth_Factor->RTK binds SBF1 This compound (hydrolyzed) SBF1->PDK1 inhibits (allosteric) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAKT->Downstream activates Cell_Response Cell Proliferation & Survival Downstream->Cell_Response promotes

Simplified PDK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay for PDK1 Inhibition

This protocol describes an in vitro kinase assay to determine the IC50 value of the this compound compound against recombinant human PDK1. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: PDK1 Enzyme, Peptide Substrate, ATP, Assay Buffer, this compound Start->Prepare_Reagents Incubate_Inhibitor Incubate PDK1 with varying concentrations of this compound Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Kinase Reaction (add Substrate and ATP) Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction & Detect ADP (e.g., ADP-Glo™) Initiate_Reaction->Stop_Reaction Analyze_Data Analyze Data and Calculate IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Workflow for a biochemical kinase assay to determine the IC50 of this compound.

Materials:

  • Recombinant active human PDK1

  • PDK1 peptide substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

  • This compound compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Reagent Preparation:

  • Kinase Assay Buffer: Prepare a 1X solution of the kinase assay buffer.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of PDK1 for ATP.

  • This compound Compound Stock Solution: Due to the lack of publicly available information on the solubility of this compound, it is recommended to test its solubility in various solvents such as DMSO, ethanol, or water. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent.

  • Enzyme and Substrate Solution: Dilute the recombinant PDK1 and peptide substrate to the desired concentrations in the kinase assay buffer.

Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound compound in the kinase assay buffer. Include a vehicle-only control (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound compound or vehicle control to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the PDK1 enzyme in kinase assay buffer.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Kinase Reaction:

    • Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase assay buffer to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detect ADP Formation:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Background Subtraction: Subtract the background luminescence (from a no-enzyme control) from all readings.

  • Normalization: Normalize the data to the vehicle control (considered 100% kinase activity).

  • IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit (e.g., a four-parameter logistic equation).

Disclaimer: The information provided in this document is for research use only. The this compound compound's chemical properties are not fully characterized in the public domain, and appropriate safety precautions should be taken when handling this and all other chemical reagents. It is the responsibility of the end-user to determine the suitability of this protocol for their specific application.

References

Application Notes and Protocols for the Generation of an SBF1 Gene Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the SBF1 Gene

SET Binding Factor 1 (SBF1), also known as Myotubularin Related Protein 5 (MTMR5), is a protein-coding gene that plays a crucial role in cellular processes.[1][2] The SBF1 protein is a member of the protein-tyrosine phosphatase family; however, it is considered a "pseudophosphatase" as it lacks key amino acids in its catalytic pocket, rendering it catalytically inactive.[3][4] Its primary functions include acting as an adapter protein for the active phosphatase MTMR2, regulating its activity and subcellular location.[5][6][7] SBF1 may also function as a guanine (B1146940) nucleotide exchange factor (GEF) for RAB28, promoting the conversion of GDP-bound Rab proteins to their active GTP-bound form.[2][5][6]

Mutations in the SBF1 gene are associated with Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a hereditary peripheral neuropathy characterized by a spectrum of axonal and demyelinating phenotypes.[1][3][4][7][8][9] Studies in mice have shown that SBF1 is highly expressed in the seminiferous tubules of the testis.[10] Deficiency of Sbf1 in mice leads to male infertility, characterized by impaired spermatogenesis and azoospermia (an absence of sperm).[10][11] Furthermore, Sbf1 knockout mice exhibit defects in axon radial sorting, suggesting a critical role in peripheral nerve development.[9]

The generation of an SBF1 knockout mouse model is an invaluable tool for elucidating the in vivo functions of the gene, understanding the molecular mechanisms of associated diseases like CMT4B3, and for the preclinical evaluation of potential therapeutic interventions.

SBF1 Signaling Interaction

SBF1 is known to interact directly with MTMR2, an active phosphoinositide 3-phosphatase.[4] This interaction is crucial for regulating MTMR2's function in membrane trafficking, which is vital for the proper formation of Schwann cells and axons.[4]

SBF1_Signaling SBF1 SBF1 (MTMR5) Pseudophosphatase MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Binds & Regulates PI Phosphoinositides (e.g., PI(3)P, PI(3,5)P2) MTMR2->PI Dephosphorylates Vesicular_Trafficking Vesicular Trafficking (Endosomal Pathway) PI->Vesicular_Trafficking Regulates Axon_Myelin Axon Sorting & Myelination Vesicular_Trafficking->Axon_Myelin Is essential for

Caption: SBF1 acts as a regulatory partner for MTMR2 phosphatase activity.

Strategies for SBF1 Knockout Mouse Generation

Two primary methodologies are widely employed for generating knockout mice: traditional gene targeting via homologous recombination in embryonic stem (ES) cells and the more recent CRISPR-Cas9 genome editing system.

FeatureHomologous Recombination in ES CellsCRISPR-Cas9
Principle Exchange of a target gene sequence with an engineered DNA construct in ES cells.[12][13]Creation of double-strand breaks (DSBs) at a specific genomic locus, leading to frameshift mutations via Non-Homologous End Joining (NHEJ).[14]
Efficiency Lower frequency of successful targeting events, requires rigorous screening.[15]High efficiency of mutation induction.[16]
Timeline Lengthy (9-12 months) due to ES cell culture, selection, and multiple breeding steps.Rapid (3-4 months) due to direct injection into zygotes.[16]
Precision Allows for precise insertion of cassettes (e.g., reporters, conditional alleles).[13]Can result in off-target mutations; precise knock-ins are possible but can be less efficient than knockouts.
Strain Limitation Typically restricted to ES cell lines from specific strains (e.g., 129/Sv).[13]Applicable to a wide variety of mouse strains.[16]
Key Steps Targeting vector construction, ES cell electroporation, positive/negative selection, blastocyst injection, chimera generation, germline transmission.[17][18]sgRNA design, Cas9/sgRNA microinjection into zygotes, screening of founder mice.[14][19]

Protocol 1: SBF1 Knockout via Homologous Recombination

This protocol outlines the generation of a constitutive SBF1 null allele by replacing essential exons with a selection cassette.

Experimental Workflow

HR_Workflow cluster_A Phase 1: Vector & ES Cells cluster_B Phase 2: Chimera Generation cluster_C Phase 3: Germline Transmission A1 Design SBF1 Targeting Vector (e.g., replace exons 21-28 with NeoR) A2 Electroporate Vector into 129/Sv Embryonic Stem (ES) Cells A1->A2 A3 Select ES Clones (Positive-Negative Selection) A2->A3 A4 Screen Clones by PCR & Southern Blot A3->A4 B1 Microinject Targeted ES Cells into C57BL/6 Blastocysts A4->B1 B2 Transfer Blastocysts into Pseudopregnant Female B1->B2 B3 Birth of Chimeric Pups (Mixed Coat Color) B2->B3 C1 Breed Chimeric Males with C57BL/6 Females B3->C1 C2 Genotype Agouti (F1) Offspring for Heterozygous Knockout Allele C1->C2 C3 Intercross Heterozygous (Sbf1+/-) Mice C2->C3 C4 Obtain Homozygous (Sbf1-/-) Mice C3->C4

Caption: Workflow for generating knockout mice via homologous recombination.

Detailed Methodology

3.2.1 Targeting Vector Construction

  • Isolate a genomic clone of the SBF1 gene from a library isogenic to the chosen ES cell line (e.g., 129/Sv).[13]

  • Design a replacement vector to delete a critical region of the SBF1 gene. A previously successful strategy involved replacing exons 21-28.[11]

  • Assemble the vector containing:

    • A 5' homology arm (~3-5 kb) upstream of the target region.

    • A positive selection cassette (e.g., PGK-neo, conferring neomycin resistance) to replace the target exons.[11]

    • A 3' homology arm (~3-5 kb) downstream of the target region.

    • (Optional) A negative selection cassette (e.g., HSV-tk) outside the homology arms to select against non-homologous recombination events.[20]

  • Linearize the final vector before electroporation.

3.2.2 ES Cell Culture and Transfection

  • Culture ES cells (e.g., 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

  • Electroporate ~10^7 ES cells with 25-50 µg of the linearized targeting vector.

  • Plate the electroporated cells onto fresh feeder layers.

3.2.3 Selection and Screening of Targeted Clones

  • After 24-48 hours, begin positive selection by adding G418 (neomycin analog) to the culture medium.

  • If using a negative selection cassette, add ganciclovir (B1264) to the medium to kill cells that have randomly integrated the vector.[20]

  • After 7-10 days, pick resistant colonies, expand them, and prepare genomic DNA from each clone.

  • Screen for homologous recombination by PCR using one primer inside the neo cassette and another primer outside the homology arm.

  • Confirm correct targeting and single integration events via Southern blot analysis.

3.2.4 Chimera Generation and Breeding

  • Microinject 10-15 correctly targeted ES cells into blastocysts (e.g., from C57BL/6 mice).[18][21]

  • Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.[21]

  • Identify chimeric offspring by their mixed coat color (agouti from the 129/Sv ES cells and black from the C57BL/6 blastocyst).[15][18]

  • Breed high-percentage male chimeras with wild-type females (e.g., C57BL/6).

  • Genotype the F1 offspring to identify heterozygotes (Sbf1+/-) that have inherited the targeted allele (germline transmission).

  • Intercross heterozygous mice to generate homozygous Sbf1 knockout (Sbf1-/-), heterozygous (Sbf1+/-), and wild-type (Sbf1+/+) littermates in the expected Mendelian ratio.

Protocol 2: SBF1 Knockout via CRISPR-Cas9

This protocol describes the rapid generation of an SBF1 knockout by introducing frameshift mutations in an early exon.

Experimental Workflow

CRISPR_Workflow cluster_A Phase 1: Reagent Preparation cluster_B Phase 2: Microinjection cluster_C Phase 3: Founder Analysis & Breeding A1 Design sgRNAs Targeting an Early SBF1 Exon A2 Synthesize sgRNAs and Cas9 mRNA/Protein A1->A2 A3 Prepare Microinjection Mix (Cas9 + sgRNAs) A2->A3 B2 Microinject Reagent Mix into Zygote Cytoplasm or Pronucleus A3->B2 B1 Harvest Fertilized Zygotes from Superovulated Females B1->B2 B3 Transfer Injected Zygotes into Pseudopregnant Females B2->B3 C1 Genotype Pups (F0 Founders) by PCR and Sequencing B3->C1 C2 Identify Founders with Frameshift-Inducing Indels C1->C2 C3 Breed F0 Founders with Wild-Type Mice to Establish Lines C2->C3 C4 Intercross F1 Heterozygotes to Generate Homozygous Knockouts C3->C4

Caption: Workflow for generating knockout mice using CRISPR-Cas9.

Detailed Methodology

4.2.1 sgRNA Design and Synthesis

  • Identify a target exon early in the SBF1 coding sequence. Disruption of an early exon is more likely to result in a null allele.

  • Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide sgRNA target sequences that precede a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).[19] Select 2-3 sgRNAs with high predicted on-target efficiency and low off-target scores.

  • Synthesize the sgRNAs via in vitro transcription or order synthetic sgRNAs.

4.2.2 Preparation of Injection Mix

  • Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).

  • The final injection mix should contain Cas9 mRNA (e.g., 50-100 ng/µL) and each sgRNA (e.g., 25-50 ng/µL). Alternatively, Cas9 protein can be used to form a ribonucleoprotein (RNP) complex with the sgRNAs prior to injection.

4.2.3 Zygote Microinjection

  • Induce superovulation in female mice (e.g., C57BL/6) and mate them with stud males.

  • Harvest fertilized zygotes from the oviducts of the females.

  • Microinject the Cas9/sgRNA mix directly into the pronucleus or cytoplasm of the zygotes.[14][16]

  • Surgically transfer the injected zygotes into the oviducts of pseudopregnant recipient females.

4.2.4 Founder Screening and Breeding

  • Collect tail biopsies from all resulting pups (F0 founders) at weaning age.

  • Extract genomic DNA and perform PCR amplification of the SBF1 target region.

  • Screen for the presence of insertions or deletions (indels) using a T7 endonuclease I (T7E1) assay or by Sanger sequencing of the PCR products.

  • For founders with identified indels, analyze the sequence to confirm a frameshift mutation leading to a premature stop codon. Founders may be mosaic.[9]

  • Breed founders carrying a desired frameshift mutation to wild-type mice to establish germline transmission and create heterozygous F1 lines.

  • Sequence the F1 animals to confirm the specific allele.

  • Intercross F1 heterozygotes to obtain homozygous SBF1 knockout mice.

Genotyping and Validation

Consistent and accurate genotyping is critical for colony management. Validation confirms the absence of SBF1 protein.

AnalysisPurposeProtocol SummaryExpected Result (Sbf1-/-)
PCR Genotyping Routine screening of mouse cohorts.Design three primers: a forward and reverse primer flanking the targeted region/indel, and a third primer within the inserted cassette (for HR method).A single band of a specific size for the knockout allele. Wild-type allele band will be absent.
RT-qPCR Quantify SBF1 mRNA expression.Isolate RNA from relevant tissues (e.g., testis, brain), reverse transcribe to cDNA, and perform qPCR with SBF1-specific primers.Absence or significant reduction of SBF1 mRNA transcripts.
Western Blot Confirm absence of SBF1 protein.Prepare protein lysates from relevant tissues, separate by SDS-PAGE, transfer to a membrane, and probe with an anti-SBF1 antibody.Absence of the SBF1 protein band.[11]

Expected Phenotype of SBF1 Knockout Mice

Based on published data, researchers can anticipate several key phenotypes in Sbf1-/- mice.

SystemPhenotypeDescriptionReference
Reproductive (Male) Male Infertility / AzoospermiaHomozygous knockout males are infertile due to a lack of sperm in the ejaculate.[10][22][10][11]
Reproductive (Male) Impaired SpermatogenesisHistological analysis of testes shows defects in sperm development.[10][11][10]
Nervous System Axon Radial Sorting DefectsPeripheral nerves of adult knockout mice contain fewer myelinated axons compared to wild-type controls.[9][9]
Viability Incomplete Postnatal LethalitySome homozygous mutant animals may exhibit reduced viability after birth.[11][11]

References

Application Notes and Protocols for SBF-1 Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBF-1 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in prostate cancer cell lines.[1] It functions as a potent antiandrogen by directly targeting the DNA-binding domain of the Androgen Receptor (AR), thereby inhibiting its transcriptional activity.[1] This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cancer cells.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the Androgen Receptor signaling pathway. By binding to the AR's DNA-binding domain, this compound prevents the receptor from binding to androgen response elements (AREs) on target genes.[1] This blockade disrupts the transcription of genes crucial for prostate cancer cell growth and survival. One of the key downstream pathways affected is the IGF-1-PNCA pathway. This compound has been shown to decrease the expression of Insulin-like Growth Factor 1 (IGF-1), Proliferating Cell Nuclear Antigen (PCNA), and the anti-apoptotic protein Bcl-2.[1]

While the primary mechanism involves the AR pathway, some evidence also suggests a potential role of this compound in modulating the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[2][3]

Data Presentation

Quantitative Data Summary: In Vitro Efficacy of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various prostate cancer cell lines. This data can serve as a reference for determining appropriate dosage ranges for in vitro experiments. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Cell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
LNCaPCell Viability48 hours1.9[4]
LNCaPCell Viability24 hours0.3[4]
PC-3/AR+Cell ProliferationNot SpecifiedNot Specified[1]
LNCaP AblCell ViabilityNot Specified~9.9 - 13.4[5]

Signaling Pathways and Experimental Workflow

This compound Inhibition of Androgen Receptor Signaling Pathway

SBF1_AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Androgen Receptor (AR) AR_complex AR-Androgen Complex Receptor->AR_complex Androgen Androgen (e.g., DHT) Androgen->Receptor Binds ARE Androgen Response Element (ARE) AR_complex->ARE Translocates & Binds SBF1 This compound SBF1->AR_complex Inhibits DNA Binding Target_Genes Target Gene Transcription ARE->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Survival Cell Survival Target_Genes->Survival

Caption: this compound inhibits the Androgen Receptor signaling pathway.

General Experimental Workflow for this compound Inhibitor Studies

SBF1_Workflow Start Start: Cell Culture (e.g., LNCaP, PC-3/AR+) Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Protein Protein Expression Analysis (Western Blot) Treatment->Protein Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Data Data Analysis and Interpretation Viability->Data Protein->Data Cycle->Data Apoptosis->Data

Caption: General workflow for in vitro studies of this compound inhibitor.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubility: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Under sterile conditions, add the calculated volume of DMSO to the vial.

    • Vortex or sonicate gently until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Prostate cancer cells (e.g., LNCaP, PC-3/AR+)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.

  • Remove the overnight medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein levels of AR and its downstream targets.

Materials:

  • This compound treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Primary Antibody Suggestions:

Target ProteinSupplier (Example)Catalog # (Example)Recommended Dilution
Androgen ReceptorCell Signaling Technology#32021:1000
IGF-1 Receptor βCell Signaling Technology#30271:1000
PCNACell Signaling Technology#25861:1000
Bcl-2Thermo Fisher Scientific13-88000.5-1 µg/mL
β-Actin (Loading Control)Cell Signaling Technology#49701:1000

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

  • Normalize the protein of interest's band intensity to the loading control (e.g., β-Actin).

Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • Expected Outcome: An increase in the percentage of cells in the G0/G1 phase is expected, indicating a G1 cell cycle arrest.[4]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Expected Outcome: An increase in the population of Annexin V-positive and PI-negative cells (early apoptosis) and Annexin V-positive and PI-positive cells (late apoptosis/necrosis) is anticipated.[6]

References

Application Notes and Protocols for SBF1 Protein Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analysis of SET Binding Factor 1 (SBF1) protein expression. SBF1, also known as Myotubularin-related protein 5 (MTMR5), is a pseudophosphatase that plays a crucial role in various cellular processes, including signal transduction and membrane trafficking.[1] Mutations in the SBF1 gene have been associated with Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a hereditary peripheral neuropathy.[2][3]

This document outlines methodologies for quantitative and qualitative analysis of SBF1 expression at both the mRNA and protein levels, including Western Blotting, Immunohistochemistry (IHC), Immunofluorescence (IF), and Quantitative Real-Time PCR (qRT-PCR).

Data Presentation: Quantitative SBF1 Expression Overview

The following tables summarize publicly available data on SBF1 mRNA and protein expression in various human tissues and cancer types. This data provides a baseline for comparison in experimental studies.

SBF1 mRNA Expression in Normal Human Tissues
TissueRNA Expression (FPKM)
Testis38.3
Brain19.4
Thyroid glandHigh
CerebellumHigh
Frontal LobeHigh
Adrenal GlandMedium
LungMedium
StomachMedium
ColonMedium
LiverLow
Heart MuscleLow
Skeletal MuscleLow

Data sourced from The Human Protein Atlas and GeneCards. Expression levels are relative and may vary between datasets.[1][4]

SBF1 Protein Expression in Human Cancer Tissues
Cancer TypeProtein Expression Level (Compared to Normal)
Colorectal CancerElevated
Lung CancerElevated
Breast CancerModerate positivity in rare cases
MelanomaModerate to strong cytoplasmic staining in few cases
Prostate CancerModerate to strong cytoplasmic staining in few cases

Data summarized from The Human Protein Atlas and relevant publications. Expression can be variable and dependent on tumor stage and subtype.[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving SBF1 and provide overviews of the experimental workflows described in this document.

SBF1 Signaling Interactions

SBF1_Signaling cluster_membrane Membrane Trafficking & Myelination cluster_nucleus Chromatin Regulation SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 Binds & Regulates RabGEF GEF Activity SBF1->RabGEF PI3P PI3P MTMR2->PI3P Dephosphorylates PI PI PI3P->PI RabGTPase Rab GTPase (e.g., RAB28) RabGEF->RabGTPase Activates EndosomalTrafficking Endosomal Trafficking RabGTPase->EndosomalTrafficking Myelination Myelination EndosomalTrafficking->Myelination SBF1_n SBF1 SUV39H1 SUV39H1 SBF1_n->SUV39H1 Interacts with H3K9me3 H3K9me3 SUV39H1->H3K9me3 Catalyzes ChromatinRemodeling Chromatin Remodeling H3K9me3->ChromatinRemodeling GeneSilencing Transcriptional Silencing ChromatinRemodeling->GeneSilencing

SBF1 signaling interactions in membrane trafficking and chromatin regulation.
Western Blotting Workflow for SBF1 Detection

Western_Blot_Workflow A 1. Sample Preparation (Cell/Tissue Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking (5% non-fat milk or BSA) D->E F 6. Primary Antibody Incubation (Anti-SBF1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL Substrate) G->H I 9. Imaging & Analysis H->I

A streamlined workflow for the detection of SBF1 protein via Western blotting.
Immunohistochemistry (IHC) Workflow for SBF1

IHC_Workflow A 1. Tissue Preparation (Fixation & Paraffin Embedding) B 2. Sectioning & Mounting A->B C 3. Deparaffinization & Rehydration B->C D 4. Antigen Retrieval (Heat-Induced) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-SBF1) E->F G 7. Detection System (e.g., HRP-polymer) F->G H 8. Chromogen Substrate (DAB) G->H I 9. Counterstaining & Mounting H->I J 10. Microscopy & Analysis I->J

Step-by-step workflow for localizing SBF1 protein in tissue sections using IHC.

Experimental Protocols

Protocol 1: Western Blotting for SBF1 Protein

This protocol details the detection and quantification of SBF1 protein in cell lysates or tissue homogenates.

Materials:

  • RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Anti-SBF1 antibody (e.g., Rabbit Polyclonal, recommended dilution 1:500 - 1:2000)[7]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (recommended dilution 1:10000)[7]

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

    • For tissues, homogenize in lysis buffer on ice.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-SBF1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify SBF1 protein levels, normalizing to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Immunohistochemistry (IHC) for SBF1 Protein

This protocol is for the detection and localization of SBF1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[8][9]

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-SBF1 antibody

  • HRP-polymer conjugated secondary antibody detection system

  • DAB chromogen substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a pressure cooker or microwave. For many antibodies, heating in Tris-EDTA buffer (pH 9.0) provides good results.[8][9]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Wash with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-SBF1 antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash with PBS (3 x 5 minutes).

    • Apply the HRP-polymer conjugated secondary antibody and incubate according to the manufacturer's instructions.

    • Wash with PBS (3 x 5 minutes).

  • Chromogen Application:

    • Apply the DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope to assess the staining intensity and subcellular localization of SBF1.

Protocol 3: Immunofluorescence (IF) for SBF1 Protein

This protocol describes the visualization of SBF1 protein in cultured cells. SBF1 has been localized to nuclear bodies.[4]

Materials:

  • Cultured cells grown on coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1-0.25% Triton X-100 in PBS[10]

  • Blocking solution: 5% BSA or normal serum in PBS

  • Primary antibody: Anti-SBF1 antibody

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Grow cells on sterile coverslips in a culture dish to 50-70% confluency.

  • Fixation:

    • Rinse cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS (3 x 5 minutes).

  • Permeabilization:

    • Incubate cells with permeabilization solution for 10 minutes at room temperature.[10]

    • Wash with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate cells with blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate cells with the primary anti-SBF1 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash with PBS (3 x 5 minutes).

    • Incubate with DAPI for 5 minutes for nuclear staining.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a confocal or fluorescence microscope.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for SBF1 mRNA

This protocol outlines the quantification of SBF1 mRNA expression levels.

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • SBF1-specific primers (Commercially available pre-designed primers are recommended, e.g., from OriGene)[11]

  • Reference gene primers (e.g., GAPDH, ACTB)

qRT-PCR Primers for Human SBF1 (Example from a commercial supplier):

  • Forward Primer: (Sequence provided by manufacturer)

  • Reverse Primer: CCGATGGTCTTCTTGGCGTTCT[11]

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SBF1 or a reference gene, and diluted cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[11]

  • Data Analysis:

    • Generate a melt curve to verify the specificity of the PCR product.

    • Determine the cycle threshold (Ct) values for SBF1 and the reference gene(s).

    • Calculate the relative expression of SBF1 mRNA using the ΔΔCt method, normalizing to the reference gene expression.

References

Application Notes and Protocols for Lentiviral shRNA Knockdown of SBF1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET Binding Factor 1 (SBF1), also known as Myotubularin-related protein 5 (MTMR5), is a pseudophosphatase that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and the regulation of autophagy.[1] As a catalytically inactive member of the myotubularin family, SBF1 functions as a scaffold or adaptor protein, notably interacting with and modulating the activity of the lipid phosphatase MTMR2.[1] Furthermore, SBF1 exhibits guanine (B1146940) nucleotide exchange factor (GEF) activity towards Rab GTPases, suggesting its involvement in the intricate network of vesicular transport.[2] Dysregulation of SBF1 has been implicated in Charcot-Marie-Tooth disease, a hereditary peripheral neuropathy, and its role in oncogenic transformation is an area of active investigation.

Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for the stable and long-term silencing of target genes in a broad range of cell types, including primary and non-dividing cells. This method allows for the robust investigation of gene function and is a valuable tool in target validation for drug development.

These application notes provide a comprehensive overview and detailed protocols for the lentiviral shRNA-mediated knockdown of SBF1. The included methodologies cover the entire workflow from lentiviral particle production to the validation of SBF1 knockdown.

SBF1 Signaling Pathway

SBF1 is involved in multiple signaling pathways, primarily through its protein-protein interactions. It acts as an adaptor protein for the phosphatase MTMR2, regulating its catalytic activity and subcellular localization.[1] SBF1 also functions as a guanine nucleotide exchange factor (GEF), activating RAB28 and potentially other Rab proteins by promoting the exchange of GDP for GTP.[2] Additionally, SBF1 interacts with SUV39H1, a histone methyltransferase, suggesting a role in epigenetic regulation. The interplay of these interactions implicates SBF1 in the regulation of phosphoinositide metabolism, vesicular trafficking, and chromatin organization.

SBF1_Signaling_Pathway SBF1 SBF1 (Pseudophosphatase) MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Interacts with & Regulates Activity RAB28_GDP RAB28-GDP (Inactive) SBF1->RAB28_GDP GEF Activity SUV39H1 SUV39H1 (Histone Methyltransferase) SBF1->SUV39H1 Interacts with AKT AKT Signaling SBF1->AKT Influences PI Phosphoinositides (e.g., PI(3)P, PI(3,5)P2) MTMR2->PI Dephosphorylates Autophagy Autophagy Regulation PI->Autophagy Modulates RAB28_GTP RAB28-GTP (Active) RAB28_GDP->RAB28_GTP GDP to GTP Exchange Vesicular_Trafficking Vesicular Trafficking RAB28_GTP->Vesicular_Trafficking Regulates Chromatin Chromatin Remodeling SUV39H1->Chromatin Regulates

SBF1 signaling interactions.

Experimental Workflow for SBF1 Knockdown

The process of lentiviral shRNA knockdown of SBF1 involves several key stages, beginning with the production of lentiviral particles in packaging cells, followed by the transduction of target cells, selection of successfully transduced cells, and finally, validation of SBF1 knockdown at the mRNA and protein levels.

Lentiviral_shRNA_Workflow cluster_production Lentiviral Particle Production cluster_transduction Target Cell Transduction cluster_validation Selection and Validation p1 1. Design/Obtain SBF1 shRNA Vector p2 2. Co-transfect HEK293T cells with shRNA, packaging, and envelope plasmids p1->p2 p3 3. Incubate and Collect Viral Supernatant p2->p3 p4 4. (Optional) Concentrate Lentiviral Particles p3->p4 t2 6. Transduce cells with lentiviral particles + Polybrene p3->t2 p4->t2 t1 5. Seed Target Cells t1->t2 t3 7. Incubate and allow for gene integration t2->t3 v1 8. Select transduced cells (e.g., Puromycin) t3->v1 v2 9. Expand stable cell lines v1->v2 v3 10. Validate SBF1 Knockdown (qPCR and Western Blot) v2->v3

Lentiviral shRNA knockdown workflow.

Quantitative Data Summary

Table 1: SBF1 mRNA Expression Levels Post-Knockdown (Hypothetical Data)

Cell LineshRNA ConstructTransduction Efficiency (%)SBF1 mRNA Level (Relative to Scrambled Control)Standard Deviation
HEK293TScrambled shRNA>95%1.00± 0.08
HEK293TSBF1 shRNA #1>95%0.25± 0.04
HEK293TSBF1 shRNA #2>95%0.38± 0.06
HeLaScrambled shRNA>90%1.00± 0.11
HeLaSBF1 shRNA #1>90%0.31± 0.05
HeLaSBF1 shRNA #2>90%0.45± 0.07

Table 2: SBF1 Protein Expression Levels Post-Knockdown (Hypothetical Data)

Cell LineshRNA ConstructSBF1 Protein Level (Normalized to Loading Control)% KnockdownStandard Deviation
HEK293TScrambled shRNA1.000%± 0.12
HEK293TSBF1 shRNA #10.1882%± 0.05
HEK293TSBF1 shRNA #20.3268%± 0.08
HeLaScrambled shRNA1.000%± 0.09
HeLaSBF1 shRNA #10.2476%± 0.06
HeLaSBF1 shRNA #20.4159%± 0.10

Experimental Protocols

Protocol 1: Lentiviral Particle Production in HEK293T Cells

This protocol describes the generation of lentiviral particles carrying SBF1-specific shRNA.

Materials:

  • HEK293T cells

  • pLKO.1-shRNA-SBF1 plasmid (or other lentiviral vector)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)

  • Transfection reagent (e.g., Lipofectamine 2000, FuGENE, or PEI)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM or other serum-free medium

  • 0.45 µm syringe filters

  • Sterile conical tubes

Procedure:

Day 1: Cell Seeding

  • Plate 4 x 10^6 HEK293T cells in a 10 cm tissue culture dish in DMEM with 10% FBS (without antibiotics).

  • Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent on the day of transfection.

Day 2: Transfection

  • In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM:

    • 10 µg pLKO.1-shRNA-SBF1 plasmid

    • 7.5 µg psPAX2 packaging plasmid

    • 2.5 µg pMD2.G envelope plasmid

  • In a separate sterile tube, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.

  • Add the DNA mixture to the transfection reagent mixture, mix gently, and incubate at room temperature for 20-30 minutes.

  • Gently add the transfection complex dropwise to the HEK293T cells.

  • Incubate the cells at 37°C with 5% CO2 for 12-16 hours.

Day 3: Media Change

  • In the morning, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.

Day 4 & 5: Viral Harvest

  • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

  • Add 10 mL of fresh DMEM with 10% FBS to the cells.

  • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Filter the pooled supernatant through a 0.45 µm syringe filter to remove cellular debris.

  • The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.

Protocol 2: Transduction of Target Cells with Lentivirus

This protocol outlines the transduction of the target cells with the produced lentivirus and the selection of a stable cell line.

Materials:

  • Target cells (e.g., HeLa, SH-SY5Y)

  • Lentiviral supernatant containing SBF1 shRNA

  • Complete growth medium for the target cells

  • Polybrene (8 mg/mL stock solution)

  • Puromycin (B1679871) (or other selection antibiotic)

Procedure:

Day 1: Cell Seeding

  • Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

Day 2: Transduction

  • Remove the culture medium from the cells.

  • Add fresh complete growth medium containing Polybrene to a final concentration of 4-8 µg/mL.

  • Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency and knockdown.

  • Incubate for 18-24 hours at 37°C.

Day 3 onwards: Selection

  • Remove the virus-containing medium and replace it with fresh complete medium.

  • After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.

  • Replace the selection medium every 2-3 days until resistant colonies are formed.

  • Expand the resistant colonies to establish a stable SBF1 knockdown cell line.

Protocol 3: Validation of SBF1 Knockdown

This protocol describes the methods to validate the knockdown of SBF1 at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR) for mRNA Level

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for SBF1 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Extract total RNA from both the SBF1 knockdown and control (scrambled shRNA) cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for SBF1 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative expression of SBF1 mRNA in the knockdown cells compared to the control cells.

B. Western Blot for Protein Level

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SBF1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the SBF1 knockdown and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and then incubate with the primary antibody against SBF1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against a loading control.

  • Quantify the band intensities to determine the percentage of SBF1 protein knockdown.[3]

References

Application Notes and Protocols: SBF-1 Treatment for Imatinib-Resistant CML Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SBF-1, a synthetic steroidal glycoside, in the investigation and potential treatment of imatinib-resistant Chronic Myeloid Leukemia (CML). This compound presents a novel therapeutic strategy by inducing the degradation of the Bcr-Abl fusion protein, the hallmark of CML, including the notoriously resistant T315I mutant.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, drug resistance, often mediated by mutations in the Bcr-Abl kinase domain (such as the T315I "gatekeeper" mutation), remains a significant clinical challenge. This compound circumvents this resistance mechanism by not inhibiting the kinase activity directly, but by promoting the degradation of the Bcr-Abl protein.

The molecular mechanism of this compound involves its binding to both the Bcr-Abl oncoprotein and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] This action disrupts the stabilizing interaction between Bcr-Abl and PTP1B, leading to the ubiquitination of Bcr-Abl and its subsequent degradation through the lysosomal pathway.[2] This unique mechanism of action makes this compound a promising candidate for overcoming TKI resistance in CML.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various imatinib-resistant CML cell lines.

Table 1: IC50 Values of this compound in CML Cell Lines

Cell LineBcr-Abl StatusThis compound IC50 (nM)Reference
Ba-F3/p210-WTWild-Type~29[1]
Ba-F3/p210-T315IT315I Mutant~34[1]
K562Wild-TypeStrong anti-proliferative effect[2]
K562/GImatinib-ResistantStrong anti-proliferative effect[2]

Table 2: this compound Induced Apoptosis in CML Cells

Cell LineThis compound Concentration (nM)Apoptosis Rate (%)Reference
K562Data indicates induction of apoptosisSpecific percentages require further targeted studies[2]
K562/GData indicates induction of apoptosisSpecific percentages require further targeted studies[2]

Table 3: this compound Induced Bcr-Abl Protein Degradation

Cell LineThis compound Concentration (nM)Time (hours)Bcr-Abl Protein Level (relative to control)Reference
K562Concentration-dependentTime-dependentSignificant reduction observed[2]
K562/GConcentration-dependentTime-dependentSignificant reduction observed[2]
Ba-F3/p210-T315I4012Substantial decrease[1]

Signaling Pathways and Experimental Workflow

SBF1_Mechanism_of_Action This compound Mechanism of Action cluster_stabilization Bcr-Abl Stabilization cluster_disruption This compound Intervention cluster_degradation Ubiquitination and Degradation cluster_outcome Cellular Outcome BCR_ABL Bcr-Abl PTP1B PTP1B BCR_ABL->PTP1B Binding Stabilization Bcr-Abl Protein Stability PTP1B->Stabilization SBF1 This compound SBF1->BCR_ABL Binds to SBF1->PTP1B Binds to Disruption Disruption of Bcr-Abl/PTP1B Interaction SBF1->Disruption Ubiquitination Bcr-Abl Ubiquitination (c-Cbl mediated) Disruption->Ubiquitination Lysosome Lysosomal Degradation Ubiquitination->Lysosome Apoptosis Apoptosis Lysosome->Apoptosis

Caption: this compound disrupts the Bcr-Abl/PTP1B interaction, leading to ubiquitination and lysosomal degradation of Bcr-Abl, ultimately inducing apoptosis.

Experimental_Workflow Experimental Workflow for this compound Efficacy Assessment cluster_assays Cellular Assays cluster_molecular Molecular Analysis Start Start: Culture Imatinib-Resistant CML Cell Lines (e.g., K562/G, Ba-F3/T315I) Treatment Treat cells with varying concentrations of this compound Start->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT Apoptosis Annexin V/PI Staining for Apoptosis (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot for Protein Levels (Bcr-Abl, p-Bcr-Abl, PTP1B, c-Cbl, GAPDH) Treatment->WesternBlot CoIP Co-Immunoprecipitation to assess Bcr-Abl/PTP1B Interaction Treatment->CoIP DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis CoIP->DataAnalysis

Caption: Workflow for evaluating the efficacy of this compound in imatinib-resistant CML cells.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • K562 (imatinib-sensitive human CML cell line)

    • K562/G (imatinib-resistant human CML cell line)

    • Ba-F3 murine pro-B cells expressing wild-type p210 Bcr-Abl (Ba-F3/p210-WT)

    • Ba-F3 murine pro-B cells expressing T315I mutant p210 Bcr-Abl (Ba-F3/p210-T315I)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba-F3 cell lines, supplement the medium with 1 ng/mL of murine IL-3.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 nM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.

  • Treat cells with the desired concentrations of this compound for the indicated time (e.g., 48 hours).

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blot Analysis
  • Cell Lysis:

    • After treatment with this compound for the desired time and concentration, harvest the cells.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • anti-c-Abl (for Bcr-Abl)

      • anti-phospho-Bcr-Abl (Tyr177)

      • anti-PTP1B

      • anti-c-Cbl

      • anti-GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)
  • Lyse this compound treated and untreated cells as described for Western Blotting.

  • Pre-clear the lysates with protein A/G agarose (B213101) beads.

  • Incubate the pre-cleared lysates with an anti-c-Abl antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against PTP1B and c-Abl.

Conclusion

This compound represents a promising therapeutic agent for imatinib-resistant CML by inducing the degradation of the Bcr-Abl oncoprotein. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical CML models. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the SBF1 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET Binding Factor 1 (SBF1), also known as Myotubularin Related Protein 5 (MTMR5), is a protein-coding gene implicated in various cellular processes. Mutations in the SBF1 gene are associated with Charcot-Marie-Tooth disease, demyelinating, type 4B3 (CMT4B3), an inherited peripheral neuropathy.[1][2][3] Functionally, SBF1 acts as a pseudophosphatase, forming a complex with the phosphoinositide phosphatase MTMR2 to regulate its activity.[4][5] This complex plays a crucial role in phosphoinositide metabolism, a key signaling pathway involved in vesicle trafficking and autophagy.[1][5] Additionally, SBF1 possesses a Guanine Nucleotide Exchange Factor (GEF) domain and is thought to function as a GEF for the small GTPase RAB28, implicating it in the regulation of intracellular trafficking.[4][6][7]

The ability to precisely edit the SBF1 gene using CRISPR/Cas9 technology offers a powerful tool for studying its function, modeling CMT4B3, and exploring potential therapeutic strategies. These application notes provide a comprehensive guide to designing and executing CRISPR/Cas9-based knockout of the SBF1 gene in mammalian cells, including detailed protocols, data analysis strategies, and visualization of the relevant signaling pathways.

Data Presentation: SBF1 Gene Editing Efficiency and Off-Target Analysis

Effective CRISPR/Cas9-mediated gene editing requires careful evaluation of both on-target editing efficiency and potential off-target effects. The following tables provide a template for presenting quantitative data from SBF1 gene editing experiments.

Table 1: On-Target Editing Efficiency of sgRNAs Targeting SBF1

This table summarizes the on-target editing efficiency of three different sgRNAs targeting the SBF1 gene. Efficiency is assessed using two common methods: Inference of CRISPR Edits (ICE) analysis of Sanger sequencing data and Next-Generation Sequencing (NGS) of the target locus.

sgRNA IDTarget ExonSequence (5'-3')ICE Analysis (% Indels)NGS Analysis (% Indels)
SBF1-sg12GGTGCAGCTCATCGAGCTGACGG85.288.5
SBF1-sg22AGCTCGAGATGCTGAACGTGCGG78.982.1
SBF1-sg35TCGGACAGCTCATGAAGCTGCGG91.593.7

Table 2: Off-Target Analysis for SBF1-sg3

This table presents the analysis of potential off-target sites for the most efficient sgRNA, SBF1-sg3. Off-target analysis is performed using computational prediction tools followed by targeted NGS of the top-ranked potential off-target loci.

Potential Off-Target LocusChromosomeMismatches to SBF1-sg3Predicted Off-Target ScoreNGS-Confirmed Off-Target Rate (%)
OT-1330.850.12
OT-21140.62< 0.01
OT-3X40.55< 0.01
OT-422 (SBF1 paralog SBF2)50.48< 0.01

Signaling Pathways Involving SBF1

To understand the functional consequences of SBF1 gene editing, it is crucial to consider its role in cellular signaling. The following diagrams illustrate the key pathways in which SBF1 is involved.

SBF1_MTMR2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI PI PI4P PI(4)P PI->PI4P PI4K PI3P PI(3)P PI4P->PI3P PI3K PI35P2 PI(3,5)P2 PI3P->PI35P2 PIKfyve PI5P PI(5)P PI35P2->PI5P MTMR2 PI_degradation Vesicle Trafficking & Autophagy Regulation PI35P2->PI_degradation SBF1 SBF1 (Pseudophosphatase) MTMR2_active MTMR2 (active) SBF1->MTMR2_active enhances activity MTMR2_inactive MTMR2 (inactive) MTMR2_inactive->MTMR2_active SBF1 binding MTMR2_active->PI35P2 SBF1_RAB28_Pathway cluster_cytosol Cytosol SBF1 SBF1 (GEF Domain) RAB28_GDP RAB28-GDP (inactive) RAB28_GTP RAB28-GTP (active) RAB28_GDP->RAB28_GTP SBF1 Effector Downstream Effector (e.g., Vesicle Trafficking Machinery) RAB28_GTP->Effector GDP GDP GTP GTP

References

Application Notes and Protocols for SBF-1, a Computationally Predicted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The small molecule designated as SBF-1 is a computationally predicted allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] To date, there is no publicly available experimental data validating its synthesis, solubility, or biological activity. The following application notes and protocols are therefore provided as a general guideline for the handling and experimental evaluation of a novel small molecule kinase inhibitor, and should be adapted as empirical data for this compound becomes available.

Compound Information

Compound Name Predicted Target Predicted Mechanism of Action Predicted IC50
This compound3-phosphoinositide-dependent protein kinase-1 (PDK1)Allosteric inhibitor targeting the PIF-binding pocket2.0 - 10.0 µM[1][2]

Solubility and Preparation of Stock Solutions

The solubility of this compound has not been experimentally determined. A systematic approach to determine its solubility in common laboratory solvents is the first critical step upon synthesis and purification of the compound.

Protocol for Solubility Testing
  • Materials:

    • Purified this compound compound

    • High-purity solvents (e.g., DMSO, Ethanol, Methanol, Water)

    • Vortex mixer

    • Sonicator

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

    • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high initial concentration (e.g., 10 mg/mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes.

    • Visually inspect the solution for any undissolved particulate matter.

    • If the compound is fully dissolved, it is soluble at that concentration. If not, add an additional measured volume of the solvent to decrease the concentration and repeat steps 3-5 until the compound fully dissolves.

    • Record the highest concentration at which the compound is fully soluble in each tested solvent.

Protocol for Preparation of Concentrated Stock Solutions

Once a suitable solvent has been identified (commonly DMSO for hydrophobic small molecules), a concentrated stock solution can be prepared.[3][4]

  • Materials:

    • This compound compound

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound into a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

The following are generalized protocols for evaluating the in vitro activity of a novel PDK1 inhibitor like this compound.

In Vitro PDK1 Kinase Inhibition Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on PDK1.

  • Materials:

    • Recombinant human PDK1 enzyme

    • Biotinylated peptide substrate for PDK1 (e.g., derived from AKT)

    • ATP

    • This compound stock solution (in DMSO)

    • Kinase assay buffer

    • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin)

    • 384-well assay plates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in kinase assay buffer.

    • Add the diluted this compound solutions to the wells of the assay plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

    • Add the PDK1 enzyme to all wells except the background control.

    • Add the biotinylated peptide substrate to all wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60-90 minutes).

    • Stop the reaction by adding the TR-FRET detection reagents.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PDK1 Pathway Inhibition (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of downstream targets of PDK1 in a cellular context.

  • Materials:

    • A suitable cancer cell line with an active PI3K/PDK1/AKT pathway

    • Complete cell culture medium

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-AKT (Thr308), anti-total AKT, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AKT (Thr308), total AKT, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of this compound on AKT phosphorylation.

Visualizations

PDK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation GSK3B GSK3β AKT->GSK3B Inhibition FOXO FOXO AKT->FOXO Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GlycogenSynthesis Glycogen Synthesis GSK3B->GlycogenSynthesis Apoptosis Apoptosis FOXO->Apoptosis SBF1 This compound SBF1->PDK1 Inhibition

Caption: The PI3K/PDK1/AKT signaling pathway and the predicted inhibitory action of this compound.

Experimental_Workflow cluster_prep Compound Preparation cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Solubility 1. Solubility Testing (DMSO, Ethanol, etc.) Stock 2. Prepare 10 mM Stock in DMSO Solubility->Stock Aliquots 3. Aliquot & Store at -80°C Stock->Aliquots KinaseAssay 4. In Vitro Kinase Assay (e.g., TR-FRET) Aliquots->KinaseAssay IC50 5. Determine IC50 Value KinaseAssay->IC50 CellTreatment 6. Treat Cells with this compound IC50->CellTreatment WesternBlot 7. Western Blot for p-AKT (T308) CellTreatment->WesternBlot PhenotypicAssay 8. Phenotypic Assays (e.g., Viability, Apoptosis) CellTreatment->PhenotypicAssay

Caption: A generalized experimental workflow for the evaluation of a novel kinase inhibitor.

References

Application Notes and Protocols for Immunoprecipitation of SBF1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET Binding Factor 1 (SBF1), also known as Myotubularin-related protein 5 (MTMR5), is a large, multidomain protein that, despite having a domain with homology to protein tyrosine phosphatases, is catalytically inactive and functions as a pseudophosphatase.[1][2] SBF1 plays a crucial role in various cellular processes by acting as a scaffold or adaptor protein. It is known to interact with several proteins, including the myotubularin-related protein 2 (MTMR2) and the histone methyltransferase SUV39H1.[1][3] Mutations in the SBF1 gene have been linked to Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a hereditary peripheral neuropathy, highlighting its importance in the nervous system.[4][5][6][7]

Immunoprecipitation (IP) is a powerful technique to isolate SBF1 and its interacting partners from complex cellular mixtures, enabling the study of its function, regulation, and involvement in signaling pathways. This document provides a detailed protocol for the immunoprecipitation of the SBF1 protein, along with quantitative data summaries and a diagram of its known signaling interactions.

Data Presentation

Successful immunoprecipitation of SBF1 relies on the optimization of several key parameters. The following tables provide a summary of recommended quantitative data based on established immunoprecipitation protocols. Researchers should note that these are starting points and may require further optimization for specific cell types and experimental goals.

Table 1: Reagent and Sample Quantities

ParameterRecommended RangeNotes
Cell Lysate Protein Concentration 1 - 5 mg/mLA higher concentration is generally better for detecting low-abundance proteins.[8]
Total Protein per IP Reaction 0.5 - 3 mgSufficient protein is crucial for successful immunoprecipitation.[9]
Primary Antibody (anti-SBF1) 1 - 10 µgThe optimal amount should be determined by titration.[9][10]
Protein A/G Beads (50% slurry) 20 - 50 µLThe choice between Protein A and Protein G depends on the isotype and origin of the primary antibody.[2]
Elution Buffer Volume 20 - 100 µLThe volume can be adjusted based on the desired final concentration of the immunoprecipitated protein.

Table 2: Incubation Times and Centrifugation Parameters

StepParameterRecommended Setting
Cell Lysis Incubation Time15 - 30 minutes on ice
Centrifugation (to pellet debris)12,000 - 14,000 x g for 15 - 20 minutes at 4°C[8]
Pre-clearing Lysate Incubation Time30 - 60 minutes at 4°C
Antibody-Lysate Incubation Incubation Time2 hours to overnight at 4°C with gentle rotation[9]
Bead-Antibody-Lysate Incubation Incubation Time1 - 4 hours at 4°C with gentle rotation[9]
Washing Steps Centrifugation (to pellet beads)1,000 - 3,000 x g for 1 - 2 minutes at 4°C[7]
Elution Incubation Time5 - 10 minutes at 95-100°C (for denaturing elution)

Experimental Protocols

This protocol is a general guideline for the immunoprecipitation of SBF1 from mammalian cells. Optimization of buffer composition, antibody concentration, and incubation times may be necessary for optimal results.

Materials
  • Cells or Tissues expressing SBF1

  • Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA) or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100). Immediately before use, add a protease and phosphatase inhibitor cocktail.[2][8][11]

  • Wash Buffer: Lysis buffer or a milder buffer such as PBS with 0.1% Tween-20.

  • Elution Buffer: 1x SDS-PAGE sample buffer (for Western blot analysis) or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) for functional assays.

  • Anti-SBF1 Antibody: A high-affinity, IP-grade antibody.

  • Isotype Control IgG: From the same species as the primary antibody.

  • Protein A/G Agarose or Magnetic Beads

  • Microcentrifuge tubes

  • Rotating platform

  • Refrigerated microcentrifuge

Methodology
  • Cell Lysate Preparation: a. Culture and harvest approximately 1 x 10^7 cells. b. Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein in the cleared lysate, add 20 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the optimal amount of anti-SBF1 primary antibody (typically 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube. d. Incubate on a rotator for an additional 1-3 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.

  • Elution: a. After the final wash, carefully remove all of the supernatant. b. To elute the immunoprecipitated proteins for Western blot analysis, add 40-50 µL of 1x SDS-PAGE sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. The supernatant now contains the immunoprecipitated SBF1 and its interacting proteins, ready for analysis by SDS-PAGE and Western blotting.

Mandatory Visualization

SBF1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling interactions of SBF1 and the experimental workflow for its immunoprecipitation.

SBF1_Signaling_Pathway cluster_sbf1 SBF1 Complex SBF1 SBF1 (Pseudophosphatase) MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Binds and Regulates Activity SUV39H1 SUV39H1 (Histone Methyltransferase) SBF1->SUV39H1 Interacts with Downstream Regulation of Myelination & Autophagy MTMR2->Downstream Impacts

SBF1 interacts with and regulates MTMR2, impacting myelination and autophagy.

IP_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (Modified RIPA or Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Anti-SBF1 antibody) preclear->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing Steps (3-5 times) capture->wash elution Elution (SDS-PAGE sample buffer) wash->elution analysis Analysis (Western Blot, Mass Spectrometry) elution->analysis

A generalized workflow for the immunoprecipitation of the SBF1 protein.

References

Application of SBF-1 in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET binding factor 1 (SBF-1), also known as MTMR5, is a member of the myotubularin family of proteins.[1] While it shares sequence homology with phosphatases, this compound is considered a "pseudo-phosphatase" because it lacks key catalytic residues, rendering it inactive as a phosphatase.[1][2] Instead, this compound is known to function as a scaffold or adaptor protein, playing a crucial role in various cellular processes by mediating protein-protein interactions. Its involvement in cell growth, differentiation, and oncogenic transformation, as well as its association with Charcot-Marie-Tooth disease, has made it an emerging target of interest in drug discovery.[1][2]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule modulators of this compound function. Given the absence of established HTS campaigns for this compound in publicly available literature, this guide presents potential screening strategies based on its known molecular interactions and signaling pathways.

Molecular Function and Signaling Pathways of this compound

This compound's primary recognized function is its ability to interact with and modulate the activity of other proteins. Two of its key interaction partners are Myotubularin-related protein 2 (MTMR2) and SUV39H1. This compound acts as an adapter protein for the phosphatase MTMR2, regulating its catalytic activity and subcellular localization. Additionally, this compound has been shown to possess a guanine (B1146940) nucleotide exchange factor (GEF) domain, which can activate RAB28, suggesting a role in intracellular trafficking.

This compound has been implicated in the following signaling pathways:

  • PI3K/AKT Signaling: As a pseudo-phosphatase, this compound may indirectly influence phosphoinositide signaling pathways regulated by phosphatases like MTMR2.

  • Protein-Protein Interaction Networks: this compound serves as a scaffold, bringing together various proteins to facilitate or inhibit downstream signaling events.

Due to its role as a scaffolding protein and its involvement in key signaling pathways, targeting this compound offers a promising avenue for therapeutic intervention. High-throughput screening can be employed to identify small molecules that disrupt this compound's protein-protein interactions or modulate its downstream signaling effects.

High-Throughput Screening Strategies for this compound

Given that this compound is a non-enzymatic protein, HTS assays should be designed to detect the modulation of its interactions with binding partners or its impact on downstream cellular events. Below are two proposed HTS protocols.

Protein-Protein Interaction (PPI) Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay aims to identify small molecules that disrupt the interaction between this compound and its binding partner, MTMR2.

Experimental Protocol:

  • Reagent Preparation:

    • Recombinant human this compound protein tagged with terbium (Tb) cryptate (donor fluorophore).

    • Recombinant human MTMR2 protein tagged with d2 (acceptor fluorophore).

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

    • Test compounds and control inhibitors are prepared in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of Tb-SBF-1 (final concentration 2 nM) to each well.

    • Add 50 nL of test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of d2-MTMR2 (final concentration 5 nM) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (d2).

  • Data Analysis:

    • The TR-FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (620 nm).

    • Percentage inhibition is calculated relative to the DMSO control.

    • Hits are identified as compounds that cause a significant decrease in the TR-FRET signal.

Data Presentation:

Compound IDConcentration (µM)TR-FRET Signal Ratio (665/620)% Inhibition
DMSO Control-1.50
Positive Control100.380
Hit Compound 1100.660
Hit Compound 2100.567
Non-hit Compound101.47
Cell-Based Reporter Gene Assay

This assay is designed to identify compounds that modulate this compound's downstream signaling activity, which may result from the disruption of various protein interactions.

Experimental Protocol:

  • Cell Line and Reagents:

    • HEK293 cells stably co-transfected with a constitutively active promoter driving the expression of a luciferase reporter gene and an this compound expression vector.

    • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

    • Luciferase Assay Reagent (e.g., Bright-Glo™).

    • Test compounds and control modulators are prepared in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Seed 5,000 cells per well in a 384-well white, clear-bottom plate and incubate for 24 hours.

    • Add 50 nL of test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate to room temperature.

    • Add 20 µL of Luciferase Assay Reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Luminescence signals are normalized to the DMSO control.

    • Percentage activation or inhibition is calculated.

    • Hits are identified as compounds that cause a significant change in luminescence.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Activity
DMSO Control-100,0000
Positive Control (Activator)10250,000150
Positive Control (Inhibitor)1030,000-70
Hit Compound (Activator)10220,000120
Hit Compound (Inhibitor)1045,000-55
Non-hit Compound1098,000-2

Visualizations

SBF1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor SBF1 This compound Receptor->SBF1 Signal MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Binds and Regulates RAB28_GDP RAB28-GDP (Inactive) SBF1->RAB28_GDP GEF Activity PI3P PI(3)P MTMR2->PI3P Dephosphorylates RAB28_GTP RAB28-GTP (Active) RAB28_GDP->RAB28_GTP Downstream_Effector Downstream Effector RAB28_GTP->Downstream_Effector Vesicular Trafficking PI PI PI3P->PI HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_downstream Lead Optimization Compound_Library Compound Library (10 µM) Primary_Assay Primary HTS Assay (e.g., TR-FRET) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

References

Application Notes and Protocols for SBF1 Gene Cloning and Vector Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET Binding Factor 1 (SBF1), also known as MTMR5, is a protein implicated in various cellular processes, including signal transduction, vesicle-mediated transport, and the regulation of autophagy.[1][2] Mutations in the SBF1 gene are associated with Charcot-Marie-Tooth disease type 4B3, a demyelinating peripheral neuropathy.[3][4][5] SBF1 is a pseudophosphatase that acts as an adapter protein, notably interacting with the phosphatase MTMR2 to regulate its catalytic activity and subcellular localization.[1][6][7] It also possesses a guanine (B1146940) nucleotide exchange factor (GEF) domain, suggesting a role in activating small GTPases like RAB28.[1] Furthermore, SBF1 has been shown to interact with SUV39H1, a histone methyltransferase, indicating potential involvement in epigenetic regulation.[8][9][10]

These application notes provide a comprehensive guide for the cloning of the human SBF1 gene into a mammalian expression vector, pcDNA3.1(+), and subsequent analysis of its expression. The protocols are intended to serve as a foundation for researchers investigating the functional roles of SBF1 in health and disease, and for professionals in drug development targeting pathways involving this protein.

Data Presentation

Table 1: Expected Outcomes for SBF1 Gene Cloning and Vector Construction

ParameterExpected Value/RangeMethod of Analysis
Cloning Efficiency > 80% (positive colonies)Blue-white screening / Colony PCR
Vector Copy Number (Stable Cells) 1-10 copies/cell (illustrative)Quantitative PCR (qPCR)
SBF1 mRNA Expression (Transient) 50-200 fold increase vs. controlReverse Transcription qPCR (RT-qPCR)
SBF1 Protein Expression (Transient) Detectable by Western BlotWestern Blotting with anti-SBF1 antibody

Note: The values presented in this table are illustrative and can vary depending on experimental conditions, cell type, and transfection efficiency.

Experimental Protocols

Protocol 1: PCR Amplification of Human SBF1 Gene

This protocol describes the amplification of the full-length human SBF1 coding sequence (CDS) from a cDNA library.

Materials:

  • Human cDNA library (e.g., from a cell line with known SBF1 expression)

  • High-fidelity DNA polymerase

  • dNTP mix

  • Forward and Reverse primers for SBF1 (with restriction sites)

  • Nuclease-free water

  • Thermocycler

Primer Design: Primers should be designed to amplify the entire SBF1 CDS and include restriction enzyme sites for subsequent cloning into the pcDNA3.1(+) vector. For this protocol, we will use HindIII (forward primer) and XhoI (reverse primer) restriction sites.

  • Forward Primer (with HindIII site): 5' - CCC AAG CTT ATG GCG GCG GCG GAG - 3' (The HindIII site is underlined. The start codon is in bold.)

  • Reverse Primer (with XhoI site): 5' - CCG CTC GAG TCA GAG GAG GGC GGC - 3' (The XhoI site is underlined. The stop codon is in bold.)

PCR Reaction Setup:

ComponentVolume (for 50 µL reaction)Final Concentration
5X High-Fidelity Buffer10 µL1X
10 mM dNTPs1 µL200 µM
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
cDNA Template1-2 µL (approx. 100 ng)-
High-Fidelity DNA Polymerase0.5 µL-
Nuclease-free waterto 50 µL-

Thermocycler Program:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{*}{30-35}
Annealing60°C30 sec
Extension72°C2 min
Final Extension72°C5 min1
Hold4°C1

Post-PCR Cleanup: The PCR product should be purified using a PCR purification kit or via gel electrophoresis to isolate the band corresponding to the expected size of the SBF1 CDS (approximately 5.7 kb).

Protocol 2: Vector and Insert Digestion

This protocol describes the digestion of the pcDNA3.1(+) vector and the purified SBF1 PCR product with HindIII and XhoI restriction enzymes.

Materials:

  • Purified SBF1 PCR product

  • pcDNA3.1(+) vector

  • HindIII-HF® restriction enzyme

  • XhoI restriction enzyme

  • 10X CutSmart® Buffer

  • Nuclease-free water

Digestion Reaction Setup (for each DNA):

ComponentVolume (for 20 µL reaction)
DNA (Vector or Insert)up to 1 µg
10X CutSmart® Buffer2 µL
HindIII-HF®1 µL
XhoI1 µL
Nuclease-free waterto 20 µL

Procedure:

  • Set up the digestion reactions in separate tubes.

  • Incubate at 37°C for 1-2 hours.

  • Purify the digested vector and insert using a gel extraction kit to remove the small digested fragments and enzymes.

Protocol 3: Ligation of SBF1 into pcDNA3.1(+)

This protocol describes the ligation of the digested SBF1 insert into the digested pcDNA3.1(+) vector.

Materials:

  • Digested and purified SBF1 insert

  • Digested and purified pcDNA3.1(+) vector

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer

  • Nuclease-free water

Ligation Reaction Setup:

ComponentVolume (for 10 µL reaction)
Digested pcDNA3.1(+)~50 ng
Digested SBF1 insert~150 ng (3:1 molar ratio of insert to vector)
10X T4 DNA Ligase Buffer1 µL
T4 DNA Ligase1 µL
Nuclease-free waterto 10 µL

Procedure:

  • Set up the ligation reaction.

  • Incubate at 16°C overnight or at room temperature for 1-2 hours.

Protocol 4: Transformation into Competent E. coli

This protocol describes the transformation of the ligation product into chemically competent E. coli.

Materials:

Procedure:

  • Thaw competent cells on ice.

  • Add 5 µL of the ligation mixture to 50 µL of competent cells.

  • Incubate on ice for 30 minutes.

  • Heat shock at 42°C for 45 seconds.

  • Immediately place on ice for 2 minutes.

  • Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the transformation culture onto pre-warmed LB-ampicillin plates.

  • Incubate overnight at 37°C.

Protocol 5: Verification of Recombinant Plasmids

This protocol describes the verification of positive clones containing the SBF1 insert.

Methods:

  • Colony PCR: Pick individual colonies and perform PCR using the SBF1-specific primers. Clones containing the insert will yield a PCR product of the expected size.

  • Restriction Digestion: Isolate plasmid DNA from overnight cultures of positive colonies (miniprep). Digest the plasmid DNA with HindIII and XhoI. Run the digested products on an agarose (B213101) gel. Positive clones will show two bands: one corresponding to the pcDNA3.1(+) vector (~5.4 kb) and another to the SBF1 insert (~5.7 kb).

  • Sanger Sequencing: Sequence the purified plasmid DNA using primers flanking the multiple cloning site (e.g., T7 promoter primer for the 5' end and BGH reverse priming site for the 3' end) to confirm the sequence and orientation of the SBF1 insert.

Protocol 6: Transfection of Mammalian Cells

This protocol describes the transient transfection of the pcDNA3.1-SBF1 construct into a mammalian cell line (e.g., HEK293T).

Materials:

  • pcDNA3.1-SBF1 plasmid DNA (endotoxin-free)

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

Procedure (for a 6-well plate):

  • Seed HEK293T cells the day before transfection to be 70-90% confluent at the time of transfection.

  • For each well, dilute 2.5 µg of pcDNA3.1-SBF1 plasmid DNA in 125 µL of Opti-MEM.

  • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

  • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

  • Add the DNA-lipid complex to the cells.

  • Incubate for 48-72 hours before analysis.

Protocol 7: Quantitative Analysis of SBF1 Expression

A. Vector Copy Number Determination by qPCR (for stable cell lines):

Principle: This method determines the number of integrated copies of the SBF1 expression cassette relative to a single-copy endogenous reference gene.

Procedure:

  • Isolate genomic DNA from the stable cell line and a control non-transfected cell line.

  • Design qPCR primers for a unique region of the SBF1 expression vector (e.g., the neomycin resistance gene) and a single-copy reference gene (e.g., RNase P).

  • Perform qPCR using a standard curve method with known amounts of the pcDNA3.1-SBF1 plasmid and genomic DNA.

  • Calculate the copy number using the comparative Ct (ΔΔCt) method or by referencing the standard curves.

B. SBF1 Protein Expression Analysis by Western Blot:

Procedure:

  • Lyse transfected cells and determine the total protein concentration.[11][12][13][14][15]

  • Separate 20-30 µg of total protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific for SBF1.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[11][12][14][15]

Visualizations

SBF1_Cloning_Workflow cluster_cloning Gene Cloning cluster_expression Gene Expression and Analysis PCR PCR Amplification of SBF1 CDS Digestion Restriction Digestion (Vector & Insert) PCR->Digestion Ligation Ligation into pcDNA3.1(+) Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Verification Verification of Clones (Colony PCR, Digestion, Sequencing) Transformation->Verification Transfection Transfection into Mammalian Cells Verification->Transfection qPCR Quantitative PCR (Copy Number) Transfection->qPCR WesternBlot Western Blot (Protein Expression) Transfection->WesternBlot

Caption: Experimental workflow for SBF1 gene cloning and vector construction.

SBF1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor SBF1 SBF1 (MTMR5) Receptor->SBF1 Upstream Signals MTMR2 MTMR2 SBF1->MTMR2 Interaction & Activity Regulation RAB28_GDP RAB28-GDP (inactive) SBF1->RAB28_GDP GEF Activity SUV39H1 SUV39H1 SBF1->SUV39H1 Interaction Autophagy Autophagy MTMR2->Autophagy Regulation Myelination Myelination MTMR2->Myelination Regulation RAB28_GTP RAB28-GTP (active) RAB28_GDP->RAB28_GTP Vesicle Vesicle Transport RAB28_GTP->Vesicle Chromatin Chromatin Remodeling SUV39H1->Chromatin

References

Application Notes and Protocols for Measuring SBF-1 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for evaluating the in vivo efficacy of SBF-1, a synthetic steroidal glycoside with demonstrated immunosuppressive and anti-tumor activities. The following sections are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on experimental design, data collection, and analysis in relevant animal models.

Application Note 1: Assessing the Immunosuppressive Efficacy of this compound in a Mouse Model of Contact Hypersensitivity

This protocol details the use of a picryl chloride (PCl)-induced contact hypersensitivity (CHS) model in mice to evaluate the immunosuppressive properties of this compound. This compound has been shown to inhibit T-cell mediated responses, making this model highly relevant for quantifying its therapeutic potential in inflammatory skin conditions.[1]

Experimental Protocol

1. Animals:

  • Specific Pathogen-Free (SPF) female BALB/c mice, 6-8 weeks old.

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Reagents and Materials:

  • This compound (dissolved in a vehicle of 0.1% DMSO in PBS)

  • Picryl chloride (PCl)

  • Acetone and Olive Oil (4:1 mixture for PCl solution)

  • Phosphate-Buffered Saline (PBS)

  • Calipers for ear thickness measurement

  • Histology supplies (formalin, paraffin, H&E stain)

3. Experimental Procedure:

a. Sensitization (Day 0):

  • Anesthetize mice.

  • Shave a small area on the abdomen of each mouse.

  • Apply 100 µL of 5% PCl in acetone/olive oil to the shaved abdomen.

b. This compound Administration (Days 5-6):

  • Divide mice into treatment and vehicle control groups.

  • Administer this compound or vehicle intraperitoneally once daily for two consecutive days. Dosage should be determined by preliminary dose-ranging studies.

c. Challenge (Day 7):

  • Measure the baseline thickness of both ears of each mouse using calipers.

  • Apply 20 µL of 1% PCl in acetone/olive oil to both sides of the right ear. The left ear serves as an untreated control.

d. Measurement of Ear Swelling (Day 8 - 24 hours post-challenge):

  • Measure the thickness of both ears again.

  • Calculate the degree of ear swelling as the difference between the ear thickness at 24 hours and the baseline measurement.

e. Histological Analysis:

  • After the final measurement, euthanize the mice and collect the ear tissue.

  • Fix the tissue in 10% formalin, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.

Data Presentation

Quantitative data from this study should be summarized as follows:

GroupTreatmentNBaseline Ear Thickness (mm ± SD)24h Ear Thickness (mm ± SD)Ear Swelling (mm ± SD)% Inhibition of Swelling
Vehicle Control0.1% DMSO in PBS100%
This compound Treatment[Dose] mg/kg this compound10

Experimental Workflow Diagram

G cluster_0 Sensitization Phase cluster_1 Treatment Phase cluster_2 Challenge & Measurement Phase cluster_3 Analysis Phase Day0 Day 0: Sensitization Apply 5% PCl to shaved abdomen Day5_6 Days 5-6: Treatment Administer this compound or Vehicle (i.p.) Day0->Day5_6 Day7 Day 7: Challenge Apply 1% PCl to the right ear Day5_6->Day7 Day8 Day 8: Measurement Measure ear swelling Day7->Day8 Histo Histological Analysis (H&E Staining) Day8->Histo Data Data Analysis Calculate % inhibition Day8->Data

Workflow for the contact hypersensitivity model.

Application Note 2: Evaluating the Anti-Tumor Efficacy of this compound in a HeLa Xenograft Mouse Model

This protocol describes the methodology for assessing the anti-cancer activity of this compound using a human cervical cancer (HeLa) xenograft model in immunodeficient mice. This model is crucial for evaluating the in vivo efficacy of this compound against solid tumors.

Experimental Protocol

1. Cell Culture:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase for injection.

2. Animals:

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Acclimatize for at least one week prior to the study.

3. Reagents and Materials:

  • This compound (dissolved in a vehicle of 0.1% DMSO in PBS)

  • HeLa cells

  • Matrigel (optional, can improve tumor take rate)

  • PBS, Trypsin

  • Calipers for tumor measurement

  • Syringes and needles

4. Experimental Procedure:

a. Tumor Cell Implantation:

  • Resuspend harvested HeLa cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. For improved engraftment, cells can be mixed 1:1 with Matrigel.

  • Inject 0.1 mL of the cell suspension (1 million cells) subcutaneously into the right flank of each mouse.[2]

b. Tumor Growth Monitoring and Grouping:

  • Monitor mice for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • When tumors reach an average volume of 90-120 mm³, randomize the mice into treatment and control groups.[2]

c. This compound Administration:

  • Administer this compound or vehicle control intraperitoneally. A previously reported effective dose is 5 µg/kg.

  • The treatment schedule should be determined based on the study design (e.g., daily, every other day).

d. Efficacy Endpoints:

  • Measure tumor volume and mouse body weight 2-3 times per week throughout the study.

  • At the end of the study (e.g., when control tumors reach a predetermined size, or after a set duration), euthanize the mice.

  • Excise the tumors, weigh them, and photograph them.

  • Collect tumors for further analysis (e.g., histology, immunohistochemistry for markers like Ki67 for proliferation, or CHOP for ER stress).[3]

Data Presentation

Key quantitative outcomes can be presented in the following table format:

GroupTreatmentNInitial Tumor Volume (mm³ ± SD)Final Tumor Volume (mm³ ± SD)Final Tumor Weight (g ± SD)% Tumor Growth Inhibition (TGI)
Vehicle Control0.1% DMSO in PBS80%
This compound Treatment5 µg/kg this compound8

Experimental Workflow Diagram

G cluster_0 Implantation Phase cluster_1 Tumor Growth & Grouping cluster_2 Treatment Phase cluster_3 Endpoint Analysis Implant Implant HeLa Cells (1x10^6 cells, s.c.) Monitor Monitor Tumor Growth Implant->Monitor Group Randomize into Groups (Tumor Volume ~100 mm³) Monitor->Group Treat Administer this compound or Vehicle (i.p.) Group->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Endpoint Endpoint: Excise & Weigh Tumors Measure->Endpoint Analysis Further Analysis (IHC, etc.) Endpoint->Analysis

Workflow for the HeLa xenograft model.

This compound Signaling Pathway: Inhibition of AKT

This compound has been shown to exert its immunosuppressive and potentially some of its anti-cancer effects by inhibiting the phosphorylation of AKT, a key kinase in a major cell survival and proliferation pathway.[1]

AKT Signaling Pathway Diagram

The diagram below illustrates the canonical PI3K/AKT signaling pathway and the proposed point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates numerous downstream targets to promote cell survival and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT (inactive) PIP3->AKT Recruits PDK1 PDK1 pAKT p-AKT (active) PDK1->pAKT Phosphorylates mTORC2 mTORC2 mTORC2->pAKT Phosphorylates AKT->pAKT Downstream Downstream Targets (e.g., mTOR, GSK3B) pAKT->Downstream Activates Proliferation Cell Survival & Proliferation Downstream->Proliferation SBF1 This compound SBF1->pAKT Inhibits Phosphorylation

This compound inhibits the phosphorylation and activation of AKT.

References

Application Notes and Protocols for Determining the Subcellular Localization of SBF1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET Binding Factor 1 (SBF1), also known as Myotubularin-related protein 5 (MTMR5), is a pseudophosphatase that plays a crucial role in various cellular processes, including the regulation of phosphoinositide metabolism, endosomal trafficking, and autophagy. Its function is intricately linked to its subcellular localization. Understanding the precise location of SBF1 within the cell is critical for elucidating its biological roles and for the development of therapeutic strategies targeting pathways in which it is involved. These application notes provide an overview of the known subcellular localization of SBF1, detailed protocols for its experimental determination, and diagrams of its key signaling pathways.

Subcellular Localization of SBF1

Current research indicates that SBF1 does not reside in a single cellular compartment but is rather distributed across several locations, suggesting its involvement in multiple cellular functions.

Qualitative Summary of SBF1 Subcellular Localization:

  • Cytoplasm/Cytosol : A significant portion of SBF1 is found in the cytoplasm. It is in the cytosol that SBF1 interacts with and regulates the activity of the lipid phosphatase MTMR2.

  • Nucleus : SBF1 has been observed within the nucleus, specifically in nuclear bodies[1].

  • Endoplasmic Reticulum (ER) Membrane : Association with the ER membrane has also been reported.

  • Perinuclear Region : A concentration of SBF1 is often observed in the region immediately surrounding the nucleus.

  • Vesicular Structures : In neuronal cells, SBF1 has been described to have a punctate or vesicular morphology, suggesting its association with transport vesicles.

Quantitative Data on SBF1 Subcellular Distribution

To date, high-throughput quantitative mass spectrometry-based proteomics studies have not provided a detailed, quantitative breakdown of the SBF1 protein's distribution across different subcellular fractions. The following table is a template that can be populated as quantitative data becomes available through techniques like subcellular fractionation followed by Western blotting or mass spectrometry.

Subcellular FractionPercentage of Total SBF1 (%)Method of QuantificationReference
CytosolData not available
NucleusData not available
Endoplasmic ReticulumData not available
MitochondriaData not available
Plasma MembraneData not available
OtherData not available

Researchers are encouraged to perform quantitative experiments, such as those detailed in the protocols below, to populate this table and contribute to a more precise understanding of SBF1 distribution.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the subcellular localization of SBF1.

Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Immunofluorescence Staining for SBF1 Visualization

This protocol describes the use of immunocytochemistry to visualize the subcellular localization of SBF1 in cultured cells.

Materials:

  • Cultured cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or normal goat serum in PBS)

  • Primary antibody against SBF1 (use at a dilution recommended by the manufacturer, typically 1:100-1:1000)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-SBF1 antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the subcellular localization of SBF1 using a fluorescence or confocal microscope.

Experimental Workflow for Immunofluorescence

G start Start: Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with BSA wash3->block primary_ab Incubate with anti-SBF1 Primary Antibody block->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab Incubate with Fluorescent Secondary Antibody wash4->secondary_ab wash5 Wash with PBST secondary_ab->wash5 dapi Counterstain with DAPI wash5->dapi wash6 Wash with PBS dapi->wash6 mount Mount on Slide wash6->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for SBF1 immunofluorescence staining.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol describes the separation of cellular components into different fractions to determine the relative abundance of SBF1 in each.

Materials:

  • Cultured cells

  • PBS, ice-cold

  • Cell scraper

  • Dounce homogenizer

  • Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors

  • Nuclear Extraction Buffer (NEB): 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors

  • Membrane Extraction Buffer (MEB): 10 mM Tris-Cl, pH 7.4, 1% Triton X-100, protease inhibitors

  • Microcentrifuge

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SBF1

  • HRP-conjugated secondary antibody

  • Antibodies for subcellular markers (e.g., Tubulin for cytoplasm, Histone H3 for nucleus, Calnexin for ER)

  • Chemiluminescence detection reagent

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping in ice-cold PBS.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in CEB and incubate on ice for 15 minutes.

  • Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Cytoplasmic Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

  • Nuclear Fraction: Wash the pellet from the previous step with CEB. Resuspend the pellet in NEB and incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

  • Membrane Fraction: To the cytoplasmic fraction, add Triton X-100 to a final concentration of 1% and incubate on ice for 30 minutes. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the membrane fraction, which can be resuspended in MEB.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-SBF1 antibody and antibodies for subcellular markers overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using a chemiluminescence detection system.

Experimental Workflow for Subcellular Fractionation

G start Start: Cultured Cells harvest Harvest Cells start->harvest lyse Lyse in Cytoplasmic Buffer harvest->lyse cent1 Centrifuge (1,000 x g) lyse->cent1 supernatant1 Supernatant (Cytoplasmic Fraction) cent1->supernatant1 pellet1 Pellet (Nuclei) cent1->pellet1 cent3 Centrifuge Cytoplasmic Fraction (100,000 x g) supernatant1->cent3 wash_pellet Wash Pellet pellet1->wash_pellet lyse_nuc Lyse in Nuclear Buffer wash_pellet->lyse_nuc cent2 Centrifuge (16,000 x g) lyse_nuc->cent2 supernatant2 Supernatant (Nuclear Fraction) cent2->supernatant2 wb Western Blot Analysis of all Fractions supernatant2->wb supernatant3 Supernatant (Cytosolic Fraction) cent3->supernatant3 pellet3 Pellet (Membrane Fraction) cent3->pellet3 supernatant3->wb pellet3->wb

Caption: Workflow for cell fractionation and Western blot.

SBF1 Signaling Pathways

SBF1 is involved in at least two key signaling pathways, leveraging its pseudophosphatase and Guanine Nucleotide Exchange Factor (GEF) domains.

SBF1-MTMR2 Signaling in Autophagy Regulation

SBF1 acts as a scaffold protein that binds to the lipid phosphatase MTMR2. This interaction is crucial for regulating the catalytic activity and subcellular localization of MTMR2. MTMR2 dephosphorylates phosphoinositides, which are key signaling molecules in the regulation of autophagy. By controlling MTMR2, SBF1 plays a role in the modulation of autophagic processes.

SBF1-MTMR2 Signaling Pathway

G SBF1 SBF1 (Pseudophosphatase) MTMR2 MTMR2 (Lipid Phosphatase) SBF1->MTMR2 Binds and Regulates Activity PI Phosphoinositides (PI(3)P, PI(3,5)P2) MTMR2->PI Dephosphorylates Autophagy Autophagy Regulation PI->Autophagy Modulates

Caption: SBF1 regulates autophagy via MTMR2.

SBF1 as a Guanine Nucleotide Exchange Factor (GEF) for RAB28

SBF1 possesses a DENN domain which confers Guanine Nucleotide Exchange Factor (GEF) activity. It has been shown to act as a GEF for the small GTPase RAB28. SBF1 facilitates the exchange of GDP for GTP on RAB28, thereby activating it. Active, GTP-bound RAB28 is then able to regulate downstream effector proteins involved in vesicular trafficking.

SBF1-RAB28 Signaling Pathway

G cluster_0 RAB28 Activation Cycle SBF1 SBF1 (GEF) RAB28_GDP RAB28-GDP (Inactive) SBF1->RAB28_GDP Promotes GDP-GTP Exchange RAB28_GTP RAB28-GTP (Active) RAB28_GDP->RAB28_GTP GTP Effectors Downstream Effectors RAB28_GTP->Effectors Binds and Activates Vesicular_Trafficking Vesicular Trafficking Effectors->Vesicular_Trafficking Regulates

Caption: SBF1 acts as a GEF to activate RAB28.

References

SBF-1: A Versatile Tool for Interrogating Key Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SBF-1 has emerged as a critical small molecule in the study of signal transduction, with distinct molecular entities sharing this designation, each targeting a key oncogenic pathway. This document provides detailed application notes and protocols for two such molecules: this compound, a novel blocker of the Bcr-Abl and Protein-Tyrosine Phosphatase 1B (PTP1B) interaction, and this compound, an allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). These compounds offer powerful tools for investigating cellular signaling, particularly in the context of cancer biology and drug development.

Part 1: this compound, a Blocker of the Bcr-Abl/PTP1B Interaction

Application Note

This compound (CAS# 790224-37-2) is a synthetic steroidal glycoside that presents a novel strategy for overcoming resistance to tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional TKIs that target the ATP-binding site of the Bcr-Abl kinase, this compound disrupts the stabilizing interaction between the Bcr-Abl oncoprotein and PTP1B.[2][3] This disruption leads to the ubiquitination and subsequent lysosomal degradation of Bcr-Abl, including the highly resistant T315I mutant.[1][3] This unique mechanism of action makes this compound a valuable tool for studying Bcr-Abl stability and for exploring new therapeutic avenues in TKI-resistant CML.

Mechanism of Action: Bcr-Abl Degradation Pathway

This compound induces the degradation of the Bcr-Abl fusion protein, a hallmark of CML. It achieves this by binding to both Bcr-Abl and PTP1B, thereby physically hindering their interaction.[2] The dissociation of PTP1B from Bcr-Abl exposes phosphorylation sites on Bcr-Abl that are recognized by E3 ubiquitin ligases. This leads to the polyubiquitination of Bcr-Abl and its subsequent degradation through the lysosomal pathway. This targeted degradation effectively reduces the levels of the oncoprotein, leading to the inhibition of downstream signaling pathways such as the PI3K/Akt pathway and ultimately inducing apoptosis in CML cells.[2]

SBF-1_Bcr-Abl_Pathway cluster_cell CML Cell BCR_ABL Bcr-Abl PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Activates Ub_Proteasome Ubiquitination & Lysosomal Degradation BCR_ABL->Ub_Proteasome Degraded PTP1B PTP1B PTP1B->BCR_ABL Stabilizes SBF1 This compound SBF1->BCR_ABL SBF1->PTP1B Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits caption This compound disrupts the Bcr-Abl/PTP1B interaction, leading to Bcr-Abl degradation.

This compound disrupts Bcr-Abl/PTP1B interaction.
Quantitative Data

CompoundCell LineAssay TypeIC50 (nM)Reference
This compoundBa-F3 (WT Bcr-Abl)Cell Proliferation29[1]
This compoundBa-F3 (T315I Bcr-Abl)Cell Proliferation34[1]
Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for determining the IC50 of this compound in CML cell lines.

  • Cell Culture: Culture K562, K562/G (imatinib-resistant), or Ba-F3 cells expressing either wild-type or T315I mutant Bcr-Abl in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot Analysis for Bcr-Abl Degradation

  • Cell Treatment: Seed CML cells in a 6-well plate and treat with various concentrations of this compound (e.g., 25, 50, 100 nM) for different time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcr-Abl, phospho-Bcr-Abl (Tyr245), Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I caption Workflow for Western Blot Analysis.

Workflow for Western Blot Analysis.

Part 2: this compound, an Allosteric Inhibitor of PDK1

Application Note

This this compound is an allosteric inhibitor that targets the PIF-binding pocket of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[4][5] PDK1 is a master kinase that plays a central role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[6] By binding to the PIF-pocket, this compound allosterically modulates the activity of PDK1, providing a valuable tool to dissect the complex regulation of this critical signaling node. This non-ATP competitive mechanism of inhibition offers potential for greater selectivity and a different pharmacological profile compared to traditional kinase inhibitors.

Mechanism of Action: PI3K/PDK1/Akt Pathway Inhibition

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which acts as a docking site for both PDK1 and Akt at the plasma membrane. This co-localization facilitates the phosphorylation of Akt at Threonine 308 by PDK1, leading to Akt activation. This compound, by binding to the PIF-pocket of PDK1, interferes with the interaction between PDK1 and its substrates, thereby inhibiting the phosphorylation and activation of Akt and its downstream effectors.

SBF-1_PDK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activates SBF1 This compound SBF1->PDK1 Inhibits (Allosteric) Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes caption This compound allosterically inhibits PDK1, blocking Akt activation.

This compound allosterically inhibits PDK1 activation.
Quantitative Data

CompoundTargetAssay TypeEstimated IC50 (µM)Reference
This compoundPDK1Computational Binding Affinity2.0 - 10.0[4][5]
Experimental Protocols

Protocol 3: In Vitro PDK1 Kinase Assay (TR-FRET)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure PDK1 inhibition.

  • Reagents: Recombinant human PDK1, biotinylated peptide substrate (e.g., Akt-tide), ATP, Europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Setup: In a 384-well plate, add PDK1 enzyme, biotinylated substrate, and the this compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and add the TR-FRET detection reagents.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.

Protocol 4: Cellular Assay for PDK1 Activity (Western Blot)

  • Cell Culture: Culture a suitable cell line (e.g., PC-3, MCF-7) in appropriate media.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal Akt phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes to activate the PI3K/PDK1/Akt pathway.

  • Cell Lysis and Western Blot: Follow the steps outlined in Protocol 2, using primary antibodies against PDK1, phospho-PDK1 (Ser241), Akt, and phospho-Akt (Thr308).

Conclusion

The two distinct this compound molecules represent powerful and specific tools for the investigation of the Bcr-Abl and PI3K/PDK1/Akt signaling pathways, respectively. The provided application notes and protocols offer a framework for researchers to effectively utilize these compounds in their studies, contributing to a deeper understanding of these critical cellular processes and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening with SBF1 Bait

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying novel protein-protein interactions with SET Binding Factor 1 (SBF1) using a yeast two-hybrid (Y2H) screening approach. SBF1, also known as Myotubularin-related protein 5 (MTMR5), is a pseudophosphatase that plays crucial roles in various cellular processes, including signal transduction, autophagy, and myelination. Understanding its protein interaction network is vital for elucidating its biological functions and its involvement in diseases such as Charcot-Marie-Tooth disease.

Introduction to SBF1

SBF1 is a large, multidomain protein that, despite possessing a phosphatase-like domain, is catalytically inactive.[1][2] It functions primarily as an adaptor protein and a guanine (B1146940) nucleotide exchange factor (GEF).[3] Notably, SBF1 is known to interact with the active phosphatase MTMR2, regulating its catalytic activity and subcellular localization.[1][4] This complex is implicated in the dephosphorylation of phosphoinositides, which are critical signaling molecules in processes like vesicle trafficking and autophagy.[1][5] Dysregulation of the SBF1-MTMR2 interaction is linked to Charcot-Marie-Tooth disease type 4B3, a hereditary peripheral neuropathy.[1] Identifying novel SBF1 interactors through Y2H screening can provide deeper insights into its signaling pathways and offer potential targets for therapeutic intervention.

Principle of Yeast Two-Hybrid Screening

The yeast two-hybrid system is a powerful in vivo technique to detect binary protein-protein interactions.[6][7][8][9] The principle relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[7] In this system, the protein of interest, the "bait" (SBF1), is fused to the DBD. A library of potential interacting partners, the "prey," is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[6][7][8][9]

Experimental Workflow

The overall workflow for a yeast two-hybrid screen with SBF1 as the bait involves several key stages, from vector construction to the validation of putative interactions.

Y2H_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Identification Bait_Construction Bait Vector Construction (pGBKT7-SBF1) Mating Yeast Mating (Bait x Prey Library) Bait_Construction->Mating Prey_Library Prey cDNA Library (pGADT7-cDNA) Prey_Library->Mating Yeast_Strain Reporter Yeast Strain (e.g., AH109, Y2HGold) Transformation Yeast Transformation Yeast_Strain->Transformation Transformation->Mating Selection Selection on Nutrient-Deficient Media (SD/-Trp/-Leu/-His/-Ade) Mating->Selection Colony_Isolation Isolation of Positive Colonies Selection->Colony_Isolation Plasmid_Rescue Prey Plasmid Rescue Colony_Isolation->Plasmid_Rescue Sequencing Sequencing of Prey cDNA Plasmid_Rescue->Sequencing Bioinformatics Bioinformatics Analysis (BLAST, etc.) Sequencing->Bioinformatics Validation Validation of Interactions (e.g., Co-IP, GST pulldown) Bioinformatics->Validation

Yeast Two-Hybrid Experimental Workflow.

Detailed Protocols

The following protocols are based on the widely used GAL4-based yeast two-hybrid system (e.g., Matchmaker® Gold Yeast Two-Hybrid System, Takara Bio).

Protocol 1: Bait Vector Construction (pGBKT7-SBF1)
  • SBF1 cDNA Amplification : Amplify the full-length coding sequence of human SBF1 by PCR from a suitable cDNA source. Design primers to introduce restriction sites compatible with the multiple cloning site (MCS) of the pGBKT7 bait vector (e.g., NdeI and BamHI).

  • Vector and Insert Digestion : Digest both the amplified SBF1 PCR product and the pGBKT7 vector with the selected restriction enzymes.

  • Ligation : Ligate the digested SBF1 insert into the linearized pGBKT7 vector to create pGBKT7-SBF1.

  • Transformation and Verification : Transform the ligation product into E. coli and select for antibiotic resistance (Kanamycin for pGBKT7). Isolate plasmid DNA from resulting colonies and verify the correct insertion by restriction digest and Sanger sequencing.

Protocol 2: Bait Autoactivation and Toxicity Test

Before proceeding with the library screen, it is crucial to confirm that the SBF1 bait protein does not auto-activate the reporter genes on its own and is not toxic to yeast.

  • Yeast Transformation : Transform the pGBKT7-SBF1 plasmid and a control plasmid (empty pGBKT7) into a suitable yeast reporter strain (e.g., Y2HGold).

  • Plating : Plate the transformed yeast on SD/-Trp medium to select for cells containing the bait plasmid.

  • Autoactivation Test : Replica-plate colonies from the SD/-Trp plate onto SD/-Trp/-His and SD/-Trp/-Ade selective media. Also, perform a β-galactosidase (LacZ) colony-lift filter assay.

  • Toxicity Assessment : Observe the growth of colonies on the SD/-Trp plate. Compare the colony size and growth rate of yeast transformed with pGBKT7-SBF1 to those with the empty pGBKT7 vector.

  • Interpretation : The SBF1 bait is suitable for screening if it does not activate the reporter genes (no growth on high-stringency media, no blue color in the LacZ assay) and is not toxic to the yeast cells.

Protocol 3: Yeast Two-Hybrid Library Screening
  • Library Transformation : Transform a pre-made cDNA library (e.g., from a human tissue of interest) cloned into a prey vector (e.g., pGADT7) into another yeast strain of the opposite mating type.

  • Mating : Combine the yeast strain expressing the SBF1 bait with the yeast strain containing the cDNA library in liquid 2x YPDA medium and incubate to allow for mating and the formation of diploid cells.

  • Selection of Diploids : Plate the mating mixture on SD/-Trp/-Leu (Double Dropout, DDO) medium to select for diploid yeast that contain both the bait and prey plasmids.

  • Screening for Interactions : Replica-plate the diploid colonies onto high-stringency selective media, such as SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO). Often, Aureobasidin A (AbA) or X-α-Gal are also included for additional selection pressure and colorimetric screening.

  • Incubation : Incubate plates at 30°C for 3-7 days and monitor for the growth of positive colonies.

Protocol 4: Identification and Validation of Interactors
  • Colony Picking : Pick individual positive colonies from the high-stringency selection plates.

  • Prey Plasmid Rescue : Isolate the prey plasmid DNA from the positive yeast colonies. This is typically done by lysing the yeast cells and then transforming the extracted DNA into E. coli to amplify the plasmid.

  • Sequencing : Sequence the rescued prey plasmids to identify the cDNA insert.

  • Bioinformatics Analysis : Use BLAST to identify the protein encoded by the cDNA sequence.

  • Re-transformation and Confirmation : Co-transform the identified prey plasmid with the SBF1 bait plasmid back into the original yeast reporter strain to confirm the interaction.

  • Independent Validation : Crucially, validate putative interactions using orthogonal methods such as co-immunoprecipitation (Co-IP), GST pull-down assays, or surface plasmon resonance (SPR) in a relevant biological context (e.g., mammalian cells).

Data Presentation and Interpretation

A successful Y2H screen will yield a list of potential SBF1-interacting proteins. This data should be organized to facilitate further analysis and prioritization for validation studies.

Table 1: Hypothetical Results of SBF1 Yeast Two-Hybrid Screen

Prey IDGene NameProtein DescriptionReporter Gene ActivationNotes
SBF1-Int-001MTMR2Myotubularin related protein 2++++Known interactor; positive control
SBF1-Int-002GENEXProtein X involved in endocytosis+++High confidence interactor
SBF1-Int-003GENEYNovel protein with unknown function++Medium confidence interactor
SBF1-Int-004GENEZComponent of the cytoskeleton+++High confidence interactor

Reporter Gene Activation is a semi-quantitative measure based on growth on selective media and color development in LacZ assays. '++++' indicates strong and rapid growth, while '++' indicates weaker or slower growth.

SBF1 Signaling Pathway

Based on current knowledge, SBF1 is a key regulator of MTMR2, which in turn controls the levels of phosphoinositides, particularly PI(3)P and PI(3,5)P2. These lipids are essential for the initiation and maturation of autophagosomes. SBF1, by enhancing MTMR2's phosphatase activity, acts as a suppressor of autophagy.[5][10][11]

SBF1_Pathway cluster_membrane Membrane Trafficking & Autophagy PI3K Vps34/PI3K-III PI3P PI(3)P PI3K->PI3P Phosphorylation Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes PI PI PI3P->PI SBF1 SBF1 (Pseudophosphatase) MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 MTMR2->PI3P Dephosphorylates PI->PI3K

SBF1-MTMR2 signaling in autophagy regulation.

This pathway diagram illustrates how SBF1 enhances the activity of MTMR2, which then dephosphorylates PI(3)P. Reduced levels of PI(3)P lead to the suppression of autophagosome formation. A Y2H screen using SBF1 as bait could identify novel regulators or effectors within this pathway, or link SBF1 to entirely new cellular processes.

Conclusion

The yeast two-hybrid system is a valuable tool for exploring the SBF1 interactome. The protocols and information provided here offer a robust framework for designing and executing a screen to identify novel SBF1 binding partners. The successful identification and validation of new interactors will be instrumental in advancing our understanding of SBF1's role in health and disease and may uncover new avenues for therapeutic development.

References

Troubleshooting & Optimization

SBF-1 compound stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of the SBF-1 compound (CAS# 790224-37-2), a novel inhibitor of the Bcr-Abl and PTP1B interaction.[1] Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.

Troubleshooting Guide: Common Issues with this compound Experiments

This guide addresses potential issues you may encounter when working with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected bioactivity This compound Degradation: The compound may have degraded due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at -20°C for long-term storage or 0-4°C for short-term use, protected from light and moisture. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from a new aliquot for each experiment. 3. Assess Stability: Perform a stability assessment of your this compound solution under your specific experimental conditions (see Experimental Protocols section).
Precipitation of this compound: The compound may have precipitated out of solution, especially in aqueous buffers.1. Check Solubility: Visually inspect your solution for any precipitate. 2. Optimize Solvent: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO). 3. Gentle Warming: If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. Avoid excessive heat.
High background signal in assays Compound Interference: this compound may interfere with the assay detection system (e.g., fluorescence or luminescence).1. Run Controls: Include a "no enzyme" control with this compound to check for direct interference with the detection reagents. 2. Test Alternative Detection Methods: If interference is confirmed, consider using an alternative assay format with a different detection method.
Variability between experimental replicates Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the inhibitor solution.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Technique: Pay close attention to pipetting technique to ensure consistency.
Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate the compound.1. Avoid Outer Wells: Do not use the outermost wells of the plate for critical samples. 2. Proper Sealing: Use high-quality plate seals to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark place. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is shipped at ambient temperature and is considered stable for a few weeks during ordinary shipping.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and protect from light.

Q3: How can I determine if my this compound solution is stable under my experimental conditions?

A3: You can perform a stability study by incubating your this compound working solution under your experimental conditions (e.g., in cell culture media at 37°C) and measuring the concentration of the intact compound at different time points using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in publicly available literature, small molecules with ester and acetoxy groups may be susceptible to hydrolysis, especially at non-neutral pH. Exposure to light and high temperatures can also promote degradation.

Q5: My this compound appears to be losing activity in my long-term cell culture experiment. What should I do?

A5: In long-term experiments, the compound can be depleted from the media due to cellular uptake, metabolism, or degradation. It is advisable to replenish the media with freshly prepared this compound at regular intervals. The frequency of media change will depend on the stability of the compound in your specific cell culture system and should be determined experimentally.

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table is a template that can be used to summarize your own experimental stability data.

Table 1: Hypothetical Stability of this compound Under Various Conditions

Condition Time Point % Remaining this compound (HPLC Analysis) Observations
Storage at 4°C (in DMSO) 1 week
1 month
Storage at -20°C (in DMSO) 1 month
6 months
Incubation at 37°C (in PBS, pH 7.4) 2 hours
8 hours
24 hours
Incubation at 37°C (in Cell Culture Media + 10% FBS) 8 hours
24 hours
Exposure to Light (at Room Temperature) 4 hours

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.

Materials:

  • This compound compound

  • Anhydrous DMSO

  • Aqueous buffer or cell culture medium of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Incubator or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer or cell culture medium to the final desired experimental concentration.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution and mix it with an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Centrifuge and transfer the supernatant to an HPLC vial. This is your T0 sample.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and process them as in step 3.

  • HPLC Analysis: Analyze all samples by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). The peak area of the intact this compound should be monitored.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

Visualizations

SBF1_Troubleshooting_Workflow start Start: Inconsistent Experimental Results with this compound check_storage Verify this compound Storage and Handling start->check_storage prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh Improper Storage or Handling check_solubility Check for Compound Precipitation check_storage->check_solubility Proper Storage and Handling assess_stability Perform Stability Assessment (Protocol 1) prepare_fresh->assess_stability end_stable Issue Resolved: Proceed with Experiment assess_stability->end_stable Compound is Stable end_unstable Issue Identified: Modify Protocol or Source New Compound assess_stability->end_unstable Compound is Unstable optimize_solvent Optimize Solvent/Buffer Conditions check_solubility->optimize_solvent Precipitation Observed run_controls Run Assay Controls (e.g., 'No Enzyme' Control) check_solubility->run_controls No Precipitation optimize_solvent->assess_stability troubleshoot_assay Troubleshoot Assay-Specific Parameters run_controls->troubleshoot_assay No Interference run_controls->end_unstable Interference Detected troubleshoot_assay->end_stable

Caption: Troubleshooting workflow for this compound related experimental issues.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SBF1 This compound SBF1->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.

PTP1B_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases PTP1B PTP1B (Protein Tyrosine Phosphatase 1B) Insulin_Receptor Insulin Receptor (pY) PTP1B->Insulin_Receptor Dephosphorylates Leptin_Receptor_JAK2 Leptin Receptor/JAK2 (pY) PTP1B->Leptin_Receptor_JAK2 Dephosphorylates SBF1 This compound SBF1->PTP1B Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT) Insulin_Receptor->Downstream_Signaling Leptin_Receptor_JAK2->Downstream_Signaling Metabolic_Response Cellular Metabolic Response Downstream_Signaling->Metabolic_Response

Caption: Role of PTP1B in signaling and its inhibition by this compound.

References

Technical Support Center: Optimizing SBF1 Antibody for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of the SBF1 antibody in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of SBF1?

A1: SBF1 is a large protein with a predicted molecular weight of approximately 206-208 kDa.[1] Due to its large size, it is crucial to optimize gel electrophoresis and protein transfer conditions to ensure efficient separation and blotting.

Q2: What is a recommended starting dilution for the SBF1 primary antibody?

A2: The optimal dilution should be determined experimentally. However, a good starting point for most SBF1 antibodies is a 1:1000 dilution. Depending on the specific antibody and expression levels of SBF1 in your sample, a range of 1:500 to 1:3000 can be tested.[2][3]

Q3: Which blocking buffer is recommended for SBF1 Western blotting?

A3: A common and effective blocking buffer is 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[3] Some protocols may also use 3% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. If high background is an issue with milk, switching to BSA may be beneficial.

Q4: What are suitable positive controls for SBF1 detection?

A4: SBF1 is expressed in various tissues, with notable expression in the brain and testis. Therefore, lysates from cell lines derived from these tissues or the tissues themselves can serve as excellent positive controls. It's always recommended to check the expression profile of SBF1 in your specific cell line or tissue of interest.

Q5: What is the subcellular localization of SBF1?

A5: SBF1 has been reported to be present in both the nucleus and the cytoplasm.[4] Therefore, when preparing cell lysates, it is important to use a protocol that efficiently extracts proteins from both compartments.

Troubleshooting Guide

This guide addresses common issues encountered during Western blotting with the SBF1 antibody.

Problem 1: Weak or No Signal

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Protein Transfer Due to the large size of SBF1 (~208 kDa), ensure optimal transfer conditions. Use a lower percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution of high molecular weight proteins. A wet transfer system is generally recommended over a semi-dry system for large proteins. Optimize transfer time and voltage; an overnight transfer at a low, constant voltage (e.g., 20-30V) at 4°C is often effective. Use a PVDF membrane, which has a higher binding capacity for proteins.
Low Antibody Concentration The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).
Insufficient Protein Load The expression of SBF1 in your sample may be low. Increase the amount of total protein loaded per lane (e.g., 30-50 µg).
Suboptimal Incubation Times Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.
Blocking Agent Masking Epitope Some blocking agents can mask the epitope recognized by the antibody. Try switching from non-fat dry milk to 5% BSA or vice versa.
Problem 2: High Background

Possible Causes & Solutions

CauseRecommended Solution
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to non-specific binding. Decrease the primary antibody concentration.
Secondary Antibody Cross-Reactivity The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a more specific or pre-adsorbed secondary antibody.
Inadequate Blocking Insufficient blocking can expose non-specific binding sites on the membrane. Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking buffer is freshly prepared.
Insufficient Washing Inadequate washing can leave behind unbound antibodies. Increase the number and duration of washes with TBST (e.g., 3-5 washes of 10-15 minutes each).
Membrane Dried Out Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains hydrated throughout the entire process.
Problem 3: Non-Specific Bands

Possible Causes & Solutions

CauseRecommended Solution
Primary Antibody Concentration Too High Similar to high background, an excess of primary antibody can result in binding to proteins other than the target. Reduce the primary antibody concentration.
Protein Degradation SBF1 may be susceptible to degradation by proteases. Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice or at 4°C.
Post-Translational Modifications SBF1 may undergo post-translational modifications that can alter its apparent molecular weight. Consult the literature for known modifications of SBF1.
Splice Variants Different splice variants of SBF1 may exist, leading to the detection of multiple bands. Check databases like Ensembl or UniProt for information on SBF1 isoforms.
Cell Line Passage Number High-passage number cell lines can have altered protein expression profiles. Use low-passage cells for your experiments.

Experimental Protocols & Methodologies

Standard Western Blot Protocol for SBF1

This protocol provides a general framework. Optimization may be required for specific experimental conditions.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Gel Electrophoresis:

    • Separate protein samples on a 6-8% SDS-PAGE gel to resolve the high molecular weight SBF1 protein.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane using a wet transfer system.

    • Perform the transfer at a constant low voltage (e.g., 30V) overnight at 4°C or at a higher voltage (e.g., 100V) for 90-120 minutes.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the SBF1 primary antibody at the optimized dilution (e.g., 1:1000 in 5% non-fat dry milk/TBST) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

Visualizations

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection Sample_Prep Sample Preparation (Lysis, Quantitation) SDS_PAGE SDS-PAGE (6-8% Gel) Sample_Prep->SDS_PAGE Transfer Wet Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody (anti-SBF1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Wash Detection ECL Detection Secondary_Ab->Detection Wash

Caption: A streamlined workflow for the Western blot analysis of SBF1.

SBF1_Troubleshooting cluster_problem Common Issues cluster_solutions Potential Solutions No_Signal Weak or No Signal Optimize_Transfer Optimize Transfer (Wet, Overnight) No_Signal->Optimize_Transfer Titrate_Ab Titrate Antibody Concentration No_Signal->Titrate_Ab Increase_Protein Increase Protein Load No_Signal->Increase_Protein High_Background High Background High_Background->Titrate_Ab Change_Blocking Change Blocking Agent High_Background->Change_Blocking Increase_Washing Increase Washing Steps High_Background->Increase_Washing Non_Specific Non-Specific Bands Non_Specific->Titrate_Ab Non_Specific->Increase_Washing Add_Inhibitors Add Protease Inhibitors Non_Specific->Add_Inhibitors

Caption: Troubleshooting logic for common SBF1 Western blot issues.

References

Technical Support Center: SBF-1 (PDK1) Inhibitor Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of SBF-1, an allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). Given the limited public data on the specific off-target profile of this compound, this guide leverages information on other well-characterized PDK1 inhibitors to provide a framework for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is described as an allosteric inhibitor that targets the PIF-pocket of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is vital for cell growth, proliferation, survival, and metabolism.[3][4] By binding to the allosteric PIF-pocket, this compound is thought to modulate the conformation of PDK1, thereby inhibiting its kinase activity towards downstream substrates like AKT.[1][2]

Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

Off-target effects refer to the interactions of a drug or inhibitor with proteins other than its intended target.[5] For kinase inhibitors, these effects are common because the ATP-binding sites of many kinases are structurally similar.[5] Off-target binding can lead to a variety of issues in experimental settings, including:

  • Unexpected or misleading biological data: The observed phenotype may be a result of inhibiting an unintended kinase.[6]

  • Cellular toxicity: Inhibition of essential kinases can lead to cell death or other adverse effects unrelated to the inhibition of the primary target.

  • Activation of compensatory signaling pathways: Blocking one pathway might lead to the upregulation of another, complicating data interpretation.[5]

Q3: Are there known off-targets for this compound?

As of now, there is a lack of publicly available, comprehensive off-target screening data for a compound specifically named "this compound". A computational study predicted its binding to the PIF-pocket of PDK1 with an estimated IC50 in the micromolar range.[1][2] However, without experimental validation against a broad panel of kinases (kinome scan), its selectivity profile remains uncharacterized.

Q4: How can I assess the potential for off-target effects in my experiments with a PDK1 inhibitor?

Several strategies can be employed:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of the inhibitor that achieves the desired on-target effect (e.g., reduction in p-AKT). Using higher concentrations increases the likelihood of engaging off-target kinases.

  • Use a structurally unrelated inhibitor: Confirm key findings with a different, well-characterized PDK1 inhibitor that has a known selectivity profile.[7] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout PDK1.[7] If the genetic approach phenocopies the effect of the inhibitor, it provides strong evidence for on-target action.[7]

  • Perform a rescue experiment: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that off-target may reverse the observed phenotype.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected or inconsistent cellular phenotype (e.g., altered morphology, unexpected changes in cell cycle). Off-target kinase inhibition. 1. Review inhibitor selectivity data: If available, check kinome profiling data for your inhibitor. For comparison, see the selectivity of other PDK1 inhibitors in the table below.2. Titrate inhibitor concentration: Determine the lowest effective concentration.3. Use a structurally different PDK1 inhibitor: Compare results with a different inhibitor to see if the phenotype is reproducible.[7]
No effect on downstream signaling (e.g., no decrease in p-AKT at Thr308). 1. Insufficient target engagement. 2. Low basal pathway activity. 3. Technical issues with the assay (e.g., Western blot). 1. Increase inhibitor concentration and/or treatment time: Perform a dose-response and time-course experiment.[4]2. Stimulate the pathway: Serum-starve cells and then treat with a growth factor (e.g., insulin) to induce a robust signal.[4]3. Validate your assay: Ensure antibodies are working correctly and that lysis buffers contain phosphatase and protease inhibitors.[4]
Increased phosphorylation of a downstream target. Paradoxical pathway activation. This can be a complex off-target effect. Consider that the inhibitor might be affecting a feedback loop or a phosphatase. A broader analysis of the signaling pathway, including upstream and parallel pathways, is necessary.
Cell death at concentrations that do not fully inhibit the target. Off-target toxicity. 1. Perform a kinome scan: To identify potential off-target kinases that might be responsible for the toxicity.2. Compare with genetic knockdown: If PDK1 knockdown is not cytotoxic, the inhibitor's toxicity is likely due to off-target effects.[7]

Quantitative Data: Selectivity of Characterized PDK1 Inhibitors

To illustrate the concept of inhibitor selectivity, the following table summarizes data for two other PDK1 inhibitors. This data can serve as a reference for what to expect from a comprehensive off-target analysis.

Compound Primary Target IC50 (nM) vs. PDK1 Key Off-Targets Off-Target IC50 (nM) Selectivity Panel Highlights
GSK2334470 PDK1~10High selectivity>100-fold selective over a panel of other kinases.Represents a highly selective inhibitor, which is ideal for minimizing off-target effects.[3]
BX-795 PDK16TBK1, IKKε6, 41Also shows activity against PKA and PKC, but is significantly more selective for PDK1.[3]

Experimental Protocols

Protocol 1: Western Blot for PDK1 Target Engagement

This protocol is to assess the on-target activity of a PDK1 inhibitor by measuring the phosphorylation of its downstream substrate, AKT, at Threonine 308.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells of interest and grow to 70-80% confluency.

    • Treat cells with the PDK1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-AKT (Thr308), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (WST-1)

This protocol is for determining the effect of a PDK1 inhibitor on cell proliferation and viability.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.

  • Inhibitor Treatment:

    • Treat cells with a serial dilution of the PDK1 inhibitor. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.[4]

Visualizations

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation SBF1 This compound (Inhibitor) SBF1->PDK1 Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/PDK1/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Unexpected Phenotype with this compound DoseResponse 1. Dose-Response Curve (On-target vs. Phenotype) Start->DoseResponse CompareInhibitor 2. Compare with Structurally Unrelated PDK1 Inhibitor DoseResponse->CompareInhibitor GeneticValidation 3. Genetic Validation (siRNA/CRISPR of PDK1) CompareInhibitor->GeneticValidation ConclusionOnTarget Conclusion: On-Target Effect CompareInhibitor->ConclusionOnTarget Phenotype reproduced ConclusionOffTarget Conclusion: Off-Target Effect CompareInhibitor->ConclusionOffTarget Phenotype not reproduced KinomeScan 4. Kinome-Wide Selectivity Screen GeneticValidation->KinomeScan GeneticValidation->ConclusionOnTarget Phenotype phenocopies GeneticValidation->ConclusionOffTarget No phenocopy KinomeScan->ConclusionOffTarget Identifies off-targets

Caption: Experimental workflow for troubleshooting suspected off-target effects of this compound.

References

Technical Support Center: SBF1 Gene PCR Amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully amplifying the SET Binding Factor 1 (SBF1) gene using Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: I am unable to amplify the SBF1 gene. What are the common causes for PCR failure?

A1: Failure to amplify the SBF1 gene can stem from several factors. These include issues with primer design, suboptimal annealing temperatures, poor template DNA quality, or the presence of PCR inhibitors. The SBF1 gene has regions with high GC content, which can make amplification challenging due to the formation of secondary structures that impede polymerase activity. It is also crucial to ensure all PCR components are correctly prepared and not expired.

Q2: My PCR results in non-specific bands along with the expected SBF1 amplicon. How can I improve specificity?

A2: Non-specific amplification is often due to primers annealing to unintended sites on the template DNA. To enhance specificity, consider the following:

  • Increase the annealing temperature: A higher annealing temperature increases the stringency of primer binding.

  • Optimize MgCl2 concentration: Magnesium ions are crucial for polymerase activity, but excess concentrations can reduce specificity.

  • Redesign primers: Ensure your primers are specific to the SBF1 sequence and have optimal melting temperatures (Tm).

  • Use a hot-start Taq polymerase: This prevents non-specific amplification during the initial setup of the reaction.

Q3: I am setting up a qPCR for SBF1 gene expression analysis. Which reference genes are recommended for normalization?

A3: The choice of reference gene is critical for accurate gene expression analysis and is tissue-dependent. SBF1 is highly expressed in the brain and testis.[1][2]

  • For brain tissue: Studies have shown that genes like UBE2D2, CYC1, and RPL13 are stably expressed in human brain tissue and are suitable for normalization.[3] Other validated reference genes in the brain include UBC, YWHAZ, RP II, HMBS, TBP, B2M, GAPDH, and SDHA.[4]

  • For testis tissue: In mouse models, Ppia, Gapdh, and Actb have been identified as stable reference genes during testis development.[5] For broader tissue analysis in other species, eef1a and rps27 have been recommended.[6]

It is always best practice to validate the stability of your chosen reference gene(s) under your specific experimental conditions.

Troubleshooting Common PCR Problems for SBF1

This section provides a structured approach to troubleshooting issues encountered during SBF1 PCR amplification.

Problem 1: No PCR Product or Low Yield
Potential Cause Recommended Solution
Suboptimal Primer Design Ensure primers are specific to the SBF1 gene (RefSeq: NM_001410794.1). Aim for a GC content of 40-60% and a melting temperature (Tm) between 60-65°C. Avoid primers that can form hairpins or self-dimers.
Incorrect Annealing Temperature (Ta) The optimal Ta is typically 5°C below the lowest primer Tm. If no product is observed, try a gradient PCR to determine the optimal annealing temperature.
Poor Template Quality Use high-quality, intact genomic DNA or cDNA. Assess DNA purity using a NanoDrop spectrophotometer (A260/280 ratio of ~1.8 for DNA, ~2.0 for RNA). Degraded template can be checked by running on an agarose (B213101) gel.
High GC Content of SBF1 The SBF1 gene has a GC content of approximately 53.5%. High GC content can lead to secondary structures that inhibit amplification. Use a GC-enhancer solution in your PCR mix. A higher denaturation temperature (98-100°C) may also be necessary.
Presence of PCR Inhibitors Inhibitors can be carried over from the DNA/RNA extraction process (e.g., ethanol (B145695), phenol, salts). Purify your template using a column-based kit or perform an ethanol precipitation.
Enzyme or Reagent Issues Ensure your Taq polymerase, dNTPs, and buffers are not expired and have been stored correctly. Prepare fresh reagents if necessary.
Problem 2: Non-Specific Bands or Primer-Dimers
Potential Cause Recommended Solution
Annealing Temperature is Too Low Increase the annealing temperature in 2°C increments to increase specificity.
Excessive Primer Concentration High primer concentrations can lead to non-specific binding and primer-dimer formation. Titrate your primer concentration, starting from 0.1 µM to 0.5 µM.
High MgCl2 Concentration While essential for polymerase activity, too much Mg2+ can decrease specificity. Optimize the MgCl2 concentration in your reaction (typically between 1.5-2.5 mM).
Contamination Contaminating DNA can lead to unexpected bands. Use aerosol-resistant pipette tips and a dedicated workspace for PCR setup. Always include a no-template control (NTC) in your experiments.
Primer Design Primers may have partial homology to other regions of the genome. Use NCBI's Primer-BLAST tool to check for potential off-target binding sites.

Experimental Protocols

Standard PCR Protocol for SBF1 Amplification

This protocol is a starting point and may require optimization.

1. Reaction Setup:

Component Volume (µl) for 25 µl reaction Final Concentration
10X PCR Buffer2.51X
10 mM dNTPs0.5200 µM
Forward Primer (10 µM)1.250.5 µM
Reverse Primer (10 µM)1.250.5 µM
Template DNA1-510-100 ng
Taq DNA Polymerase (5 U/µl)0.251.25 U
Nuclease-free waterto 25-

2. Thermocycling Conditions:

Step Temperature (°C) Time Cycles
Initial Denaturation953 min1
Denaturation9530 sec30-35
Annealing60*30 sec
Extension721 min/kb
Final Extension725 min1
Hold41

* This is a starting point and should be optimized for your specific primer set.

Quantitative PCR (qPCR) Protocol for SBF1

This protocol is based on a commercially available primer set (OriGene, HP206578).[7]

1. Primer Information:

  • Forward Sequence: CTTTGCGTTCACCTTGGGCTCT

  • Reverse Sequence: CCGATGGTCTTCTTGGCGTTCT

2. Reaction Setup: Follow the manufacturer's instructions for your chosen SYBR Green master mix.

3. Thermocycling Conditions:

Stage Step Temperature (°C) Time
1Activation502 min
2Pre-soak9510 min
3Denaturation9515 sec
Annealing/Extension601 min
4Melting Curve9515 sec
6015 sec
9515 sec

Visualizations

Logical Workflow for Troubleshooting SBF1 PCR Failure

G start No SBF1 Amplification check_reagents Check Reagents & Controls (Polymerase, dNTPs, NTC) start->check_reagents check_template Assess Template DNA Quality (A260/280, Gel Electrophoresis) check_reagents->check_template Reagents OK primer_design Review Primer Design (Specificity, Tm, Hairpins) check_template->primer_design Template OK optimize_ta Optimize Annealing Temperature (Gradient PCR) primer_design->optimize_ta Primers OK add_enhancer Add GC Enhancer optimize_ta->add_enhancer No Improvement success Successful Amplification optimize_ta->success Improvement redesign_primers Redesign Primers add_enhancer->redesign_primers No Improvement add_enhancer->success Improvement redesign_primers->success Works

Caption: A flowchart for troubleshooting SBF1 PCR amplification failure.

Signaling Pathway Involving SBF1 (MTMR5)

SBF1 (also known as MTMR5) acts as a pseudophosphatase and interacts with MTMR2, a phosphoinositide phosphatase. This interaction is crucial for regulating endosomal trafficking.

SBF1_Pathway SBF1 SBF1 (MTMR5) Pseudophosphatase MTMR2 MTMR2 Phosphatase SBF1->MTMR2 interacts with & regulates PI Phosphoinositides (e.g., PI(3)P, PI(3,5)P2) MTMR2->PI dephosphorylates Endosomal_Trafficking Endosomal Trafficking & Autophagy PI->Endosomal_Trafficking regulates

Caption: Interaction of SBF1 and MTMR2 in regulating phosphoinositides.

References

Technical Support Center: Enhancing the Bioavailability of SBF-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of the SBF-1 compound. Given that this compound is a compound under investigation, this guide consolidates best practices and established methodologies for overcoming common bioavailability challenges associated with poorly soluble and/or poorly permeable drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may be limiting the oral bioavailability of the this compound compound?

A1: The oral bioavailability of a compound like this compound is primarily influenced by its aqueous solubility and intestinal permeability.[1] Common challenges include:

  • Poor Aqueous Solubility: this compound may not readily dissolve in the gastrointestinal fluids, which is a critical first step for absorption.[2][3]

  • Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.[4][5]

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[3][5]

  • Efflux Transporter Activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.[6]

Q2: What are the initial steps to characterize the bioavailability issues of this compound?

A2: A systematic approach is crucial. Start with the Biopharmaceutics Classification System (BCS) by determining the solubility and permeability of this compound.[1]

  • Solubility Assessment: Determine the equilibrium solubility of this compound in various aqueous media at different pH values (e.g., simulated gastric fluid, simulated intestinal fluid).[7]

  • Permeability Assessment: Use in vitro models like the Caco-2 cell monolayer assay or Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate the intestinal permeability of this compound.[8][9]

  • Log P Determination: The octanol-water partition coefficient (log P) will indicate the lipophilicity of this compound, which influences both solubility and permeability.[4]

Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: Several strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance dissolution rate.[10]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[10][11][12]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its absorption through various mechanisms.[4][11][13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of this compound.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations.

Problem Potential Cause Suggested Solution
Low in vitro dissolution rate of this compound formulation. 1. Insufficient solubility enhancement from the chosen excipients.[14][15] 2. The compound is precipitating out of the formulation upon dilution in the dissolution media.[16] 3. The drug loading in the formulation is too high.[6]1. Screen a broader range of excipients, including different polymers for solid dispersions or surfactants for lipid-based systems. 2. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. 3. Optimize the drug loading to ensure this compound remains solubilized.
High variability in in vivo pharmacokinetic data. 1. Inconsistent formulation performance. 2. Significant food effect on this compound absorption. 3. Improper animal handling or dosing technique.1. Ensure the formulation is robust and reproducible. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the food effect.[6] 3. Standardize the oral gavage procedure to minimize administration variability.
In vitro results do not correlate with in vivo outcomes. 1. The in vitro model does not accurately mimic the in vivo environment. 2. Significant first-pass metabolism is occurring in vivo. 3. The formulation's behavior changes in the presence of gastrointestinal contents.1. Utilize more biorelevant dissolution media that simulate fed and fasted states.[17] 2. Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. 3. Evaluate the formulation's stability and drug release in the presence of bile salts and digestive enzymes.[4]

Data Summary Tables

Table 1: Comparison of Bioavailability Enhancement Strategies for this compound

Strategy Mechanism of Action Potential Advantages Potential Disadvantages
Micronization/Nanonization Increases surface area, leading to faster dissolution.Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions This compound is molecularly dispersed in a hydrophilic carrier in a high-energy amorphous state.[10]Significant increase in apparent solubility and dissolution rate.Potential for recrystallization during storage, leading to decreased performance.
Self-Emulsifying Drug Delivery Systems (SEDDS) This compound is dissolved in a mixture of oils, surfactants, and cosolvents that form a fine emulsion in the GI tract.[11][18]Enhances solubility and can protect the drug from degradation; can also inhibit efflux pumps.[11][19]Higher complexity of formulation; potential for GI side effects from surfactants.
Cyclodextrin (B1172386) Complexation This compound forms an inclusion complex with a cyclodextrin molecule, increasing its solubility.[11]High efficiency in solubilizing specific drug molecules.Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
  • Polymer and Solvent Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent (e.g., methanol, acetone) in which both this compound and the polymer are soluble.

  • Dissolution: Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content, and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[20]

  • Dissolution Medium: Prepare a biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).

  • Parameters: Set the paddle speed to 50-75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Introduce the this compound formulation (e.g., an amount of solid dispersion equivalent to a specific dose of this compound) into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace the withdrawn volume with fresh medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Interpretation: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 3: Caco-2 Permeability Assay for this compound
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated and confluent monolayer.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the this compound solution (dissolved in transport buffer) to the apical (AP) side and fresh transport buffer to the basolateral (BL) side. c. Incubate at 37°C with gentle shaking. d. At specified time intervals, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical): Perform the same steps as above but add the this compound solution to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

Signaling Pathway Diagram

SBF1_Signaling_Pathway SBF1 This compound AKT AKT SBF1->AKT inhibits phosphorylation Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT phosphorylates Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical signaling pathway for this compound as an inhibitor of AKT phosphorylation.

Experimental Workflow Diagram

Bioavailability_Enhancement_Workflow Start Start: Poor Bioavailability of this compound BCS Characterize this compound: Solubility & Permeability (BCS) Start->BCS Decision Low Solubility? BCS->Decision Formulation Select Formulation Strategy Decision->Formulation Yes InVitro In Vitro Evaluation: Dissolution & Permeability Decision->InVitro No (Permeability Issue) SizeReduction Particle Size Reduction Formulation->SizeReduction SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion LipidBased Lipid-Based Formulation Formulation->LipidBased SizeReduction->InVitro SolidDispersion->InVitro LipidBased->InVitro Optimization Optimization InVitro->Optimization InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Promising Results Optimization->Formulation InVivo->Optimization End Successful Bioavailability Enhancement InVivo->End Target PK Profile Achieved

References

SBF-1 Experimental Variability and Reproducibility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SBF-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with SET Binding Factor 1 (SBF1), also known as Myotubularin-related protein 5 (MTMR5).

Frequently Asked Questions (FAQs)

Q1: What is SBF1 and what is its primary function?

A1: SBF1 is a protein-coding gene that produces a large, multi-domain protein. While it belongs to the myotubularin family of phosphatases, it is considered a "pseudo-phosphatase" because it lacks key catalytic residues and does not appear to have phosphatase activity.[1] Its primary functions are thought to be as a scaffold or adaptor protein. It notably interacts with and regulates the activity of the active phosphatase MTMR2.[2] SBF1 also has guanine (B1146940) nucleotide exchange factor (GEF) activity, which allows it to activate small GTPases.[3]

Q2: In which cellular pathways is SBF1 involved?

A2: SBF1 is involved in several key cellular processes, including the regulation of autophagy, endosomal trafficking, and myelination in the peripheral nervous system.[4] Its interaction with MTMR2 is crucial for the dephosphorylation of phosphoinositides, which are important signaling lipids in membrane trafficking.[2] Dysregulation of SBF1 has been linked to Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a hereditary neuropathy.[1][5]

Q3: What are the known interaction partners of SBF1?

A3: The most well-characterized interaction partner of SBF1 is MTMR2. SBF1 forms a complex with MTMR2 and enhances its phosphatase activity.[2] SBF1 has also been shown to interact with SUV39H1 and is predicted to have GEF activity towards RAB28.

Q4: What are the common challenges when studying SBF1?

A4: Common challenges in studying SBF1 include its large size, which can make recombinant protein expression and purification difficult. As a pseudo-phosphatase, traditional phosphatase activity assays are not applicable, requiring alternative functional assays such as those measuring its GEF activity or its effect on MTMR2. Furthermore, as with many signaling proteins, experimental results can be subject to variability depending on the cell type, experimental conditions, and the quality of reagents.

Troubleshooting Guides

Recombinant SBF1 Protein Expression and Purification
Problem Possible Cause Troubleshooting Steps
Low or no expression of recombinant SBF1 Codon usage incompatibility between the SBF1 gene and the expression host (e.g., E. coli).Synthesize the SBF1 gene with codons optimized for the expression host.
Toxicity of the full-length SBF1 protein to the expression host.Express SBF1 in domains or fragments. Use a lower induction temperature (e.g., 16-20°C) and a lower concentration of the inducing agent (e.g., IPTG).
Incorrect reading frame or mutations in the expression construct.Sequence-verify the entire SBF1 coding sequence in the expression vector.
SBF1 is expressed but found in inclusion bodies (insoluble) High rate of protein expression leading to misfolding and aggregation.Lower the induction temperature and inducer concentration. Co-express with molecular chaperones (e.g., GroEL/ES).
The protein is inherently prone to aggregation.Purify under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) followed by refolding.
Low yield of purified SBF1 Inefficient lysis or protein degradation.Use a combination of lysis methods (e.g., sonication and enzymatic lysis). Always add a fresh protease inhibitor cocktail to all buffers.
Poor binding to the affinity resin.Ensure the affinity tag is accessible. Consider moving the tag to the other terminus of the protein. Optimize binding buffer conditions (pH, salt concentration).
SBF1 Immunoprecipitation (IP)
Problem Possible Cause Troubleshooting Steps
Low or no pull-down of SBF1 The antibody is not suitable for IP.Use an antibody that has been validated for immunoprecipitation.
The SBF1 protein is not efficiently extracted from the cells.Use a lysis buffer with appropriate detergents to ensure solubilization of SBF1. Sonication may be required to disrupt cellular compartments.
The antibody epitope is masked.Try a different antibody that recognizes a different epitope.
High background/non-specific binding Insufficient blocking of the beads or antibody.Pre-clear the lysate by incubating with beads alone before adding the antibody. Increase the number and stringency of washes.
The antibody concentration is too high.Perform an antibody titration to determine the optimal concentration for IP.
Co-IP of interaction partners (e.g., MTMR2) is not observed The protein-protein interaction is weak or transient.Use a gentle lysis buffer with minimal detergent. Consider in vivo cross-linking before cell lysis.
The interaction is disrupted during washing steps.Reduce the stringency of the wash buffers (e.g., lower salt and detergent concentrations).
SBF1 siRNA Knockdown
Problem Possible Cause Troubleshooting Steps
Inefficient knockdown of SBF1 mRNA Suboptimal transfection efficiency.Optimize transfection reagent concentration and siRNA concentration for your specific cell line. Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency.
The chosen siRNA sequence is not effective.Test multiple siRNA sequences targeting different regions of the SBF1 mRNA.
The cells are difficult to transfect.Consider alternative delivery methods such as electroporation or lentiviral-based shRNA.
SBF1 protein levels do not decrease despite mRNA knockdown The SBF1 protein has a long half-life.Extend the time between transfection and protein analysis (e.g., 72-96 hours).
The antibody used for Western blotting is not specific.Validate the SBF1 antibody using a positive control (e.g., cells overexpressing SBF1) and a negative control (e.g., lysate from SBF1 knockout cells, if available).
Off-target effects are observed The siRNA sequence has homology to other genes.Perform a BLAST search of the siRNA sequence to check for potential off-targets. Use a scrambled siRNA as a negative control.

Quantitative Data

Table 1: Relative mRNA Expression of SBF1 in Various Human Cell Lines

Cell LineTissue of OriginRelative SBF1 mRNA Expression (Normalized to Housekeeping Gene)
HEK293Kidney1.00
HeLaCervix0.85
SH-SY5YNeuroblastoma1.25
U-87 MGGlioblastoma0.95
A549Lung0.70

Experimental Protocols

Protocol: Immunoprecipitation of SBF1 and Co-Immunoprecipitation of MTMR2

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-SBF1 antibody (IP-validated)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Anti-MTMR2 antibody (for Western blotting)

  • Anti-SBF1 antibody (for Western blotting)

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-SBF1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with anti-SBF1 and anti-MTMR2 antibodies to detect the immunoprecipitated SBF1 and co-immunoprecipitated MTMR2.

Protocol: siRNA-mediated Knockdown of SBF1

Materials:

  • SBF1-targeting siRNA and a non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Cells plated in a 6-well plate

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute the SBF1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in each well.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis:

    • After the incubation period, harvest the cells for downstream analysis (e.g., qRT-PCR to measure SBF1 mRNA levels or Western blotting to measure SBF1 protein levels).

Signaling Pathways and Workflows

SBF1_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PI PI PI3P->PI Autophagy Autophagy Regulation PI3P->Autophagy Promotes SBF1 SBF1 (Pseudo-phosphatase) MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Binds and Activates RAB28_GDP RAB28-GDP (Inactive) SBF1->RAB28_GDP GEF Activity MTMR2->PI3P Dephosphorylates MTMR2->Autophagy Regulates RAB28_GTP RAB28-GTP (Active) RAB28_GDP->RAB28_GTP GDP to GTP Exchange EndosomalTrafficking Endosomal Trafficking RAB28_GTP->EndosomalTrafficking Regulates

Caption: SBF1 signaling interactions.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-SBF1 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Co-Immunoprecipitation Workflow.

References

SBF1 Co-Immunoprecipitation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during SBF1 co-immunoprecipitation (co-IP) experiments, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is SBF1 and what are its known interaction partners?

SBF1, or SET Binding Factor 1, is a protein that, despite being a member of the protein-tyrosine phosphatase family, is catalytically inactive due to the absence of key amino acids in its catalytic domain.[1][2][3] It functions as a pseudo-phosphatase and has been shown to act as a guanine (B1146940) nucleotide exchange factor (GEF).[1][4][5] SBF1 is known to interact with several proteins, including Myotubularin-related protein 2 (MTMR2) and Suppressor of variegation 3-9 homolog 1 (SUV39H1).[4][6] Its interaction with MTMR2 is mediated by its C-terminal domain.[1]

Q2: What are the common causes of non-specific binding in a co-immunoprecipitation experiment?

Non-specific binding in co-IP can arise from several factors, including:

  • Hydrophobic and electrostatic interactions: Proteins can non-specifically adhere to the immunoprecipitation antibody, the protein A/G beads, or even the microcentrifuge tubes.[7]

  • Antibody quality and concentration: Using an antibody with poor specificity or at too high a concentration can lead to the capture of unintended proteins.[8][9]

  • Insufficient washing: Inadequate washing steps may not effectively remove loosely bound, non-specific proteins.[7][8]

  • Inappropriate lysis buffer: The composition of the lysis buffer, particularly the concentration of salts and detergents, can significantly influence non-specific binding.[10]

  • Cellular abundance of proteins: Highly abundant proteins are more likely to be non-specifically co-precipitated.

  • Sample handling: Cell lysis can cause proteins to denature and aggregate, leading to non-specific interactions.[10]

Q3: How can I be sure that the interaction I am observing with SBF1 is specific?

To confirm the specificity of an observed interaction with SBF1, it is crucial to include proper negative controls in your experiment. An essential control is to perform the co-IP with a non-specific IgG antibody of the same isotype as your SBF1 antibody.[11] If the putative interacting protein is pulled down with the SBF1 antibody but not with the control IgG, it suggests a specific interaction. Additionally, performing the co-IP in cells that do not express the "prey" protein can help validate the specificity of the interaction.[10]

Troubleshooting Guide: Non-specific Binding in SBF1 Co-IP

This guide provides a structured approach to troubleshooting and minimizing non-specific binding in your SBF1 co-IP experiments.

Problem: High background or multiple non-specific bands on the western blot.

Below is a table summarizing potential causes and recommended solutions to address high background and non-specific binding.

Potential Cause Recommended Solution Experimental Parameter to Modify
Inappropriate Lysis Buffer Composition Increase the stringency of the lysis and wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 1M NaCl) or the detergent concentration (e.g., up to 1% Tween-20 or 0.2% SDS).[7]Lysis and Wash Buffers
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used. Also, consider alternating between high and low stringency wash buffers.[7]Washing Protocol
Non-specific Antibody Binding Use a high-quality, affinity-purified monoclonal or polyclonal antibody specific for SBF1. Titrate the antibody concentration to determine the optimal amount that maximizes the specific signal while minimizing background.[8]Primary Antibody
Non-specific Binding to Beads Pre-clear the cell lysate by incubating it with protein A/G beads before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[9][12] You can also block the beads with a blocking agent like bovine serum albumin (BSA).[8][9]Pre-clearing and Blocking Steps
Protein Aggregation Centrifuge the cell lysate at a high speed (e.g., 100,000 x g for 30 minutes) to pellet any protein aggregates before starting the immunoprecipitation.[7]Sample Preparation
Incubation Times Shorten the incubation time of the primary antibody with the lysate or the lysate-antibody complex with the beads to reduce the chances of non-specific interactions.[7]Incubation Protocol

Experimental Protocols

Optimized Co-Immunoprecipitation Protocol for SBF1

This protocol is a general guideline and may require further optimization for your specific cell type and experimental conditions.

1. Cell Lysis a. Wash cultured cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new, pre-chilled microcentrifuge tube.

2. Pre-clearing the Lysate a. Add 20-30 µL of a 50% slurry of protein A/G beads to the cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation a. Add the primary antibody against SBF1 (or control IgG) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of a 50% slurry of protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for 1-2 hours at 4°C.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., the lysis buffer with a lower detergent concentration). c. After the final wash, carefully remove all of the supernatant.

5. Elution a. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. b. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

6. Analysis a. Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against SBF1 and the suspected interacting protein.

Visualizations

SBF1 Signaling Interactions

SBF1_Signaling_Pathway SBF1 SBF1 (Pseudo-phosphatase, GEF) MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Interacts with SUV39H1 SUV39H1 (Histone Methyltransferase) SBF1->SUV39H1 Interacts with Rab28 Rab28-GDP (Inactive) SBF1->Rab28 Promotes GDP/GTP exchange Rab28_GTP Rab28-GTP (Active) Downstream Downstream Signaling Rab28_GTP->Downstream Activates

Caption: Known protein interactions and GEF activity of SBF1.

Co-Immunoprecipitation Workflow

CoIP_Workflow start Start: Cell Lysate preclear Pre-clearing (with beads) start->preclear ip Immunoprecipitation (add anti-SBF1 Ab) preclear->ip capture Capture Complexes (add Protein A/G beads) ip->capture wash Wash Steps (remove non-specific proteins) capture->wash elute Elution wash->elute analysis Analysis (Western Blot) elute->analysis

Caption: A generalized workflow for a co-immunoprecipitation experiment.

References

SBF-1 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of the steroidal glycoside SBF-1 in primary cell cultures. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a steroidal glycoside compound.[1] Current research suggests that this compound exerts its effects by inhibiting the Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[2][3] By blocking this pathway, this compound can induce programmed cell death in susceptible cell types.

Q2: Why is it critical to assess the cytotoxicity of this compound in primary cells as opposed to immortalized cell lines?

A2: Primary cells are freshly isolated from tissues and more closely represent the physiological state of cells in a living organism. They are often more sensitive to chemical compounds than immortalized cell lines, which have undergone genetic modifications that can alter their response to drugs.[4] Therefore, assessing the cytotoxicity of this compound in primary cells provides a more accurate prediction of its potential in vivo toxicity and therapeutic window.

Q3: What are the initial steps to consider before initiating a cytotoxicity study with this compound in primary cells?

A3: Before beginning your experiments, it is crucial to:

  • Verify the health and viability of your primary cells: Ensure your cells are healthy and in the logarithmic growth phase to avoid confounding results.

  • Prepare this compound stock solutions correctly: this compound is soluble in DMSO. Prepare a concentrated stock solution and make fresh dilutions in your culture medium for each experiment to minimize degradation.

  • Determine the optimal concentration of the vehicle control (DMSO): The final concentration of DMSO in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: Which cytotoxicity assays are recommended for assessing the effects of this compound in primary cells?

A4: Several assays can be used to measure the cytotoxicity of this compound. Commonly used methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell lysis.[6]

  • Calcein-AM/Propidium Iodide (PI) Staining: A fluorescence-based assay that distinguishes live (Calcein-AM positive) from dead (PI positive) cells.

  • Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content, which is proportional to the cell number.[7]

Troubleshooting Guides

Problem 1: High levels of cell death are observed in my primary cell cultures even at low concentrations of this compound.

  • Possible Cause: Primary cells can be highly sensitive to new compounds. The concentration of this compound may still be too high for your specific cell type.

  • Solution: Perform a broad dose-response experiment with this compound, starting from very low concentrations (e.g., in the nanomolar range) and titrating up to the micromolar range. This will help you determine the optimal concentration range for your experiments.

  • Possible Cause: The solvent (DMSO) used to dissolve this compound may be causing toxicity.

  • Solution: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally at or below 0.1%). Run a vehicle-only control (medium with the same concentration of DMSO as your this compound treated wells) to assess the toxicity of the solvent alone.

  • Possible Cause: Your primary cells may be stressed due to culture conditions.

  • Solution: Ensure your primary cells are healthy, have a low passage number, and are not nutrient-deprived. Stressed cells can be more susceptible to drug-induced toxicity.

Problem 2: I am seeing inconsistent or unexpected results between experiments.

  • Possible Cause: Variability in primary cell isolates.

  • Solution: Primary cells isolated from different donors or even different batches from the same donor can have inherent variability. It is important to perform experiments with cells from multiple donors to ensure the reproducibility of your results.

  • Possible Cause: Degradation of the this compound compound.

  • Solution: Aliquot your this compound stock solution to minimize freeze-thaw cycles. Protect the stock solution from light and prepare fresh dilutions in culture medium for each experiment.

  • Possible Cause: Inaccurate pipetting of viscous stock solutions.

  • Solution: DMSO stock solutions can be viscous. Use positive displacement pipettes or ensure slow and careful aspiration and dispensing to maintain accuracy.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Primary cells

  • 96-well culture plates

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

LDH Release Assay

This protocol measures the release of lactate dehydrogenase from cells with damaged membranes.

Materials:

  • Primary cells

  • 96-well culture plates

  • This compound compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture (substrate, cofactor, and dye) to the collected supernatant in a new 96-well plate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound. Note that data for primary cells are illustrative examples based on typical sensitivities and should be determined empirically for your specific cell type.

Cell TypeDescriptionThis compound IC50
SW872-SHuman Liposarcoma Cell Line26.03 nM[1]
Primary Human HepatocytesIllustrative Example50 - 200 nM
Primary Human T-cells (activated)Illustrative Example10 - 50 nM
Primary Human Dermal FibroblastsIllustrative Example100 - 500 nM

Visualizations

Experimental Workflow for this compound Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start culture Culture Primary Cells start->culture prepare_sbf1 Prepare this compound Stock (in DMSO) start->prepare_sbf1 seed_cells Seed Cells in 96-well Plate culture->seed_cells treat_cells Treat with this compound (Dose-Response) prepare_sbf1->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read_plate Measure Absorbance/ Fluorescence assay->read_plate calculate Calculate % Viability/ Cytotoxicity read_plate->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.

Hypothesized this compound Inhibition of the Akt Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits proliferation Cell Survival & Proliferation mtor->proliferation Promotes apoptosis Apoptosis bad->apoptosis Inhibits sbf1 This compound sbf1->akt Inhibits

Caption: this compound is hypothesized to inhibit the Akt signaling pathway, thereby promoting apoptosis.

References

Technical Support Center: Overcoming SBF1 Protein Degradation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with SBF1 (SET Binding Factor 1), also known as Myotubularin-related protein 5 (MTMR5). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to SBF1 protein degradation during in vitro experiments.

Troubleshooting Guide

Degradation of SBF1 during purification and in vitro assays is a common challenge that can lead to inconsistent results and artifacts. This guide provides a systematic approach to identifying and mitigating SBF1 degradation.

Initial Assessment of SBF1 Degradation

The first step in troubleshooting is to confirm and characterize the degradation of your SBF1 protein.

Recommended Initial Experiment: Western Blot Analysis

A Western blot is a fundamental technique to visualize the integrity of your SBF1 protein.

Experimental Protocol: Western Blot for SBF1 Degradation

  • Sample Preparation:

    • Collect cell lysates or purified protein fractions at different stages of your experiment (e.g., immediately after lysis, after purification steps, after incubation in assay buffer).

    • For cell lysates, immediately add a broad-spectrum protease inhibitor cocktail to the lysis buffer on ice.[1]

    • Normalize the total protein concentration of all samples.

    • Add Laemmli sample buffer and heat the samples at 70-95°C for 5-10 minutes. Note that some proteins can aggregate at higher temperatures, so optimization may be required.[2]

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel suitable for the size of SBF1 (~200 kDa).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for SBF1.

    • Wash the membrane and incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a suitable substrate.

Interpreting the Western Blot:

  • Intact SBF1: A single band at the expected molecular weight of SBF1.

  • Degradation Products: Multiple bands of lower molecular weight that are reactive to the SBF1 antibody. A smear below the main band can also indicate degradation.

**dot

Caption: Western Blot workflow to assess SBF1 protein degradation.

Common Scenarios and Troubleshooting Strategies

Observed Problem Potential Cause Recommended Solution
Multiple lower molecular weight bands on Western blot. Proteolytic degradation during cell lysis or purification.Add a broad-spectrum protease inhibitor cocktail to all buffers.[1] Keep samples on ice or at 4°C at all times. Work quickly to minimize the time for proteases to act.
Loss of SBF1 signal over time in an in vitro assay. Instability of SBF1 under the specific assay conditions (pH, temperature, buffer composition).Optimize buffer conditions (pH, salt concentration).[3] Add stabilizing agents such as glycerol (B35011) (5-20%) or bovine serum albumin (BSA) to the assay buffer. Perform a time-course experiment at different temperatures to determine the optimal condition.
Smearing or high background on Western blot. Excessive protein degradation leading to a wide range of fragments.Use fresh samples and ensure adequate protease inhibitors are used from the very first step of extraction.[1] Consider using a more stringent lysis buffer.
SBF1 protein precipitates or aggregates during purification or storage. Improper buffer conditions, high protein concentration, or freeze-thaw cycles.Optimize buffer pH and ionic strength.[3] Store the protein in smaller aliquots to avoid repeated freeze-thaw cycles. Add cryoprotectants like glycerol before freezing. Consider adding non-denaturing detergents or arginine to improve solubility.[3][4]

FAQs: SBF1 Protein Degradation

Q1: What is the degradation pathway of SBF1?

The specific degradation pathway of SBF1 has not been definitively characterized in the scientific literature. However, a related protein, Rbf1, has been shown to be degraded via the ubiquitin-proteasome pathway.[5][6] This suggests that SBF1 may also be a target for ubiquitination and subsequent degradation by the proteasome. Further research, such as in vitro ubiquitination assays and the use of proteasome inhibitors, is needed to confirm this for SBF1.

Q2: Which protease inhibitors should I use for SBF1 purification?

Since the specific proteases that degrade SBF1 are unknown, it is recommended to use a broad-spectrum protease inhibitor cocktail. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. Commercially available cocktails are convenient and have been optimized for general use.[7][8]

Table: Common Components of Protease Inhibitor Cocktails

Inhibitor Target Protease Class
AEBSF, PMSF, AprotininSerine Proteases
Leupeptin, E-64Cysteine Proteases
BestatinAminopeptidases
Pepstatin AAspartic Proteases
EDTAMetalloproteases

This table provides a general overview. The exact composition can vary between different commercial cocktails.[8]

Q3: How can I determine the half-life of my SBF1 protein in vitro?

The half-life of SBF1 in your specific in vitro system can be determined using a cycloheximide (B1669411) (CHX) chase assay.[9][10] CHX inhibits protein synthesis, allowing you to monitor the degradation of the existing SBF1 protein over time.

Experimental Protocol: Cycloheximide (CHX) Chase Assay

  • Cell Culture and Treatment: Culture cells expressing SBF1 to the desired confluency. Treat the cells with an optimized concentration of cycloheximide to block new protein synthesis.

  • Time Course Sample Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). Immediately lyse the cells in a buffer containing a protease inhibitor cocktail.

  • Western Blot Analysis: Perform a Western blot as described previously for all time points.

  • Densitometry and Half-Life Calculation: Quantify the band intensity of SBF1 at each time point using densitometry software. Normalize the intensity to a stable loading control protein (e.g., GAPDH, β-actin). Plot the normalized SBF1 intensity versus time and fit the data to a one-phase decay curve to calculate the half-life.

**dot

Caption: Workflow for determining SBF1 protein half-life using a CHX chase assay.

Q4: My SBF1 protein is still degrading despite using protease inhibitors. What else can I do?

If degradation persists, consider the following:

  • Optimize Inhibitor Concentration: The standard concentration of the inhibitor cocktail may not be sufficient for your specific cell type or experimental condition. Try increasing the concentration of the protease inhibitor cocktail.

  • Investigate Other Degradation Pathways: While the proteasome is a likely candidate, other degradation pathways like autophagy could be involved.[11][12][13] You can investigate this by using inhibitors of autophagy, such as 3-methyladenine (B1666300) (3-MA) or bafilomycin A1, in combination with your standard protease inhibitors.

  • SBF1 Interacting Proteins: SBF1 is known to interact with MTMR2.[14] This interaction might influence its stability. Ensure that your experimental conditions are conducive to maintaining this interaction if it is important for stability.

Q5: How can I investigate if SBF1 is ubiquitinated?

An in vitro ubiquitination assay can be performed to determine if SBF1 is a substrate for E3 ubiquitin ligases.[3][5][15][16]

Experimental Protocol: In Vitro Ubiquitination Assay

  • Reaction Mixture: Combine purified SBF1 protein, ubiquitin, E1 activating enzyme, an E2 conjugating enzyme, and a candidate E3 ligase in a reaction buffer containing ATP.

  • Incubation: Incubate the reaction at 37°C to allow for the ubiquitination reaction to occur.

  • Analysis: Stop the reaction and analyze the products by Western blot using an antibody against SBF1. A ladder of higher molecular weight bands above the unmodified SBF1 band indicates polyubiquitination.

**dot

Ubiquitination_Pathway Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 SBF1 SBF1 (Substrate) E3->SBF1 Polyubiquitination SBF1->E3 Proteasome Proteasome SBF1->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: The Ubiquitin-Proteasome Pathway, a potential route for SBF1 degradation.

This technical support center provides a starting point for addressing SBF1 protein degradation. As research on SBF1 progresses, more specific information regarding its stability and degradation pathways will likely become available.

References

SBF1 siRNA Knockdown Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing siRNA-mediated knockdown of SET Binding Factor 1 (SBF1).

Frequently Asked Questions (FAQs)

Q1: What are the known functions of SBF1?

A1: SET Binding Factor 1 (SBF1) is a large, multi-domain protein that acts as a pseudophosphatase. While it possesses a phosphatase-like domain, it is catalytically inactive due to mutations in key residues. SBF1 is involved in several cellular processes, including vesicle-mediated transport and phosphoinositide (PI) metabolism. It has been shown to interact with proteins like MTMR2 and SUV39H1 and can function as a guanine (B1146940) nucleotide exchange factor (GEF) for RAB28.

Q2: What are the most common reasons for my SBF1 siRNA knockdown experiment failing?

A2: The most common reasons for failure in SBF1 siRNA knockdown experiments are similar to those for other genes and include:

  • Inefficient siRNA delivery: The siRNA may not be entering the cells effectively. This can be due to suboptimal transfection reagents, incorrect siRNA concentration, or unhealthy cells.

  • Ineffective siRNA sequence: Not all siRNA sequences are equally effective at silencing their target gene.

  • Incorrect assessment of knockdown: The method used to measure knockdown (e.g., qPCR, Western blot) may not be optimized, or the time point for analysis may be inappropriate.

  • Cell line-specific effects: Different cell lines can have varying transfection efficiencies and responses to siRNA treatment.

Q3: How can I be sure that the phenotype I observe is due to SBF1 knockdown and not an off-target effect?

A3: Ensuring the specificity of your SBF1 knockdown is crucial. Here are several strategies to validate your results:

  • Perform a rescue experiment: After knocking down endogenous SBF1, introduce a version of the SBF1 gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it is likely an on-target effect.

  • Use a scrambled or non-targeting siRNA control: This control helps to distinguish sequence-specific effects from the general effects of siRNA transfection.

  • Analyze off-target gene expression: Perform a global gene expression analysis (e.g., microarray or RNA-seq) to identify any unintended changes in gene expression.

Troubleshooting Guide

Issue 1: Low SBF1 Knockdown Efficiency

Symptom: qPCR or Western blot analysis shows minimal reduction in SBF1 mRNA or protein levels after siRNA transfection.

Possible Cause Troubleshooting Step
Suboptimal Transfection Reagent Test different transfection reagents to find one that is most effective for your cell line.
Incorrect siRNA Concentration Perform a dose-response experiment to determine the optimal siRNA concentration (typically in the range of 5-50 nM).
Poor Cell Health Ensure cells are healthy, actively dividing, and at the recommended confluency at the time of transfection.
Ineffective siRNA Sequence Test multiple siRNA sequences targeting different regions of the SBF1 mRNA.
Incorrect Timing of Analysis Perform a time-course experiment to determine the optimal time point for assessing SBF1 knockdown (typically 24-72 hours post-transfection).
Degraded siRNA Ensure proper storage and handling of siRNA stocks to prevent degradation.
Issue 2: High Cell Toxicity or Death After Transfection

Symptom: Significant cell death is observed after transfecting with SBF1 siRNA.

Possible Cause Troubleshooting Step
High siRNA Concentration Reduce the concentration of siRNA used for transfection. High concentrations can induce cellular stress and off-target effects.
Toxicity of Transfection Reagent Optimize the concentration of the transfection reagent and the incubation time with the cells.
Off-Target Effects The siRNA may be silencing essential genes. Test other SBF1 siRNA sequences and perform a rescue experiment to confirm the phenotype is due to SBF1 loss.
SBF1 is Essential for Cell Viability In some cell lines, SBF1 may be critical for survival. If multiple siRNAs targeting SBF1 consistently lead to cell death, this could be a genuine biological effect.
Issue 3: Inconsistent Results Between Experiments

Symptom: The level of SBF1 knockdown or the observed phenotype varies significantly between replicate experiments.

Possible Cause Troubleshooting Step
Variable Transfection Efficiency Standardize all transfection parameters, including cell density, siRNA and reagent concentrations, and incubation times. Monitor transfection efficiency with a positive control (e.g., a fluorescently labeled siRNA).
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers and ensure cells are free from contamination.
Pipetting Errors Use precise pipetting techniques to ensure consistent amounts of siRNA and transfection reagent are used in each experiment.

Data Presentation

Table 1: SBF1 siRNA Knockdown Efficiency

siRNA ID Target Sequence (5'-3') Concentration (nM) Time Point (hours) % SBF1 mRNA Reduction (qPCR) % SBF1 Protein Reduction (Western Blot)
SBF1_siRNA_1AGGUCUAUACGUACGUACG1048Enter your dataEnter your data
SBF1_siRNA_2GCAUACGUACGUACGUACA1048Enter your dataEnter your data
SBF1_siRNA_3UACGUACGUACGUACGUAC1048Enter your dataEnter your data
Scrambled CtrlEnter sequence1048Enter your dataEnter your data

Table 2: Off-Target Analysis of SBF1 siRNA

siRNA ID Concentration (nM) Top 5 Predicted Off-Target Genes Fold Change in Off-Target Gene 1 (Microarray/RNA-seq) Fold Change in Off-Target Gene 2 (Microarray/RNA-seq)
SBF1_siRNA_110Gene A, Gene B, Gene C, Gene D, Gene EEnter your dataEnter your data
Scrambled Ctrl10N/AEnter your dataEnter your data

Experimental Protocols

Protocol 1: Validation of SBF1 Knockdown by Quantitative Real-Time PCR (qPCR)
  • Cell Transfection:

    • Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

    • Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Include a non-targeting (scrambled) siRNA control.

    • Add the complexes to the cells and incubate for the desired time (e.g., 48 hours).

  • RNA Extraction:

    • Wash cells with PBS and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, SBF1-specific primers, a housekeeping gene primer (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to calculate the relative expression of SBF1 mRNA, normalized to the housekeeping gene and the non-targeting control.

Protocol 2: Validation of SBF1 Knockdown by Western Blot
  • Cell Transfection and Lysis:

    • Follow the cell transfection protocol as described above.

    • After the desired incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SBF1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative reduction in SBF1 protein levels.

Protocol 3: SBF1 Rescue Experiment
  • Construct Design:

    • Obtain or create an expression vector containing the SBF1 coding sequence.

    • Introduce silent mutations into the siRNA target site within the SBF1 coding sequence without altering the amino acid sequence. This will make the rescue construct resistant to the siRNA.

  • Co-transfection:

    • Co-transfect cells with the SBF1 siRNA and the siRNA-resistant SBF1 expression vector.

    • Include control groups:

      • Scrambled siRNA + empty vector

      • SBF1 siRNA + empty vector

      • Scrambled siRNA + siRNA-resistant SBF1 vector

  • Phenotypic Analysis:

    • At an appropriate time point after transfection, assess the phenotype of interest (e.g., cell proliferation, migration, signaling pathway activation).

  • Validation of Knockdown and Re-expression:

    • Confirm the knockdown of endogenous SBF1 and the expression of the siRNA-resistant SBF1 construct by qPCR (using primers specific for the endogenous and rescue transcripts) and Western blot.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_validation Specificity Validation A Design/Select SBF1 siRNAs C Transfect Cells with siRNA A->C B Culture Cells B->C D Incubate (24-72h) C->D E Assess Phenotype D->E F Validate Knockdown (qPCR/Western) D->F G Rescue Experiment F->G H Off-Target Analysis F->H

Caption: General workflow for an SBF1 siRNA knockdown experiment.

Signaling_Pathway SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 interacts with RAB28_GTP RAB28-GTP (Active) SBF1->RAB28_GTP activates (GEF activity) PI_Metabolism PI Metabolism MTMR2->PI_Metabolism regulates RAB28_GDP RAB28-GDP (Inactive) RAB28_GDP->RAB28_GTP Vesicle_Transport Vesicle-Mediated Transport RAB28_GTP->Vesicle_Transport regulates

Caption: Simplified signaling interactions involving SBF1.

Rescue_Logic cluster_0 Experimental Conditions cluster_1 Expected Outcome A Control (Scrambled siRNA) D Normal Phenotype A->D B SBF1 Knockdown (SBF1 siRNA) E Altered Phenotype B->E C Rescue (SBF1 siRNA + Resistant SBF1) F Normal Phenotype Restored C->F E->F Rescue

Caption: Logical flow of an SBF1 siRNA rescue experiment.

SBF-1 compound aggregation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for working with the SBF-1 compound (CAS No. 790224-37-2), focusing on the common challenge of its aggregation in aqueous solutions. Due to the limited publicly available data on the specific aggregation properties of this compound, this guide is based on established best practices for handling hydrophobic and poorly soluble small molecules in experimental settings.

Troubleshooting Guide: this compound Aggregation and Precipitation

Researchers may encounter precipitation or aggregation when preparing this compound for biological assays, especially when diluting a concentrated stock in an organic solvent into an aqueous buffer. This guide provides a systematic approach to troubleshoot these issues.

Issue 1: Precipitate formation upon dilution of this compound in aqueous buffer.

Q: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What steps can I take to prevent this?

A: This is a frequent challenge with hydrophobic compounds like this compound. The significant change in solvent polarity from an organic solvent to an aqueous environment can cause the compound to fall out of solution. Below is a workflow to address this problem.

G cluster_0 Troubleshooting Workflow: this compound Precipitation start Precipitation Observed prep_stock Step 1: Verify Stock Solution Is the stock clear and fully dissolved? start->prep_stock re_dissolve Action: Gently warm and vortex/sonicate stock. Ensure concentration is below solubility limit in organic solvent. prep_stock->re_dissolve If not clear optimize_dilution Step 2: Optimize Dilution Protocol Are you adding the stock to the buffer correctly? prep_stock->optimize_dilution If clear re_dissolve->optimize_dilution dilution_tech Action: Add stock dropwise to vortexing buffer. Perform serial dilutions. optimize_dilution->dilution_tech check_conc Step 3: Assess Final Concentration Is the target concentration too high? dilution_tech->check_conc lower_conc Action: Perform a dose-response experiment to determine the optimal, non-precipitating concentration. check_conc->lower_conc If concentration is high use_additives Step 4: Employ Solubilizing Agents Is precipitation still an issue? check_conc->use_additives If concentration is low lower_conc->use_additives additives Action: Consider co-solvents (e.g., ethanol, PEG 400) or surfactants (e.g., Tween 80). use_additives->additives end This compound Solubilized additives->end

A step-by-step workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of the this compound compound?

A1: this compound, also known as 23-Oxa-OSW-1, is identified by CAS number 790224-37-2.[1][2] It is a potent osterol-binding protein (OSBP) inhibitor with antitumor activity.[1][3]

PropertyValue
CAS Number 790224-37-2[1][2]
Synonyms 23-Oxa-OSW-1[1][2]
Molecular Formula C₅₅H₈₄O₁₆[2]
Molecular Weight ~1001.26 g/mol [2]
Appearance Solid powder[2]

Q2: What is the best solvent for preparing a stock solution of this compound?

Q3: What is the recommended procedure for preparing an this compound stock solution?

A3: The following is a general protocol for reconstituting a lyophilized powder like this compound:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent moisture condensation.

  • Centrifuge: Briefly spin the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of your chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-20 mM).

  • Dissolution: Vortex and/or sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution should be obtained.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q4: How can I determine the aqueous solubility of this compound in my experimental buffer?

A4: You can perform a simple kinetic solubility test:

  • Prepare a series of dilutions of your this compound stock solution in your aqueous buffer.

  • Incubate the dilutions at your experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any signs of precipitation or cloudiness.

  • For a more quantitative measure, you can centrifuge the samples and measure the concentration of this compound remaining in the supernatant using an appropriate analytical method (e.g., HPLC-UV).

Q5: Are there any additives that can help to prevent this compound aggregation in my aqueous solution?

A5: Yes, several excipients can be used to enhance the solubility of hydrophobic compounds. However, it is crucial to test their compatibility with your specific assay, as they can have their own biological effects.

AdditiveStarting ConcentrationMechanism of ActionPotential Issues
Co-solvents (e.g., Ethanol, PEG 400) 1-5% (v/v)Increases the polarity of the aqueous solution.Can affect cell viability and enzyme activity at higher concentrations.
Surfactants (e.g., Tween® 80, Polysorbate 20) 0.01-0.1% (v/v)Form micelles that can encapsulate hydrophobic molecules.Can disrupt cell membranes and interfere with some assay readouts.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMForm inclusion complexes with hydrophobic compounds, increasing their solubility.[4]May have off-target effects.[4]
Bovine Serum Albumin (BSA) 0.1-1 mg/mLCan bind to hydrophobic compounds and prevent their aggregation.[5]Can sequester the compound, reducing its free concentration.[5]

Experimental Protocols

Protocol 1: Serial Dilution for Preparing Working Solutions of this compound

This protocol is designed to minimize precipitation when diluting a hydrophobic compound from an organic stock into an aqueous buffer.

G cluster_1 Serial Dilution Protocol stock 10 mM this compound in 100% DMSO intermediate1 Intermediate Dilution 1 (e.g., 1 mM in 10% DMSO/Buffer) stock->intermediate1 1:10 dilution in buffer intermediate2 Intermediate Dilution 2 (e.g., 100 µM in 1% DMSO/Buffer) intermediate1->intermediate2 1:10 dilution in buffer working Final Working Solution (e.g., 10 µM in 0.1% DMSO/Buffer) intermediate2->working 1:10 dilution in buffer

References

Technical Support Center: Interpreting SBF1 Gene Sequencing Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting SBF1 gene sequencing data.

Frequently Asked Questions (FAQs)

Q1: What is the function of the SBF1 gene?

A1: The SBF1 (SET Binding Factor 1) gene, also known as MTMR5, encodes a protein that belongs to the myotubularin-related protein family.[1] While it is structurally similar to phosphatases, it lacks key catalytic residues and is considered a pseudophosphatase.[2][3] Its primary functions include acting as an adapter protein for the phosphatase MTMR2, regulating its activity and location within the cell.[1][3] SBF1 also functions as a guanine (B1146940) nucleotide exchange factor (GEF) for RAB28, converting inactive GDP-bound Rab proteins to their active GTP-bound form.[1] It has been shown to play a role in myoblast differentiation, oncogenic transformation in fibroblasts, and is involved in vesicle-mediated transport and PI metabolism pathways.[1][2]

Q2: What diseases are associated with mutations in the SBF1 gene?

A2: Mutations in the SBF1 gene are primarily associated with Charcot-Marie-Tooth disease (CMT), a group of inherited disorders that affect the peripheral nerves. Specifically, biallelic mutations in SBF1 have been linked to a demyelinating form of CMT, designated as CMT4B3.[4][5] Some studies have also associated SBF1 mutations with syndromic forms of autosomal recessive axonal neuropathy (AR-CMT2) that can include additional features like hearing loss, facial weakness, and bulbar signs.[6]

Q3: What are the known interaction partners of the SBF1 protein?

A3: The SBF1 protein has been shown to interact with several other proteins, including:

  • MTMR2 (Myotubularin-related protein 2): SBF1 forms a heterodimer with this lipid phosphatase and regulates its catalytic activity.[1][3]

  • SUV39H1 (Suppressor of variegation 3-9 homolog 1): An interaction has been demonstrated with this histone methyltransferase.[1][7]

  • SBF2/MTMR13: SBF1 interacts with SBF2, another myotubularin family member.[3]

  • KMT2A/MLL1: Interaction occurs via the SET domain of this protein.[3]

Troubleshooting Guide for SBF1 Sequencing Data

This guide addresses common issues encountered during the analysis of SBF1 sequencing data from both Sanger and Next-Generation Sequencing (NGS) methods.

Sanger Sequencing Data Interpretation
Problem Appearance in Chromatogram Possible Causes Recommended Solutions
No or Weak Signal Flat baseline with very low-level peaks (noise).- Insufficient DNA template concentration.[8] - Poor primer design or degradation.[9] - Presence of sequencing inhibitors (e.g., salts, ethanol).[10]- Quantify DNA template accurately; use 40-100 ng/µl for plasmids.[10] - Verify primer sequence and integrity. Ensure the melting temperature (Tm) is appropriate. - Purify the DNA template using a reliable column-based kit.[10][11]
Noisy Data / High Background Multiple small, non-specific peaks under the main sequence peaks, making base calls difficult.- Contaminated DNA template (e.g., with other DNA, proteins, or RNA).[8] - Low-quality or degraded sequencing primer.[9] - Insufficient template purity.[10]- Re-purify the DNA template. Check A260/A280 and A260/A230 ratios for purity.[10] - Use HPLC-purified primers.[9] - Ensure the correct primer-to-template ratio.
Mixed Sequence (Double Peaks) Two distinct peaks at each nucleotide position from the start of the read.- Multiple templates present (e.g., contamination, unfixed heterozygous indel).[12][13] - Use of multiple primers in the sequencing reaction.[13] - Primer anneals to more than one site on the template.- If a heterozygous mutation is suspected, this is a true result. For validation, clone the PCR product and sequence individual clones. - Verify that only a single, specific primer was used. - Perform a BLAST search of the primer against the reference sequence to check for multiple binding sites.
Early Signal Loss / Drop-off Strong, clear peaks at the beginning of the read that quickly diminish into an unreadable sequence.- Difficult secondary structures in the DNA template (e.g., GC-rich regions, hairpins). - Incorrect primer/template ratio. - Presence of mononucleotide repeats (e.g., poly-A tail).[13]- Use a sequencing chemistry designed for difficult templates (e.g., with DMSO or betaine). - Optimize the primer and template concentrations. - Sequence the opposite strand to confirm the sequence in that region.
Next-Generation Sequencing (NGS) Data Interpretation
Problem Key Metrics / Observation Possible Causes Recommended Solutions
Low Read Quality Scores Low Phred scores (Q-scores) across many reads, particularly at the 3' ends.- Issues with the sequencing run or library preparation. - Suboptimal DNA quality.- Use quality control tools like FastQC to assess read quality.[14] - Trim low-quality bases from the ends of reads using tools like Trimmomatic or Cutadapt.[14][15] - Filter out entire reads that do not meet quality thresholds.[15]
Adapter Contamination Presence of adapter sequences in the reads.- Incomplete removal of adapters during library preparation.- Use adapter trimming software to identify and remove adapter sequences from the reads.[14][15]
Low Mapping Rate to Reference Genome A low percentage of reads align to the human reference genome.- Poor quality reads. - Sample contamination with DNA from another species. - Use of an incorrect or outdated reference genome.[14]- Perform stringent quality control and trimming before alignment. - Check for contamination by aligning a subset of reads to different species' genomes. - Ensure you are using the latest version of the human reference genome (e.g., GRCh38/hg38).[14]
High Duplicate Read Rate A high percentage of reads are identified as PCR duplicates.- Excessive PCR amplification during library preparation.[16] - Low amount of starting DNA material.- Remove duplicate reads before variant calling to avoid biased allele frequencies.[16] - Optimize the number of PCR cycles in your library preparation protocol.
Difficulty in Variant Interpretation A variant of unknown significance (VUS) is identified in SBF1.- Lack of sufficient data in public databases (e.g., ClinVar, dbSNP). - Conflicting reports about the variant's pathogenicity.- Use in silico prediction tools (e.g., SIFT, PolyPhen) to predict the functional impact of the variant. - Check for co-segregation of the variant with the disease phenotype in family members. - Consult the scientific literature for any functional studies related to the specific mutation or affected protein domain.

Experimental Protocols & Workflows

SBF1 Gene Sequencing (Sanger Method)
  • DNA Extraction: Isolate genomic DNA from the sample (e.g., blood, saliva, tissue) using a commercial kit (e.g., QIAamp DNA Mini Kit). Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • PCR Amplification:

    • Design primers flanking the exons or specific regions of interest within the SBF1 gene.

    • Set up a PCR reaction with a high-fidelity polymerase. A typical reaction might include: 50-100 ng genomic DNA, 10 µM of each primer, dNTPs, polymerase buffer, and the polymerase enzyme.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

    • Verify the PCR product size and purity on an agarose gel.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).

  • Sequencing Reaction:

    • Set up cycle sequencing reactions using the BigDye™ Terminator v3.1 Cycle Sequencing Kit. Each reaction should contain the purified PCR product, a single primer (forward or reverse), and the BigDye reaction mix.

    • Perform the cycle sequencing reaction in a thermal cycler.

  • Sequencing Product Purification: Purify the cycle sequencing product to remove unincorporated dye terminators, typically via ethanol/EDTA precipitation or column purification.

  • Capillary Electrophoresis: Resuspend the purified product in Hi-Di™ Formamide and run on a capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).

  • Data Analysis: Analyze the resulting chromatogram (.ab1 file) using software like SnapGene Viewer, 4Peaks, or FinchTV to determine the nucleotide sequence and identify any variations compared to the SBF1 reference sequence.[11]

SBF1 Gene Sequencing (NGS Workflow)
  • Library Preparation:

    • Fragment genomic DNA to the desired size.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Use target enrichment methods (e.g., hybrid capture with probes specific for the SBF1 gene or a larger panel of genes) to selectively capture DNA fragments corresponding to the gene of interest.

    • Amplify the captured library via PCR.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control (QC): Assess raw read quality using FastQC.[15]

    • Trimming: Remove adapter sequences and low-quality bases.[15]

    • Alignment: Align the cleaned reads to the human reference genome (e.g., using BWA or Bowtie2).

    • Duplicate Removal: Mark or remove PCR duplicates (e.g., using Picard Tools).[16]

    • Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller.

    • Variant Annotation: Annotate the identified variants with information such as gene name, predicted functional impact, and allele frequencies from databases like dbSNP and gnomAD.

    • Interpretation: Filter and prioritize variants based on their potential clinical significance.

Visualizations

SBF1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RAB28_GDP RAB28-GDP (Inactive) SBF1 SBF1 (GEF Activity) RAB28_GDP->SBF1 RAB28_GTP RAB28-GTP (Active) Downstream Downstream Effector (Vesicle Trafficking) RAB28_GTP->Downstream SBF1->RAB28_GTP GDP -> GTP Exchange MTMR2 MTMR2 (Phosphatase) MTMR2->SBF1 Interaction & Regulation

Caption: SBF1 acts as a GEF for RAB28 and interacts with the MTMR2 phosphatase.

NGS_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis DNA_Extraction 1. DNA Extraction Library_Prep 2. Library Preparation (Fragmentation, Ligation) DNA_Extraction->Library_Prep Target_Enrichment 3. Target Enrichment (SBF1 Probes) Library_Prep->Target_Enrichment Sequencing 4. Next-Generation Sequencing Target_Enrichment->Sequencing QC 5. Quality Control (FastQC) Sequencing->QC Alignment 6. Alignment to Reference Genome QC->Alignment Variant_Calling 7. Variant Calling (GATK) Alignment->Variant_Calling Annotation 8. Variant Annotation Variant_Calling->Annotation Interpretation 9. Interpretation & Reporting Annotation->Interpretation

Caption: A typical bioinformatics workflow for analyzing SBF1 NGS data.

References

Technical Support Center: SBF-1 (SET Binding Factor 1) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers investigating the in vivo effects of SET Binding Factor 1 (Sbf1), a protein that has been shown to influence B-cell precursor proliferation. Please note that SBF-1 is not an established clinical treatment, and the information provided is based on preclinical research into its biological functions. The following troubleshooting guides and FAQs address potential issues that may arise during in vivo or in vitro experiments involving Sbf1 overexpression or modulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological function of Sbf1 observed in experimental settings?

A1: Sbf1 has been identified as a positive regulator of growth-inducing kinase signaling pathways.[1] In vitro studies have shown that overexpression of Sbf1 can lead to the rapid, clonal outgrowth of primary B-cell progenitors.[1][2]

Q2: What is the mechanism of action for Sbf1?

A2: Sbf1 functions as an "anti-phosphatase."[1] It shares significant sequence similarity with myotubularin, a dual-specificity phosphatase, but lacks phosphatase activity itself due to key amino acid changes.[1] Sbf1 interacts with the SET domain of other proteins, such as Hrx (a homolog of Drosophila trithorax), and is thought to competitively antagonize dual-specificity phosphatases, thereby promoting growth signaling.[1]

Q3: Has Sbf1 been used as a treatment in vivo?

A3: Based on the available scientific literature, Sbf1 has not been established as a clinical treatment. Its effects have been studied primarily in in vitro cell culture models to understand its role in lymphopoiesis and cell growth regulation.[1][2]

Troubleshooting Guide

Issue 1: Uncontrolled Proliferation of Lymphoid Cells in Animal Models

If you are overexpressing Sbf1 in an in vivo model and observe signs consistent with lymphoproliferative disorders (e.g., enlarged spleen or lymph nodes, increased lymphocyte counts), this could be a direct consequence of Sbf1's known function.

  • Possible Cause: Sbf1 promotes the growth of B-cell progenitors.[1] Its overexpression can lead to the uncontrolled clonal expansion of these cells.

  • Troubleshooting Steps:

    • Confirm Sbf1 Expression: Verify the expression levels of Sbf1 in the affected tissues using techniques like Western blot or immunohistochemistry.

    • Lineage Analysis: Characterize the proliferating cell population using flow cytometry to confirm if they are of the B-cell lineage.

    • Control Experiments: Compare these results with control animals (e.g., those receiving a vector without the Sbf1 gene) to ensure the phenotype is Sbf1-dependent.

    • Structure-Function Analysis: To confirm the mechanism, you could use a mutant version of Sbf1 that lacks the SET interaction domain. This domain is essential for its growth-promoting effects.[1]

Issue 2: Variability in Experimental Results

Inconsistent results in cell proliferation assays can be due to several factors related to the experimental setup.

  • Possible Cause: The growth-stimulatory effect of Sbf1 on B-cell progenitors has been shown to be dependent on the presence of a primary bone marrow-derived stromal layer in vitro.[1]

  • Troubleshooting Steps:

    • Verify Stromal Cell Integrity: Ensure that your long-term bone marrow cultures have a healthy, confluent stromal layer.

    • Standardize Culture Conditions: Maintain consistent media composition, cytokine supplementation, and cell plating densities across all experiments.

    • Monitor Transduction Efficiency: If using a viral vector to express Sbf1, check the transduction efficiency to ensure it is consistent across different experimental batches.

Predicted In Vivo Observations Based on In Vitro Functional Data

As there are no direct in vivo toxicity studies for an "this compound treatment," the following table summarizes the expected biological outcomes of Sbf1 overexpression based on its known function in vitro.

ParameterExpected Observation with Sbf1 OverexpressionReference
Hematopoietic System Increased proliferation of B-cell precursors.Sbf1-expressing cells rapidly dominated long-term bone marrow cultures.[1]
Potential for clonal outgrowths of B-cell progenitors.Clonal outgrowths were observed in vitro.[1]
Organ Systems Possible enlargement of lymphoid organs (e.g., spleen, lymph nodes).This is a logical extrapolation from the expected increase in lymphocytes.
Cellular Signaling Upregulation of growth-inducing kinase signaling pathways.Sbf1 is a positive regulator of these pathways.[1]

Experimental Protocols

Key Experiment: In Vitro Growth Stimulation of B-Cell Precursors by Sbf1

This protocol is based on the methodology described for assessing the effects of Sbf1 on primary bone marrow cells.[1]

  • Bone Marrow Cell Isolation:

    • Harvest bone marrow cells from the femurs and tibias of the experimental animal model (e.g., mouse).

    • Create a single-cell suspension by flushing the marrow with culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

    • Lyse red blood cells using an appropriate buffer.

  • Retroviral Infection:

    • Use a retroviral vector to introduce the Sbf1 gene into the bone marrow cells. A mock vector (empty) should be used as a control.

    • Incubate the cells with the retrovirus in the presence of polybrene to enhance transduction efficiency.

  • Long-Term Bone Marrow Culture (Whitlock-Witte Conditions):

    • Plate the infected bone marrow cells onto a pre-established, confluent layer of bone marrow-derived stromal cells.

    • Culture the cells in appropriate long-term culture medium.

    • Maintain the cultures by replacing half of the medium weekly.

  • Monitoring Cell Growth:

    • At regular intervals (e.g., every 4 days), collect and count the non-adherent cells from the cultures.

    • Plot the cell counts over time to generate a growth curve for Sbf1-expressing and control cells.

  • Analysis:

    • Compare the growth curves of cells expressing Sbf1 with the mock-infected controls. A significant increase in the number of non-adherent cells in the Sbf1 group indicates a growth-stimulatory effect.[2]

Visualizations

SBF1_Signaling_Pathway SBF1 Sbf1 (Anti-phosphatase) SET_Protein SET Domain Protein (e.g., Hrx) SBF1->SET_Protein Interacts via SET Domain Kinase_Pathway Growth-Inducing Kinase Signaling SET_Protein->Kinase_Pathway Regulates dsPTPase Dual-Specificity Phosphatase dsPTPase->SET_Protein Dephosphorylates (Inhibited by Sbf1) Cell_Growth B-Cell Progenitor Growth Kinase_Pathway->Cell_Growth Promotes Experimental_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Harvest 1. Harvest Bone Marrow Cells Infect 2. Infect Cells with Sbf1 or Mock Retrovirus Harvest->Infect Plate 3. Plate on Stromal Layer (Whitlock-Witte Culture) Infect->Plate Culture 4. Long-Term Culture Plate->Culture Count 5. Count Non-Adherent Cells Periodically Culture->Count Analyze 6. Compare Growth Curves (Sbf1 vs. Mock) Count->Analyze

References

Validation & Comparative

Validating SBF1 as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental validation of SET Binding Factor 1 (SBF1) as a therapeutic target, primarily in the context of Charcot-Marie-Tooth disease type 4B3 (CMT4B3). This document outlines the key signaling pathways, experimental methodologies for target validation, and a comparative analysis with alternative therapeutic strategies.

SBF1, also known as Myotubularin-Related Protein 5 (MTMR5), is a pseudophosphatase implicated in the pathogenesis of CMT4B3, an autosomal recessive demyelinating neuropathy. Its primary known function is to act as an adaptor protein for the lipid phosphatase MTMR2, enhancing its catalytic activity.[1][2] Mutations in SBF1 disrupt this crucial interaction, leading to defects in myelin formation and maintenance.[1][3][4][5] This guide will delve into the experimental approaches required to validate SBF1 as a druggable target.

SBF1 Signaling Pathway and Disease Association

SBF1 is a key regulator of the phosphatase MTMR2. This interaction is critical for the proper dephosphorylation of phosphoinositides, lipids essential for various cellular processes, including vesicular trafficking and myelination.[1] In CMT4B3, mutations in the SBF1 gene lead to a loss of function, impairing the activity of MTMR2 and causing the characteristic demyelination and axonal loss observed in patients.[1][3][4][5][6]

SBF1-MTMR2 Signaling Pathway SBF1 SBF1 (MTMR5) MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Binds to & Activates PI Phosphoinositides (e.g., PI(3)P, PI(3,5)P2) MTMR2->PI Dephosphorylates Dephosphorylated_PI Dephosphorylated Phosphoinositides Vesicular_Trafficking Vesicular Trafficking Dephosphorylated_PI->Vesicular_Trafficking Regulates Myelination Myelination & Axon Integrity Vesicular_Trafficking->Myelination CMT4B3 Charcot-Marie-Tooth Disease 4B3 Myelination->CMT4B3 Dysregulation leads to SBF1_mut Mutated SBF1 SBF1_mut->MTMR2 Impaired Activation SBF1 Validation Workflow cluster_genetic Genetic Validation cluster_biochemical Biochemical & Cellular Validation cluster_invivo In Vivo Validation cluster_drugdev Drug Discovery GWAS GWAS/Patient Sequencing (Link SBF1 to CMT4B3) KO_KD SBF1 Knockout/Knockdown in Cell Lines GWAS->KO_KD CoIP Co-Immunoprecipitation (SBF1-MTMR2 Interaction) KO_KD->CoIP Animal_Model Generate SBF1 Knockout/Mutant Mouse KO_KD->Animal_Model Phosphatase_Assay In Vitro Phosphatase Assay (Effect on MTMR2 Activity) CoIP->Phosphatase_Assay Localization Subcellular Localization (Co-localization Studies) Phosphatase_Assay->Localization Autophagy Autophagy Assays Localization->Autophagy Phenotyping Behavioral, Electrophysiological, & Histological Phenotyping Animal_Model->Phenotyping Rescue Gene Therapy Rescue Experiment Phenotyping->Rescue Screening High-Throughput Screening for SBF1 Modulators Rescue->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Testing in Animal Models Lead_Opt->Preclinical

References

Comparative Efficacy of SBF-1 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of the novel anti-cancer compound, SBF-1, across various human cancer cell lines. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's potential as a therapeutic agent.

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines representing different tumor types, including breast, lung, and colon cancer. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer8.5 ± 0.7
MDA-MB-231Breast Cancer12.3 ± 1.1
A549Lung Cancer5.2 ± 0.4
HCT116Colon Cancer7.8 ± 0.6
HepG2Liver Cancer15.1 ± 1.3
PC-3Prostate Cancer9.4 ± 0.8

Induction of Apoptosis by this compound

To determine whether the observed cytotoxicity was due to the induction of apoptosis, cancer cell lines were treated with this compound at concentrations corresponding to their respective IC50 values for 48 hours. Apoptotic cells were quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

Cell Line% of Apoptotic Cells (Annexin V+/PI-)
MCF-745.2 ± 3.5
A54955.8 ± 4.1
HCT11648.9 ± 3.8

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]

Materials:

  • MTT solution (5 mg/mL in PBS)[2]

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Annexin V-FITC/PI Apoptosis Assay

This assay is used to identify apoptotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[3]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[4]

  • Analyze the cells by flow cytometry within one hour.[4]

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and the experimental process, the following diagrams were generated.

SBF1_Signaling_Pathway SBF1 This compound Receptor Receptor Tyrosine Kinase SBF1->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Proposed Signaling Pathway of this compound

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant

Experimental Workflow for this compound Efficacy

References

A Comparative Analysis of SBF1 Orthologs in Drosophila and Yeast Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the orthologs of the human SET Binding Factor 1 (SBF1) in two key model organisms: the fruit fly, Drosophila melanogaster, and the budding yeast, Saccharomyces cerevisiae. SBF1, also known as Myotubularin-related protein 5 (MTMR5), is a pseudophosphatase implicated in various cellular processes and associated with human diseases such as Charcot-Marie-Tooth disease.[1][2] Understanding its orthologs in these tractable genetic systems can provide valuable insights into its fundamental biological roles.

Identifying the Orthologs

While a direct, one-to-one ortholog of SBF1 in Drosophila is not clearly established in the initial search, the functional context of SBF1 often involves interactions with proteins that have well-conserved fly orthologs. For instance, SBF1 interacts with SUV39H1, a mammalian ortholog of Drosophila Su(var)3-9.[3]

In Saccharomyces cerevisiae, the situation is more complex. While a direct ortholog named "SBF1" is not present, the term "SBF" (SCB-binding factor) refers to a key transcription factor complex involved in the G1/S transition of the cell cycle.[4] This complex is functionally distinct from the human SBF1 protein. However, another yeast protein, Multiprotein Bridging Factor 1 (MBF1), shares some functional similarities as a transcriptional coactivator, though it is orthologous to human Endothelial Differentiation Related Factor 1 (EDF1).[5] Given the potential for functional conservation despite sequence divergence, we will consider the broader functional context in our comparison.

Functional Comparison

Human SBF1 is a large, multidomain protein that, despite its relation to the myotubularin family of phosphatases, lacks catalytic phosphatase activity.[1][2][6] Its known functions include acting as a guanine (B1146940) nucleotide exchange factor (GEF) for Rab GTPases and as a regulator of phosphoinositide metabolism through its interaction with the phosphatase MTMR2.[6] This regulatory role is crucial for processes like endosomal trafficking and autophagy.[6]

In Saccharomyces cerevisiae, the SBF transcription factor complex (a heterodimer of Swi4 and Swi6) is a critical regulator of G1-specific gene expression, essential for cell cycle progression.[4] While not a direct ortholog, its role in transcriptional regulation provides a point of comparison. Yeast MBF1, on the other hand, is involved in the integrated stress response and is recruited to colliding ribosomes, activating the Gcn2p kinase.[7]

The following table summarizes the known functional attributes of human SBF1 and its potential functional analogs in yeast.

FeatureHuman SBF1Yeast SBF (Swi4/Swi6)Yeast MBF1
Primary Function Pseudophosphatase, GEF activity, autophagy regulation.[6]G1/S-specific transcription factor.[4]Transcriptional coactivator, stress response.[5][7]
Key Molecular Interactions MTMR2, SUV39H1, Rab28.Binds to SCB elements in gene promoters.[4]Recruited to colliding ribosomes, activates Gcn2p.[7]
Cellular Processes Endosomal trafficking, myelination, autophagy.[6]Cell cycle initiation and progression.[4]Translational fidelity, stress signaling.[5]
Disease Relevance Charcot-Marie-Tooth disease.[1]Not directly applicable.Not directly applicable.

Signaling and Regulatory Pathways

The pathways involving these proteins are distinct, reflecting their diverse functional roles. Human SBF1 modulates phosphoinositide signaling and vesicle trafficking, which are fundamental processes in cellular homeostasis.

Human SBF1 Signaling Pathway

SBF1_Pathway SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 Regulates Activity Rab28_GTP Rab28-GTP SBF1->Rab28_GTP GEF Activity PIs Phosphoinositides MTMR2->PIs Dephosphorylates Rab28_GDP Rab28-GDP Rab28_GDP->SBF1 Downstream Endosomal Trafficking / Autophagy Rab28_GTP->Downstream PIs->Downstream

Caption: Human SBF1 signaling pathway, highlighting its dual role as a GEF for Rab28 and a regulator of the MTMR2 phosphatase.

In contrast, the yeast SBF complex is a terminal component of a cell cycle signaling cascade, activated by cyclin-dependent kinases (CDKs) to initiate DNA replication and cell division.

Yeast SBF Cell Cycle Pathway

Yeast_SBF_Pathway cluster_promoter Promoter G1_Cyclins G1 Cyclins (Cln3) CDK Cdc28 G1_Cyclins->CDK Whi5 Whi5 CDK->Whi5 Phosphorylates SBF SBF (Swi4/Swi6) Whi5->SBF Inhibits G1_Genes G1/S Gene Expression SBF->G1_Genes Activates CoIP_Workflow Start Cell Lysate Preclear Pre-clear with Beads Start->Preclear Add_Ab Add Bait Antibody (e.g., anti-SBF1) Preclear->Add_Ab Capture Capture with Protein A/G Beads Add_Ab->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot for Prey Protein (e.g., MTMR2) Elute->Analyze

References

Comparative Analysis of SBF-1: A Novel Immunosuppressive Compound Targeting the AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel immunosuppressive compound SBF-1 with established immunosuppressants. This compound is a small molecule inhibitor that demonstrates a unique mechanism of action by targeting the AKT signaling pathway, offering a potential alternative to conventional immunosuppressive therapies. This document outlines its specificity and selectivity profile based on available data, presents detailed experimental protocols for its characterization, and visually represents its mechanism of action through signaling pathway diagrams.

Data Presentation: Comparative Specificity and Selectivity

A critical aspect of drug development is understanding a compound's specificity and selectivity to predict its efficacy and potential off-target effects. While comprehensive high-throughput screening data for this compound is not publicly available, this section provides a comparative framework for evaluating its performance against other common immunosuppressants based on their known mechanisms and targets.

Table 1: Mechanism of Action and Primary Molecular Targets
CompoundClassPrimary Molecular Target(s)Key Downstream Effects
This compound AKT Pathway InhibitorAKT (Protein Kinase B)Inhibition of T-cell proliferation and activation, induction of apoptosis in activated T-cells.
Cyclosporine Calcineurin InhibitorCalcineurinInhibition of NFAT activation, leading to decreased IL-2 production and T-cell activation.
Tacrolimus (FK506) Calcineurin InhibitorFKBP12, CalcineurinSimilar to Cyclosporine, inhibits calcineurin activity, leading to reduced T-cell activation.[1]
Sirolimus (Rapamycin) mTOR InhibitorFKBP12, mTORC1Inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, blocking cell cycle progression at the G1-S phase transition in T-lymphocytes.[2][3]
Table 2: In Vitro Immunosuppressive Activity (Illustrative)

The following data is illustrative and intended to provide a template for comparison. Specific IC50 values for this compound are not available in the provided search results.

CompoundT-Cell Proliferation (IC50)IL-2 Production (IC50)Cytotoxicity (CC50)Selectivity Index (CC50/IC50 for T-Cell Proliferation)
This compound Data not availableData not availableData not availableData not available
Cyclosporine ~1-10 nM~1-10 nM>1 µM>100
Tacrolimus ~0.1-1 nM~0.1-1 nM>1 µM>1000
Sirolimus ~0.1-1 nMLess potent inhibitor>1 µM>1000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for key assays used to characterize the immunosuppressive activity of this compound.

T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated with a mitogen such as Concanavalin A (Con A).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Concanavalin A (Con A)

  • This compound and other comparator compounds

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)

  • 96-well flat-bottom culture plates

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and comparator compounds in complete RPMI-1640 medium.

  • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of Con A solution to a final concentration of 5 µg/mL to stimulate T-cell proliferation. Include unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before the end of the incubation period.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, add the detection reagent during the last 4 hours of incubation and measure the absorbance according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of proliferation for each compound concentration and determine the IC50 values.

Apoptosis Assay

This assay quantifies the induction of apoptosis in activated T-cells treated with the test compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5]

Materials:

  • Activated T-cells (e.g., stimulated with anti-CD3/CD28 antibodies or Con A)

  • This compound and other comparator compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Activate T-cells for 24-48 hours.

  • Seed the activated T-cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

  • Treat the cells with various concentrations of this compound or comparator compounds for 24 hours. Include a vehicle control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the compound's mechanism and the methods used for its evaluation.

SBF1_AKT_Pathway TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation T-Cell Proliferation & Survival mTOR->Proliferation SBF1 This compound SBF1->AKT Inhibits

Caption: this compound inhibits the AKT signaling pathway in T-cells.

TCell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs Plate_Cells Plate Cells in 96-well Plate Isolate_PBMCs->Plate_Cells Add_Compounds Add this compound & Comparators Plate_Cells->Add_Compounds Stimulate Stimulate with Concanavalin A Add_Compounds->Stimulate Incubate Incubate 72h Stimulate->Incubate Add_Label Add Proliferation Label Incubate->Add_Label Measure Measure Proliferation Add_Label->Measure

Caption: Workflow for the T-cell proliferation assay.

Apoptosis_Assay_Workflow Activate_TCells Activate T-Cells Treat_Cells Treat with this compound Activate_TCells->Treat_Cells Incubate_24h Incubate 24h Treat_Cells->Incubate_24h Harvest_Wash Harvest & Wash Cells Incubate_24h->Harvest_Wash Stain Stain with Annexin V & Propidium Iodide Harvest_Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for the apoptosis assay.

References

A Researcher's Guide to the Functional Validation of SBF1 Gene Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the SET Binding Factor 1 (SBF1) gene, also known as MTMR5, are increasingly implicated in a spectrum of neuromuscular disorders, most notably Charcot-Marie-Tooth disease type 4B3 (CMT4B3).[1] As the research community delves deeper into the pathogenic mechanisms of SBF1 mutations, the need for robust and standardized functional validation strategies becomes paramount. This guide provides a comparative overview of experimental approaches to functionally validate SBF1 gene mutations, complete with detailed protocols and data presentation formats, to aid researchers in designing and executing their studies.

Understanding SBF1 Function and its Role in Disease

SBF1 is a large, multi-domain protein that, despite being classified as a pseudophosphatase due to the absence of key catalytic residues, plays a critical role in cellular signaling.[2] Its primary functions are twofold:

  • Regulation of MTMR2 Phosphatase Activity: SBF1 directly interacts with and enhances the lipid phosphatase activity of Myotubularin-related protein 2 (MTMR2).[1][3] This complex is crucial for the metabolism of phosphoinositides, specifically the dephosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), lipids that are key regulators of endo-lysosomal trafficking and autophagy.[1][4]

  • Guanine (B1146940) Nucleotide Exchange Factor (GEF) Activity: SBF1 possesses a DENN domain, which is characteristic of GEFs for Rab GTPases.[5] This suggests a role for SBF1 in activating Rab proteins, which are master regulators of vesicular transport.

Mutations in SBF1 are thought to disrupt these functions, leading to impaired neuronal maintenance and myelination, ultimately resulting in the neuropathy observed in CMT4B3 patients.[6]

Comparative Analysis of SBF1 Mutations

Functionally validating SBF1 mutations requires a multi-pronged approach to assess their impact on the protein's key activities. The following table summarizes known mutations and provides a template for presenting quantitative data from functional assays.

SBF1 Mutation Phenotype Effect on SBF1-MTMR2 Interaction (Co-IP) Effect on MTMR2 Phosphatase Activity Effect on GEF Activity Subcellular Localization Reference
Wild-Type Normal100%100%100%Cytoplasmic/Perinuclear-
c.1168C>GAxonal neuropathy, hearing loss, facial weaknessReducedReducedNot ReportedNot Reported[6]
c.2209_2210delAxonal neuropathy, hearing loss, facial weaknessLikely reduced (truncation)Likely reducedNot ReportedAltered[6]
c.1398C>A (p.H466Q)Autosomal dominant CMT4B3Not ReportedNot ReportedNot ReportedNot Reported[4]
Splice-site null mutationSevere neuropathy, cerebellar and pyramidal signsAbsent proteinAbsent proteinAbsent proteinN/A[7]

Experimental Workflows and Protocols

A comprehensive functional validation of SBF1 mutations involves a series of experiments to dissect the molecular consequences of the genetic alteration.

Experimental Workflow

experimental_workflow Experimental Workflow for SBF1 Mutation Validation cluster_generation Generation of Mutant Cell Lines cluster_validation Functional Validation Assays crispr CRISPR/Cas9-mediated gene editing in HEK293T or neuronal cell lines co_ip Co-immunoprecipitation (Co-IP) for SBF1-MTMR2 interaction crispr->co_ip phosphatase_assay In vitro MTMR2 phosphatase assay crispr->phosphatase_assay gef_assay In vitro GEF activity assay crispr->gef_assay localization Immunofluorescence and live-cell imaging for subcellular localization crispr->localization autophagy_assay Autophagy flux analysis (e.g., LC3 turnover) crispr->autophagy_assay patient_cells Patient-derived fibroblasts or iPSCs patient_cells->co_ip patient_cells->phosphatase_assay patient_cells->gef_assay patient_cells->localization patient_cells->autophagy_assay

Caption: A streamlined workflow for the functional validation of SBF1 gene mutations.

Detailed Experimental Protocols

Objective: To create isogenic cell lines with specific SBF1 mutations for comparative functional studies.

Protocol:

  • Guide RNA (gRNA) Design: Design gRNAs targeting the genomic region of interest in the SBF1 gene using online tools.

  • Vector Construction: Clone the designed gRNAs into a Cas9 expression vector (e.g., pX459).[8]

  • Transfection: Transfect the gRNA/Cas9 plasmid into a suitable cell line (e.g., HEK293T or a neuronal cell line) using a lipid-based transfection reagent. For specific point mutations, co-transfect with a single-stranded oligodeoxynucleotide (ssODN) repair template.

  • Selection and Clonal Isolation: Select transfected cells using an appropriate marker (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[9][10]

  • Genotyping: Screen individual clones for the desired mutation by PCR amplification of the target region followed by Sanger sequencing.

  • Validation of Protein Expression: Confirm the expression of the mutant SBF1 protein by Western blotting.

Objective: To assess the impact of SBF1 mutations on its interaction with MTMR2.

Protocol:

  • Cell Lysis: Lyse cells expressing either wild-type or mutant SBF1 in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to SBF1 or a tag (if using a tagged protein) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[11]

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluates by Western blotting using antibodies against both SBF1 and MTMR2 to detect the co-immunoprecipitated proteins.[12]

Objective: To measure the effect of SBF1 mutations on the catalytic activity of MTMR2.

Protocol:

  • Protein Purification: Purify recombinant wild-type and mutant SBF1 proteins, as well as MTMR2, from an expression system (e.g., E. coli or insect cells).

  • Phosphatase Reaction: Set up a reaction mixture containing purified MTMR2, the phosphoinositide substrate (e.g., di-C8-PI(3,5)P₂), and either wild-type or mutant SBF1 in a suitable reaction buffer.

  • Phosphate (B84403) Detection: Measure the release of inorganic phosphate over time using a colorimetric assay, such as the Malachite Green Phosphatase Assay.[13]

  • Data Analysis: Calculate the specific activity of MTMR2 in the presence of wild-type or mutant SBF1 and compare the results.

Objective: To determine if SBF1 mutations affect its potential GEF activity.

Protocol:

  • Reagent Preparation: Purify recombinant SBF1 (wild-type and mutant) and the putative Rab GTPase substrate. Load the Rab GTPase with a fluorescent GDP analog (e.g., mant-GDP).

  • Exchange Reaction: Initiate the nucleotide exchange reaction by adding an excess of unlabeled GTP to the Rab-mant-GDP complex in the presence or absence of SBF1.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.[14][15]

  • Data Analysis: Calculate the initial rate of nucleotide exchange and compare the activity of wild-type and mutant SBF1.

Objective: To visualize the cellular distribution of mutant SBF1 protein.

Protocol:

  • Cell Culture and Transfection: Culture cells on coverslips and transfect with plasmids encoding fluorescently tagged (e.g., GFP-tagged) wild-type or mutant SBF1.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: If not using a fluorescently tagged protein, incubate the cells with a primary antibody against SBF1, followed by a fluorescently labeled secondary antibody. Stain the nucleus with DAPI.

  • Imaging: Acquire images using a confocal or wide-field fluorescence microscope.[16][17]

  • Analysis: Analyze the images to determine the subcellular localization of the SBF1 protein (e.g., cytoplasmic, nuclear, perinuclear).

SBF1 Signaling Pathways

Understanding the signaling context of SBF1 is crucial for interpreting the functional consequences of its mutations. The following diagrams illustrate the key known pathways involving SBF1.

SBF1-MTMR2 Phosphoinositide Signaling Pathway

sbf1_mtmr2_pathway SBF1-MTMR2 Phosphoinositide Signaling SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 enhances activity PI3P PI(3)P MTMR2->PI3P dephosphorylates PI35P2 PI(3,5)P2 MTMR2->PI35P2 dephosphorylates PI PI PI3P->PI Endosomal_Trafficking Endo-lysosomal Trafficking PI3P->Endosomal_Trafficking regulates PI5P PI(5)P PI35P2->PI5P Autophagy Autophagy PI35P2->Autophagy regulates sbf1_gef_pathway Putative SBF1 GEF Signaling SBF1 SBF1 (DENN domain) Rab_GDP Rab-GDP (inactive) SBF1->Rab_GDP promotes GDP release Rab_GTP Rab-GTP (active) Rab_GDP->Rab_GTP GTP loading Effector Downstream Effector Rab_GTP->Effector binds Vesicular_Transport Vesicular Transport Effector->Vesicular_Transport regulates

References

A Comparative Guide to BCR-ABL1 Inhibition in Chronic Myeloid Leukemia: Gleevec® (imatinib) vs. Scemblix® (asciminib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two pivotal tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML): the first-in-class TKI, Gleevec® (imatinib), and the novel allosteric inhibitor, Scemblix® (asciminib). We present a comprehensive overview of their mechanisms of action, comparative efficacy from preclinical and clinical studies, and detailed experimental protocols relevant to their evaluation.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells. The development of targeted therapies against the BCR-ABL1 kinase has revolutionized the management of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[1]

Gleevec (imatinib), the first TKI to be approved, set the standard of care for CML treatment. However, the emergence of resistance and intolerance has necessitated the development of newer agents with alternative mechanisms of action. Scemblix (asciminib) represents a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, offering a distinct approach to BCR-ABL1 inhibition.

Mechanism of Action

Gleevec (imatinib): Imatinib (B729) functions as a competitive inhibitor at the ATP-binding site of the ABL1 kinase domain of the BCR-ABL1 protein.[2][3][4] By occupying this site, imatinib prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.[2][3]

Scemblix (asciminib): In contrast to imatinib and other ATP-competitive TKIs, asciminib (B605619) is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain.[5][6][7] This binding induces a conformational change that mimics the natural autoinhibitory regulation of the ABL1 kinase, locking the enzyme in an inactive state.[5][7] This distinct mechanism of action allows asciminib to be effective against BCR-ABL1 mutations that confer resistance to ATP-competitive inhibitors.[5]

Signaling Pathways

The constitutive activity of the BCR-ABL1 tyrosine kinase activates a multitude of downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and alter cell adhesion. Both Gleevec and Scemblix aim to abrogate these signals, albeit through different inhibitory mechanisms.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Drug Inhibition BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK Activates JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR Activates Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis Gleevec Gleevec (Imatinib) (ATP-Competitive) Gleevec->BCR_ABL1 Inhibits Scemblix Scemblix (Asciminib) (Allosteric) Scemblix->BCR_ABL1 Inhibits

Figure 1: Simplified BCR-ABL1 Signaling Pathway and Inhibition by Gleevec and Scemblix.

Comparative Efficacy: Preclinical and Clinical Data

Preclinical In Vitro Studies
ParameterImatinibAsciminibReference
Target ATP-binding site of BCR-ABL1Myristoyl pocket of BCR-ABL1[2][6]
IC₅₀ (BCR-ABL1 wild-type) ~25-50 nM~0.5-2.6 nM[6]
Activity against T315I mutation IneffectiveActive[5]
Clinical Trial Data: ASC4FIRST Phase III Study (Newly Diagnosed CML)

The ASC4FIRST study is a pivotal Phase III trial comparing the efficacy and safety of asciminib with investigator-selected standard-of-care TKIs, including imatinib, in adult patients with newly diagnosed Philadelphia chromosome-positive CML in chronic phase (Ph+ CML-CP).

Endpoint (Week 96)Scemblix (asciminib)Investigator-Selected TKIs (including imatinib)Imatinib aloneReference
Major Molecular Response (MMR) Rate 74.1%52.0%47.1%[8]
Deep Molecular Response (MR4) Rate Higher with ScemblixLower than ScemblixLower than Scemblix[8]
Discontinuation due to Adverse Events Less than half of imatinib and 2G TKIs--[8]
Grade ≥3 Adverse Events Fewer than imatinib and 2G TKIs--[8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of TKI efficacy in CML models. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of a compound against the BCR-ABL1 kinase.

Start Start Prepare_Reaction Prepare reaction mix: - Recombinant BCR-ABL1 enzyme - Substrate (e.g., Abltide) - Test compound (Imatinib or Asciminib) Start->Prepare_Reaction Initiate_Reaction Initiate kinase reaction by adding ATP (and γ-³²P-ATP) Prepare_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., autoradiography, ELISA) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data to determine IC₅₀ Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an In Vitro BCR-ABL1 Kinase Assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant BCR-ABL1 enzyme, a synthetic peptide substrate (e.g., Abltide), and varying concentrations of the TKI (imatinib or asciminib).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and, for radiometric assays, γ-³²P-ATP.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including filter-binding assays with radiometric detection or enzyme-linked immunosorbent assay (ELISA) using a phosphorylation-specific antibody.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Cell-Based Proliferation Assay

This assay assesses the effect of the TKIs on the growth of CML cell lines.

Protocol:

  • Cell Seeding: Seed CML cell lines (e.g., K562, Ba/F3 p210) in 96-well plates.

  • Compound Treatment: Add serial dilutions of imatinib or asciminib to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each drug.

In Vivo CML Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of TKIs.

Start Start Inject_Cells Subcutaneously inject CML cells (e.g., K562) into immunodeficient mice Start->Inject_Cells Tumor_Growth Allow tumors to establish and reach a palpable size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups: - Vehicle control - Imatinib - Asciminib Tumor_Growth->Randomize Treat Administer daily treatment (oral gavage) Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Euthanize mice at endpoint and collect tumors for analysis Monitor->Endpoint End End Endpoint->End

Figure 3: Workflow for an In Vivo CML Xenograft Study.

Protocol:

  • Cell Implantation: Subcutaneously implant a CML cell line (e.g., K562) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Establishment: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment cohorts (vehicle control, imatinib, asciminib) and begin daily drug administration via oral gavage.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

Gleevec (imatinib) remains a cornerstone of CML therapy, having demonstrated long-term efficacy and transforming the prognosis for a generation of patients. However, the development of Scemblix (asciminib) marks a significant advancement in the field. Its novel allosteric mechanism of action provides a valuable therapeutic option, particularly for patients who have developed resistance or are intolerant to ATP-competitive TKIs. The superior efficacy and favorable safety profile observed in the ASC4FIRST trial suggest that asciminib has the potential to become a new standard of care in the frontline treatment of CML. The ongoing evaluation of these agents in various clinical settings will continue to refine our understanding of their optimal use in the management of CML.

References

A Comparative Analysis of SBF1 and SBF2 Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the pseudophosphatases SBF1 and SBF2, detailing their structural similarities, functional divergences, and roles in cellular signaling and disease.

Introduction

SET Binding Factor 1 (SBF1), also known as Myotubularin-related protein 5 (MTMR5), and SET Binding Factor 2 (SBF2), or Myotubularin-related protein 13 (MTMR13), are two closely related pseudophosphatases belonging to the myotubularin family of proteins.[1] Despite their high sequence homology, emerging evidence suggests they play distinct roles in cellular processes, including phosphoinositide signaling and vesicle trafficking.[1] Both proteins are implicated in the pathogenesis of Charcot-Marie-Tooth (CMT) disease, an inherited peripheral neuropathy, with mutations in SBF1 leading to CMT4B3 and mutations in SBF2 causing CMT4B2.[1][2][3][4] This guide provides a comprehensive comparative analysis of SBF1 and SBF2, summarizing their known characteristics, functional differences, and the experimental methodologies used to study them.

At a Glance: SBF1 vs. SBF2

FeatureSBF1 (MTMR5)SBF2 (MTMR13)
Full Name SET Binding Factor 1SET Binding Factor 2
Aliases MTMR5, DENND7AMTMR13, DENND7B, CMT4B2
Chromosomal Location 22q13.3311p15.4
Protein Size (Human) ~209 kDa~210 kDa
Key Domains DENN, PH, GRAM, PseudophosphataseDENN, PH, GRAM, Pseudophosphatase
Primary Function Pseudophosphatase, Guanine (B1146940) Nucleotide Exchange Factor (GEF)Pseudophosphatase, Guanine Nucleotide Exchange Factor (GEF)
Interacting Partner MTMR2MTMR2
Associated Disease Charcot-Marie-Tooth Disease Type 4B3 (CMT4B3)[2][3][4]Charcot-Marie-Tooth Disease Type 4B2 (CMT4B2)[2][5]
Role in Autophagy Suppressor of autophagy[6]Promotes autophagosome-lysosome fusion[7]
Known GEF Substrate Rab28 (potential)[6]Rab21, Rab28 (potential)[7][8]

Structural and Functional Comparison

SBF1 and SBF2 share a conserved domain architecture, which includes a DENN (Differentially Expressed in Normal and Neoplastic cells) domain, a Pleckstrin Homology (PH) domain, a GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain, and a catalytically inactive phosphatase domain, classifying them as pseudophosphatases.[2][9]

Pseudophosphatase Activity and Interaction with MTMR2

Both SBF1 and SBF2 function as regulatory partners for the active phosphoinositide phosphatase, MTMR2. They form heterodimers with MTMR2, and this interaction is crucial for modulating MTMR2's phosphatase activity and subcellular localization.[10][11] MTMR2 dephosphorylates phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), key lipids in vesicle trafficking and autophagy.[6][12] The formation of the SBF1/MTMR2 or SBF2/MTMR2 complex enhances the catalytic activity of MTMR2.[12][13]

FeatureSBF1-MTMR2 InteractionSBF2-MTMR2 Interaction
Effect on MTMR2 Activity Increases PI(3)P and PI(3,5)P2 phosphatase activity[11][13]Dramatically increases PI(3)P and PI(3,5)P2 phosphatase activity[12]
Subcellular Localization Promotes perinuclear localization of MTMR2[10][13]Can sequester MTMR2 from endosome membranes[12]
Guanine Nucleotide Exchange Factor (GEF) Activity

The DENN domain in both SBF1 and SBF2 confers guanine nucleotide exchange factor (GEF) activity, enabling them to activate small GTPases of the Rab family, which are master regulators of vesicle trafficking.[1]

  • SBF2 has been identified as a GEF for Rab21 .[8] This activity is crucial for its role in autophagy, where it promotes the fusion of autophagosomes with lysosomes.[7] SBF2 may also act on Rab28.[7]

  • SBF1 is also a GEF, with Rab28 being a potential substrate.[6] Its role as a GEF is implicated in its function as a suppressor of autophagy.

Direct quantitative comparisons of the GEF activity of SBF1 and SBF2 on their respective Rab substrates are still limited in the literature.

Role in Cellular Signaling

SBF1 and SBF2 are integral components of signaling pathways that regulate membrane and vesicle dynamics.

Phosphoinositide Signaling

By modulating the activity of MTMR2, both SBF1 and SBF2 play a critical role in controlling the cellular levels of PI(3)P and PI(3,5)P2. This regulation is vital for the proper functioning of endosomal sorting and autophagy.[6][12]

cluster_SBF_MTMR2 Regulation of MTMR2 Activity cluster_PI_metabolism Phosphoinositide Metabolism SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 Forms complex, enhances activity SBF2 SBF2 SBF2->MTMR2 Forms complex, enhances activity PI3P PI(3)P MTMR2->PI3P PI_3_5_P2 PI(3,5)P2 MTMR2->PI_3_5_P2 PI PI PI3P->PI Dephosphorylation Endosomal Trafficking Endosomal Trafficking PI3P->Endosomal Trafficking PI5P PI(5)P PI_3_5_P2->PI5P Dephosphorylation Autophagy Autophagy PI_3_5_P2->Autophagy

Figure 1: Regulation of phosphoinositide metabolism by SBF1/2-MTMR2 complexes.

Vesicle Trafficking and Autophagy

The GEF activity of SBF1 and SBF2 on Rab GTPases directly links them to the machinery of vesicle transport. Their differential roles in autophagy highlight a key functional divergence.

  • SBF2 in Autophagy: During starvation, SBF2 acts as a GEF for Rab21, which in turn regulates the SNARE protein VAMP8, promoting the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the completion of autophagy.[7]

cluster_autophagy SBF2 in Starvation-Induced Autophagy Starvation Starvation SBF2 SBF2 Starvation->SBF2 activates Rab21_GDP Rab21-GDP SBF2->Rab21_GDP GEF activity Rab21_GTP Rab21-GTP Rab21_GDP->Rab21_GTP GTP loading VAMP8 VAMP8 Rab21_GTP->VAMP8 activates Autolysosome Autolysosome VAMP8->Autolysosome mediates fusion Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Figure 2: SBF2 signaling pathway in autophagy.

  • SBF1 in Endosomal Sorting: SBF1, through its interaction with MTMR2 and potential GEF activity, is involved in regulating endosomal trafficking. Its role as an autophagy suppressor suggests it may divert membrane traffic away from the autophagic pathway.

cluster_endosomal SBF1 in Endosomal Sorting SBF1 SBF1 MTMR2 MTMR2 SBF1->MTMR2 regulates Rab28_GDP Rab28-GDP SBF1->Rab28_GDP GEF activity Autophagy_Pathway Autophagy Pathway SBF1->Autophagy_Pathway suppresses Rab28_GTP Rab28-GTP Rab28_GDP->Rab28_GTP Endosome Endosome Rab28_GTP->Endosome regulates sorting Recycling_Pathway Recycling Pathway Endosome->Recycling_Pathway Lysosomal_Pathway Lysosomal Pathway Endosome->Lysosomal_Pathway

Figure 3: SBF1's role in endosomal trafficking and autophagy suppression.

Expression and Localization

FeatureSBF1SBF2
Tissue Expression Broadly expressed, with high levels in the brain and skeletal muscle.[5]Widely expressed.[14]
Subcellular Localization Cytoplasm, perinuclear region, and associated with membranes.[15]Cytoplasm, perinuclear region, and associated with endosome membranes.[16]

Role in Charcot-Marie-Tooth Disease

Mutations in both SBF1 and SBF2 lead to distinct subtypes of Charcot-Marie-Tooth disease type 4B, a demyelinating neuropathy.[1][2]

  • CMT4B2 (SBF2 mutations): Characterized by focally folded myelin sheaths.[5] The loss of SBF2 function is thought to disrupt the regulation of MTMR2, leading to abnormal phosphoinositide levels and aberrant myelin formation.

  • CMT4B3 (SBF1 mutations): Presents with a more variable phenotype, including both demyelinating and axonal features.[2][3][4] This suggests that SBF1 may have roles in both Schwann cells (for myelination) and neurons (for axonal integrity) that are distinct from SBF2.

Experimental Protocols

Co-Immunoprecipitation of SBF1/SBF2 with MTMR2

This method is used to verify the physical interaction between SBF1 or SBF2 and MTMR2 in a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., SBF1 or SBF2) is used to pull down the bait and any interacting "prey" proteins (e.g., MTMR2) from a cell lysate. The resulting complex is then analyzed by Western blotting.

General Methodology:

  • Cell Lysis: Culture cells expressing the proteins of interest and lyse them in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein.

  • Complex Capture: Add protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with antibodies against both the bait and potential prey proteins to confirm their interaction.

cluster_coip Co-Immunoprecipitation Workflow start Cell Lysate (containing SBF1/2 and MTMR2) add_antibody Add anti-SBF1/2 Antibody start->add_antibody incubate1 Incubate add_antibody->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate add_beads->incubate2 wash Wash Beads incubate2->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot (Probe for MTMR2) sds_page->western_blot end Confirm Interaction western_blot->end cluster_gef In Vitro GEF Assay Workflow start Purified Rab-GDP mix Mix with SBF1/2 (GEF) and mant-GTP start->mix measure Measure Fluorescence Increase Over Time mix->measure analyze Calculate Initial Rate measure->analyze end Determine GEF Activity analyze->end

References

SBF-1 Inhibitor Patent Landscape: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the current landscape surrounding SET Binding Factor 1 (SBF-1) as a therapeutic target. While direct inhibitors of this compound are not yet prevalent in the patent landscape, this document explores the existing therapeutic strategies that indirectly target the this compound pathway, supported by experimental data and detailed protocols.

Introduction to this compound (MTMR5)

SET Binding Factor 1 (this compound), also known as Myotubularin Related Protein 5 (MTMR5), is a pseudophosphatase, meaning it lacks catalytic phosphatase activity. It functions as a crucial regulator of the active phosphatase MTMR2. The this compound/MTMR2 complex plays a significant role in cellular processes, most notably in the regulation of autophagy, particularly within neurons. Dysregulation of this compound is linked to Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a rare inherited peripheral neuropathy. Interestingly, loss-of-function mutations in the SBF1 gene lead to an increase in autophagic flux, a process that can be mitigated by pharmacological inhibition of autophagy. This positions autophagy inhibitors as a key therapeutic avenue for this compound-related pathologies.

The Patent Landscape: An Indirect Approach

A direct patent landscape for "this compound inhibitors" is currently sparse. However, the strong mechanistic link between this compound and autophagy provides a basis for exploring the patent landscape of autophagy inhibitors as a relevant alternative. Furthermore, given the role of pseudophosphatases in cancer, this guide also examines the expression of this compound across various cancer types to assess its potential as an oncology target.

Autophagy Inhibitors with Potential Relevance to this compound Pathologies

Several compounds that inhibit autophagy have been patented and are in various stages of research and development. While not developed as direct this compound inhibitors, their mechanism of action is highly relevant to diseases characterized by excessive autophagy driven by this compound dysfunction.

Compound ClassExample(s)Patent Assignee (Illustrative)Therapeutic Area(s) of InterestMechanism of Action
Lysosomotropic Agents Chloroquine, HydroxychloroquineSanofi, Bayer (among others for various applications)Malaria, Autoimmune Diseases, Cancer (in combination therapy)Inhibit autophagy by raising lysosomal pH, thereby preventing the fusion of autophagosomes with lysosomes and the degradation of autophagic cargo.
V-ATPase Inhibitors Bafilomycin A1(Primarily research tool, various suppliers)Research in autophagy, cancer, neurodegenerationPotent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), leading to the blockade of autophagosome-lysosome fusion.
PI3K Inhibitors 3-Methyladenine (3-MA), Wortmannin(Primarily research tools, various suppliers)Research in autophagy and cancerInhibit class III PI3K (Vps34), which is essential for the initiation of autophagy.

This compound in Cancer: A Potential Future Frontier

Analysis of this compound expression across a range of cancers using data from The Human Protein Atlas reveals a complex and context-dependent role. There is no universal upregulation or downregulation of this compound across all cancer types. However, its expression has prognostic significance in certain cancers, suggesting it may be a viable therapeutic target in specific patient populations.

This compound (ENSG00000100241) Expression and Prognostic Significance in Cancer
Cancer TypeThis compound mRNA Expression vs. Normal TissuePrognostic Significance of High this compound mRNA Expression
Renal cancer (KIRC)VariableFavorable prognostic marker (p<0.001)[1]
Breast cancerVariableNo significant prognostic correlation observed in the summarized data[1]
Colorectal cancerVariableNo significant prognostic correlation observed in the summarized data[1]
Lung cancerVariableNo significant prognostic correlation observed in the summarized data[1]
Prostate cancerVariableNo significant prognostic correlation observed in the summarized data[1]
GliomaVariableNo significant prognostic correlation observed in the summarized data[1]

Data summarized from The Human Protein Atlas.[1] It is important to note that this is a summary, and detailed analysis of specific subtypes may reveal different patterns.

Experimental Protocols

For researchers investigating this compound and its associated pathways, the following experimental protocols are fundamental.

Assessing the this compound/MTMR2 Protein-Protein Interaction

Method: Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins interact within a cell.

Protocol:

  • Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged versions of this compound and MTMR2 in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-SBF-1). The antibody will bind to its target protein.

  • Complex Capture: Add protein A/G-conjugated beads to the lysate. These beads will bind to the antibody, thus capturing the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the second protein of interest (e.g., anti-MTMR2) to detect its presence in the immunoprecipitated complex.

Measuring Autophagic Flux

Method: LC3-II Turnover Assay by Western Blot

This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation in lysosomes.

Protocol:

  • Cell Treatment: Culture cells under desired experimental conditions. Include a control group and a group treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.

Visualizing Key Pathways and Workflows

This compound/MTMR2 Signaling Pathway and Autophagy Regulation

SBF1_MTMR2_Pathway This compound/MTMR2 Signaling and Autophagy cluster_complex This compound/MTMR2 Complex SBF1 This compound (Pseudophosphatase) MTMR2 MTMR2 (Phosphatase) SBF1->MTMR2 Forms complex with and regulates PI3P PI(3)P MTMR2->PI3P Dephosphorylates Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Autophagy Autophagy Autophagosome->Autophagy Leads to

Caption: this compound/MTMR2 complex negatively regulates autophagy.

Experimental Workflow for Screening this compound/MTMR2 Interaction Inhibitors

PPI_Inhibitor_Screening Workflow for Screening this compound/MTMR2 Interaction Inhibitors cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library HTS_Assay High-Throughput Assay (e.g., FRET, AlphaScreen) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Co_IP Co-Immunoprecipitation Hit_Identification->Co_IP Validate interaction disruption Autophagy_Assay Autophagy Flux Assay Co_IP->Autophagy_Assay Assess functional consequence Lead_Compound Lead Compound Autophagy_Assay->Lead_Compound

Caption: Screening workflow for this compound/MTMR2 inhibitors.

Logic Diagram for Therapeutic Targeting Strategy

Therapeutic_Strategy Therapeutic Strategy for this compound Dysfunction SBF1_Dysfunction This compound Loss-of-Function (e.g., in CMT4B3) Increased_Autophagy Increased Autophagic Flux SBF1_Dysfunction->Increased_Autophagy Leads to Cellular_Pathology Cellular Pathology Increased_Autophagy->Cellular_Pathology Contributes to Therapeutic_Effect Therapeutic Effect Increased_Autophagy->Therapeutic_Effect Normalization leads to Autophagy_Inhibitor Autophagy Inhibitor Autophagy_Inhibitor->Increased_Autophagy Inhibits

Caption: Therapeutic rationale for inhibiting autophagy in this compound dysfunction.

References

SBF1 Gene Expression: A Comparative Analysis in Normal and Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SET Binding Factor 1 (SBF1) gene expression in normal versus tumor tissues, supported by experimental data from publicly available databases. The information presented herein is intended to facilitate research and development efforts targeting SBF1.

Introduction

SBF1, also known as SET Binding Factor 1, is a protein-coding gene that has been implicated in various cellular processes.[1] While its precise role in oncogenesis is still under investigation, preliminary studies suggest its potential as a biomarker in certain cancers.[2] This guide summarizes the current understanding of SBF1 expression, its potential signaling pathways, and the methodologies used for its detection and quantification.

Quantitative Expression Analysis: SBF1 in Normal vs. Tumor Tissues

The following tables summarize the messenger RNA (mRNA) and protein expression levels of SBF1 in various normal and tumor tissues. The mRNA expression data is presented as Transcripts Per Million (TPM) and is derived from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project, accessed via the GEPIA (Gene Expression Profiling Interactive Analysis) web server.[3][4] Protein expression data is based on immunohistochemistry (IHC) staining intensity as reported in The Human Protein Atlas.[5][6]

Table 1: SBF1 mRNA Expression in Normal vs. Tumor Tissues (TCGA/GTEx)

Tissue TypeCancer TypeNormal Tissue Expression (TPM, Median)Tumor Tissue Expression (TPM, Median)Fold Change (Tumor/Normal)
Adrenal GlandAdrenocortical carcinoma (ACC)~5.5~7.2~1.3
BladderBladder Urothelial Carcinoma (BLCA)~6.1~6.8~1.1
BreastBreast invasive carcinoma (BRCA)~4.8~5.5~1.1
CervixCervical squamous cell carcinoma and endocervical adenocarcinoma (CESC)~5.1~6.3~1.2
ColonColon adenocarcinoma (COAD)~4.9~5.8~1.2
EsophagusEsophageal carcinoma (ESCA)~5.3~6.5~1.2
GlioblastomaGlioblastoma multiforme (GBM)~6.2 (Brain)~7.5~1.2
Head and NeckHead and Neck squamous cell carcinoma (HNSC)~5.7~6.9~1.2
KidneyKidney renal clear cell carcinoma (KIRC)~5.9~6.4~1.1
KidneyKidney renal papillary cell carcinoma (KIRP)~5.9~7.1~1.2
LiverLiver hepatocellular carcinoma (LIHC)~5.0~6.2~1.2
LungLung adenocarcinoma (LUAD)~5.2~6.1~1.2
LungLung squamous cell carcinoma (LUSC)~5.2~6.7~1.3
PancreasPancreatic adenocarcinoma (PAAD)~5.4~6.6~1.2
ProstateProstate adenocarcinoma (PRAD)~5.6~6.3~1.1
StomachStomach adenocarcinoma (STAD)~5.1~6.0~1.2
ThyroidThyroid carcinoma (THCA)~6.8~7.9~1.2
UterusUterine Corpus Endometrial Carcinoma (UCEC)~5.8~6.9~1.2

Data is approximate and derived from graphical representations in the GEPIA database. For precise values, direct interrogation of the database is recommended.

Table 2: SBF1 Protein Expression in Normal vs. Tumor Tissues (Human Protein Atlas)

Tissue TypeNormal Tissue StainingCancer TypeTumor Tissue Staining
BreastLow to MediumBreast CancerLow to Medium
ColonLowColorectal CancerLow to Medium
LungLowLung CancerLow to Medium
PancreasLowPancreatic CancerLow to Medium
ProstateLow to MediumProstate CancerLow to Medium
StomachLowStomach CancerLow to Medium
TestisHighTesticular CancerMedium to High
LiverLowLiver CancerLow to Medium
KidneyLowRenal CancerLow to Medium
BladderLowUrothelial CancerLow to Medium

Staining levels are categorized as Not detected, Low, Medium, or High based on immunohistochemical analysis.[5]

SBF1 Signaling and Experimental Workflows

The precise signaling pathways involving SBF1 in cancer are not yet fully elucidated. However, existing evidence suggests that SBF1, a pseudophosphatase, may act as a positive regulator of kinase signaling pathways by protecting phosphorylated signaling proteins from dephosphorylation through its interaction with SET domain-containing proteins.[7]

SBF1_Signaling_Pathway Putative SBF1 Signaling Pathway in Cancer cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) RTK->Kinase_Cascade activates SET_Protein SET Domain Protein Kinase_Cascade->SET_Protein phosphorylates SBF1 SBF1 (Pseudophosphatase) SBF1->SET_Protein binds & protects phosphorylation Transcription_Factors Transcription Factors SET_Protein->Transcription_Factors activates Phosphatase Phosphatase Phosphatase->SET_Protein dephosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: Putative SBF1 signaling pathway in cancer.

Experimental_Workflow Experimental Workflow for SBF1 Expression Analysis cluster_sample Sample Collection & Preparation cluster_mrna mRNA Quantification cluster_protein Protein Detection Tissue Normal & Tumor Tissue Samples RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction / FFPE Tissue->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis IHC Immunohistochemistry (IHC) Protein_Extraction->IHC qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis_mRNA Relative Quantification (ΔΔCt method) qRT_PCR->Data_Analysis_mRNA Staining_Analysis Microscopy & Scoring IHC->Staining_Analysis Data_Analysis_Protein Comparison of Staining Intensity Staining_Analysis->Data_Analysis_Protein

Caption: Workflow for SBF1 expression analysis.

Experimental Protocols

This protocol provides a standard procedure for quantifying SBF1 mRNA levels in tissue samples using a SYBR Green-based assay.[8][9][10]

  • RNA Extraction:

    • Isolate total RNA from fresh-frozen normal and tumor tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Primer Design:

    • Design SBF1-specific primers flanking an exon-exon junction to avoid amplification of genomic DNA.

    • Forward Primer (example): 5'-AGCAGCCTGAAGAAAGAGGA-3'

    • Reverse Primer (example): 5'-TTCCTCTGGGTTGTCAGGAT-3'

    • Validate primer specificity using BLAST and melt curve analysis.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), cDNA template, and nuclease-free water.

    • Include no-template controls (NTC) to check for contamination.

    • Run samples in triplicate.

  • Thermal Cycling:

    • Perform qPCR on a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt curve analysis.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for SBF1 and a validated housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of SBF1 using the comparative Ct (ΔΔCt) method.

This protocol outlines a standard method for detecting SBF1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[11][12][13][14]

  • Tissue Preparation:

    • Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours.[11]

    • Process the fixed tissues and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections and mount on positively charged microscope slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene (2-3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker, microwave, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

    • Incubate with a validated primary antibody against SBF1 at an optimized dilution overnight at 4°C.

    • Wash with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with buffer.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with buffer.

    • Visualize the antigen-antibody complex with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • Score the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells.

Disclaimer

This document is intended for informational purposes for a scientific audience. The data presented is a summary of information available in public databases and should be independently verified. The experimental protocols are provided as standard guidelines and may require optimization for specific laboratory conditions and reagents.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of SBF-1 and Other PDK1-Targeted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. A critical aspect of this process is understanding the cross-reactivity of an inhibitor across the human kinome to anticipate potential off-target effects and therapeutic windows. This guide provides a comparative analysis of the selectivity of SBF-1, a novel allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), with other well-characterized PDK1 inhibitors. Due to the limited public availability of broad-panel screening data for this compound, this guide will leverage data from the ATP-competitive PDK1 inhibitors BX-795 and GSK2334470 to illustrate a spectrum of selectivity profiles, from multi-kinase to highly selective inhibitors.

Quantitative Comparison of Kinase Inhibition

The selectivity of a kinase inhibitor is paramount to its clinical utility. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following tables summarize the inhibitory activity of the multi-kinase inhibitor BX-795 and the highly selective inhibitor GSK2334470 against their primary target, PDK1, and a panel of other kinases. This data provides a quantitative insight into their respective cross-reactivity profiles.

Table 1: Inhibitory Profile of BX-795

Target KinaseIC50 (nM)Notes
PDK1 6 Primary Target
TBK16Potent off-target inhibition[1][2]
IKKε41Significant off-target inhibition[1][2]
Aurora B-Inhibited by >90% at 100 nM
ERK8-Inhibited by >90% at 100 nM
MARK3-Inhibited by >90% at 100 nM
PKA-140-fold more selective for PDK1[2]
PKC-1600-fold more selective for PDK1[2]

Table 2: Selectivity Profile of GSK2334470

Target KinaseIC50 (nM) vs. PDK1% Activity at 0.1 µM% Activity at 1.0 µM% Activity at 10.0 µM
PDK1 ~10 ---
NUAK1>10001005815
BRSK1>10001008826
BRSK2>10001009234
MELK>10001009345
PKC zeta>10001009048

Data for Table 2 is sourced from a kinase selectivity screen and shows the percentage of remaining kinase activity at various concentrations of GSK2334470. Only kinases with less than 50% remaining activity at 10 µM are listed, highlighting the high selectivity of the compound.

Experimental Protocols for Kinase Inhibition Assays

The determination of a kinase inhibitor's selectivity profile is achieved through various biochemical assays. Below are detailed methodologies for two common types of in vitro kinase assays.

Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This assay is considered a gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³²P]ATP

  • Kinase inhibitor stock solution (e.g., in DMSO)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

  • 96-well plates

  • Phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the kinase inhibitor in the kinase reaction buffer. Prepare a master mix containing the kinase, substrate, and reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Initiate the reaction by adding the master mix and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Air-dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This high-throughput assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinases

  • Specific substrates for each kinase

  • ATP

  • Kinase inhibitor stock solution (e.g., in DMSO)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Opaque-walled multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the kinase inhibitor. Prepare a solution containing the kinase and a separate solution containing the substrate and ATP in the kinase reaction buffer.

  • Kinase Reaction: In an opaque-walled plate, add the inhibitor dilutions or DMSO.

  • Add the kinase solution to each well.

  • Initiate the reaction by adding the substrate/ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Quantification: Measure the luminescent signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and determine IC50 values from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To contextualize the role of PDK1 and the assessment of its inhibitors, the following diagrams illustrate the PDK1 signaling pathway and a generalized workflow for determining kinase inhibitor selectivity.

PDK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1_mem PDK1 PIP3->PDK1_mem Recruits AKT_mem AKT PIP3->AKT_mem Recruits PDK1_mem->AKT_mem Phosphorylates (Thr308) & Activates mTORC1 mTORC1 AKT_mem->mTORC1 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PDK1_cyto PDK1 AKT_cyto AKT PDK1_cyto->AKT_cyto Activates AKT_cyto->mTORC1 S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Survival S6K->CellGrowth Promotes SBF1 This compound (Allosteric Inhibitor) SBF1->PDK1_cyto Inhibits BX795 BX-795 / GSK2334470 (ATP-Competitive Inhibitors) BX795->PDK1_cyto Inhibits

Figure 1. The PI3K/PDK1/AKT signaling pathway and points of inhibition.

Kinase_Selectivity_Workflow start Start: Kinase Inhibitor (e.g., this compound) incubation Incubate Inhibitor with Kinase Panel start->incubation panel Broad Kinase Panel (e.g., >300 kinases) panel->incubation assay In Vitro Kinase Assay (Radiometric or Luminescence-based) measurement Measure Kinase Activity (% Inhibition or IC50) assay->measurement incubation->assay data_analysis Data Analysis and Selectivity Profiling measurement->data_analysis output Output: Kinome Selectivity Profile data_analysis->output

Figure 2. A generalized workflow for assessing kinase inhibitor selectivity.

References

Validating the SBF1-MTMR2 Protein-Protein Interaction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in understanding cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of methods to validate the interaction between SET Binding Factor 1 (SBF1), also known as Myotubularin-Related Protein 5 (MTMR5), and the lipid phosphatase Myotubularin-Related Protein 2 (MTMR2). This interaction is crucial for the proper function of the nervous system, and its disruption is linked to Charcot-Marie-Tooth disease type 4B (CMT4B), a severe hereditary neuropathy.[1][2]

This guide will delve into established experimental techniques, present detailed protocols, and offer a comparative analysis of alternative approaches to empower researchers in designing robust validation studies.

Unveiling the SBF1-MTMR2 Complex: Established Validation Methods

The direct interaction between SBF1 and MTMR2 has been demonstrated through various in vitro and in vivo techniques. SBF1, a catalytically inactive pseudophosphatase, acts as an adapter protein for MTMR2, enhancing its phosphatase activity and influencing its subcellular localization.[1][3][4][5] The primary methods used to establish this interaction are Co-Immunoprecipitation (Co-IP) and Glutatione S-Transferase (GST) Pull-Down Assays.

Data Presentation: A Comparative Overview of Validation Techniques

While direct quantitative data such as binding affinity (K D values) for the SBF1-MTMR2 interaction is not extensively reported in initial validation studies, the following table compares the qualitative and quantitative capabilities of various methods for PPI analysis.

MethodPrincipleType of Interaction DetectedThroughputQuantitative CapabilityKey Considerations
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein from a cell lysate, pulling down its interacting "prey" proteins.In vivo, stable complexesLow to MediumSemi-quantitativeDetects direct and indirect interactions; relies on antibody specificity.
GST Pull-Down Assay A GST-tagged "bait" protein immobilized on glutathione (B108866) beads captures interacting "prey" proteins from a lysate.In vitro, direct interactionsLow to MediumSemi-quantitativeCan confirm direct binding; requires purified recombinant proteins.
Yeast Two-Hybrid (Y2H) Interaction between "bait" and "prey" proteins in yeast activates a reporter gene.In vivo, primarily binary interactionsHighQualitative to semi-quantitativeProne to false positives and negatives; interactions occur in a non-native environment (yeast nucleus).[6]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand.In vitro, real-time kineticsMediumHighly quantitative (k on , k off , K D )Requires one protein to be immobilized; can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of a ligand to a macromolecule.In vitro, direct binding in solutionLowHighly quantitative (K D , ΔH, ΔS, stoichiometry)Requires relatively large amounts of pure protein; label-free.[7][8][9][10]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.In vitro, real-time kineticsHighHighly quantitative (k on , k off , K D )Label-free; suitable for high-throughput screening.[11][12][13]

Experimental Protocols: A Step-by-Step Guide

Below are detailed methodologies for the key experiments used to validate the SBF1-MTMR2 interaction, based on established protocols.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is adapted from standard Co-IP procedures to detect the interaction between endogenous or overexpressed SBF1 and MTMR2 in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibody specific to the "bait" protein (e.g., anti-SBF1 or anti-MTMR2)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysate Preparation: Culture and lyse cells expressing SBF1 and MTMR2 using ice-old lysis buffer.

  • Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.

  • Capture of Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., if anti-SBF1 was used for IP, blot for MTMR2).

GST Pull-Down Assay Protocol

This in vitro method confirms a direct interaction between purified SBF1 and MTMR2 proteins.

Materials:

  • Purified GST-tagged SBF1 (bait) and a tag-free or differently tagged MTMR2 (prey)

  • Glutathione-agarose beads

  • Binding buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • Wash buffer

  • Elution buffer (e.g., buffer containing reduced glutathione)

Procedure:

  • Immobilization of Bait Protein: Incubate the purified GST-SBF1 with glutathione-agarose beads to immobilize the bait protein.

  • Binding: Add the purified MTMR2 protein to the beads and incubate to allow for interaction.

  • Washing: Wash the beads extensively with wash buffer to remove unbound prey protein.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or Western blotting with an anti-MTMR2 antibody.

Visualizing the Molecular Landscape

Diagrams are essential tools for conceptualizing complex biological processes. The following sections provide visualizations of the SBF1-MTMR2 interaction context and validation workflow.

SBF1-MTMR2 Signaling Pathway

SBF1 and MTMR2 are key players in phosphoinositide metabolism, a critical cellular signaling pathway. MTMR2 is a phosphatase that specifically dephosphorylates phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), lipids that are crucial for endosomal trafficking and autophagy.[1][14][15][16][17] SBF1, while catalytically inactive, enhances the phosphatase activity of MTMR2.[3] Additionally, SBF1 has a DENN domain, suggesting a role as a Guanine Nucleotide Exchange Factor (GEF) for Rab GTPases, which are master regulators of vesicle transport.[18][19][20][21][22]

SBF1_MTMR2_Signaling cluster_membrane Endosomal Membrane cluster_cytosol Cytosol PI3P PI(3)P Effector Downstream Effector Proteins PI3P->Effector Regulates PI35P2 PI(3,5)P₂ PI35P2->Effector Regulates Rab_GDP Rab-GDP (inactive) Rab_GTP Rab-GTP (active) Rab_GTP->Effector Regulates Vesicle Trafficking SBF1 SBF1 (MTMR5) Pseudophosphatase Rab GEF SBF1->Rab_GDP GEF Activity (GDP -> GTP) MTMR2 MTMR2 Phosphatase SBF1->MTMR2 Binds & Activates MTMR2->PI3P Dephosphorylates MTMR2->PI35P2 Dephosphorylates

Caption: SBF1-MTMR2 signaling in phosphoinositide metabolism and Rab GTPase activation.

Experimental Workflow for Validating SBF1-MTMR2 Interaction

The following diagram illustrates a typical workflow for confirming the interaction between SBF1 and MTMR2, starting from protein expression to final analysis.

PPI_Workflow cluster_invivo In Vivo (Co-IP) cluster_invitro In Vitro (GST Pull-down) cell_lysate Cell Lysate (expressing SBF1 & MTMR2) ip Immunoprecipitation (with anti-SBF1 Ab) cell_lysate->ip wb_invivo Western Blot (detect MTMR2) ip->wb_invivo result Confirmation of SBF1-MTMR2 Interaction wb_invivo->result gst_sbf1 Purified GST-SBF1 pull_down GST Pull-down gst_sbf1->pull_down mtmr2_prey Purified MTMR2 mtmr2_prey->pull_down wb_invitro Western Blot (detect MTMR2) pull_down->wb_invitro wb_invitro->result start Start start->cell_lysate start->gst_sbf1 start->mtmr2_prey

Caption: Workflow for Co-IP and GST pull-down to validate SBF1-MTMR2 interaction.

Comparison of Protein-Protein Interaction Validation Methods

This logical diagram provides a high-level comparison of different categories of PPI validation methods, highlighting their primary applications.

Method_Comparison cluster_qualitative Qualitative/Semi-quantitative cluster_quantitative Quantitative PPI_Methods Protein-Protein Interaction Validation Methods CoIP Co-Immunoprecipitation (in vivo complex) PPI_Methods->CoIP GST_PullDown GST Pull-Down (in vitro direct) PPI_Methods->GST_PullDown Y2H Yeast Two-Hybrid (in vivo binary screen) PPI_Methods->Y2H SPR Surface Plasmon Resonance (Kinetics) PPI_Methods->SPR ITC Isothermal Titration Calorimetry (Thermodynamics) PPI_Methods->ITC BLI Biolayer Interferometry (Kinetics) PPI_Methods->BLI

Caption: Comparison of qualitative and quantitative PPI validation methods.

Alternative Interaction Partners and Future Directions

While SBF1 is a key interaction partner of MTMR2, it is important to note that MTMR2 also interacts with other proteins, including MTMR13 (also known as SBF2).[23][24][25] Mutations in MTMR13 also cause a clinically similar form of Charcot-Marie-Tooth disease (CMT4B2), suggesting a shared pathogenic mechanism.[23][24] Furthermore, MTMR10 has been identified as a potential competing binding partner for MTMR2.[26] Investigating the competitive binding of these different partners to MTMR2 could provide valuable insights into the regulation of its function in health and disease.

For future studies, employing quantitative techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Biolayer Interferometry (BLI) would be invaluable to determine the binding affinities and kinetics of the SBF1-MTMR2 interaction. This quantitative data would provide a more precise understanding of the complex and could be crucial for the development of therapeutic strategies targeting this interaction.

References

SBF-1: A Comparative Analysis Against Second-Generation Tyrosine Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the investigational molecule SBF-1 with established second-generation tyrosine kinase inhibitors (TKIs), focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available data.

Introduction to this compound and Second-Generation TKIs

This compound has been identified as an allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a critical kinase in the PI3K/AKT signaling pathway, a cellular cascade that is frequently dysregulated in various cancers, promoting cell proliferation, survival, and growth. By targeting PDK1, this compound represents a potential therapeutic strategy for cancers dependent on this pathway.

Second-generation tyrosine kinase inhibitors (TKIs) , such as dasatinib, nilotinib, and bosutinib, are a class of targeted cancer therapies primarily used in the treatment of chronic myeloid leukemia (CML). They act by inhibiting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. These inhibitors are known for their high potency and their ability to overcome resistance to first-generation TKIs like imatinib.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the available quantitative data on the efficacy of this compound and second-generation TKIs. It is crucial to note that the data for this compound is based on computational estimations, while the data for second-generation TKIs is derived from extensive experimental studies.

Table 1: Inhibitory Potency (IC50) of this compound

CompoundTargetIC50 (µM)Assay TypeSource
This compoundPDK12.0 - 10.0Computational Estimation[1][2]

Table 2: Inhibitory Potency (IC50) of Second-Generation TKIs Against Target Kinases

CompoundPrimary TargetIC50 (nM)Additional TargetsSource
DasatinibBCR-ABL<1SRC family, c-KIT, PDGFRβ[3]
NilotinibBCR-ABL20-60c-KIT, PDGFR[4]
BosutinibBCR-ABL<10SRC family

Table 3: Comparative IC50 Values of Second-Generation TKIs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Source
DasatinibK562Chronic Myeloid Leukemia1[5]
DasatinibBa/F3 p210Murine Pro-B Cells (CML model)<3[3]
DasatinibMV4-11Acute Myeloid Leukemia18[3]
NilotinibK562Chronic Myeloid Leukemia20[4]
NilotinibBa/F3 p210Murine Pro-B Cells (CML model)15[3]
NilotinibGIST882Gastrointestinal Stromal Tumor160[6]
BosutinibK562Chronic Myeloid Leukemia250[7]
BosutinibBa/F3 p210Murine Pro-B Cells (CML model)20[3]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and second-generation TKIs.

SBF1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation & Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream SBF1 This compound SBF1->PDK1 Allosteric Inhibition

PI3K/PDK1/AKT Signaling Pathway and the inhibitory action of this compound.

TKI_Pathway cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation PI3K PI3K BCR_ABL->PI3K TKI Second-Generation TKI (e.g., Dasatinib, Nilotinib) TKI->BCR_ABL Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

BCR-ABL Signaling Pathway and the inhibitory action of Second-Generation TKIs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of kinase inhibitors.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • Test compounds (this compound or TKIs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][7][8][9][10]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PDK1 or BCR-ABL)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radioactive [γ-32P]ATP, or phosphospecific antibodies)

  • Microplate reader or scintillation counter

Procedure:

  • Reaction Setup: In a microplate well, combine the purified kinase, the specific substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will vary depending on the assay format (e.g., luminescence, radioactivity, or ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[11][12][13]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Workflow cluster_preclinical Preclinical Evaluation Workflow Target_ID Target Identification & Validation Biochem_Assay Biochemical Assays (In Vitro Kinase Inhibition) Target_ID->Biochem_Assay Cell_Assay Cell-Based Assays (Cell Viability, Apoptosis) Biochem_Assay->Cell_Assay Pathway_Analysis Pathway Analysis (Western Blot for Downstream Targets) Cell_Assay->Pathway_Analysis Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Animal_Models In Vivo Efficacy (Xenograft Models) Pathway_Analysis->Animal_Models Tox_Studies Toxicology Studies Animal_Models->Tox_Studies Animal_Models->Lead_Opt Tox_Studies->Lead_Opt Candidate Clinical Candidate Lead_Opt->Candidate

A generalized workflow for the preclinical development of a kinase inhibitor.

Conclusion

This compound, as a PDK1 inhibitor, presents a novel approach to targeting the PI3K/AKT signaling pathway. The computationally estimated IC50 in the low micromolar range suggests its potential as a therapeutic agent. However, a direct and comprehensive comparison with second-generation TKIs is currently limited by the lack of experimental data for this compound in cancer cell lines.

Second-generation TKIs are well-characterized, potent inhibitors of the BCR-ABL kinase with proven clinical efficacy in CML. The extensive body of experimental data, including IC50 values in numerous cell lines, provides a robust benchmark for the evaluation of new kinase inhibitors.

Further experimental validation of this compound's efficacy and selectivity in various cancer cell lines is imperative to substantiate its therapeutic potential and to enable a more direct and meaningful comparison with established kinase inhibitors like the second-generation TKIs. The protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Phenotypic Comparison of SBF1 Null and Wild-Type Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SBF1 null and wild-type cells, summarizing key phenotypic differences and offering detailed experimental protocols for further investigation.

SET Binding Factor 1 (SBF1), also known as Myotubularin Related Protein 5 (MTMR5), is a protein that plays a crucial role in several cellular processes, including the regulation of phosphatase activity, vesicle-mediated transport, and autophagy. As a pseudophosphatase, SBF1 lacks intrinsic catalytic activity but functions as an essential adaptor protein. It directly interacts with and modulates the activity of the phosphoinositide phosphatase MTMR2. This interaction is critical for the proper dephosphorylation of phosphoinositides, lipids that are key components of cellular signaling and membrane trafficking.

Mutations leading to a loss of SBF1 function are associated with Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a severe hereditary peripheral neuropathy characterized by both demyelinating and axonal phenotypes. Understanding the cellular consequences of SBF1 loss is therefore of significant interest for elucidating the molecular mechanisms of this disease and for the development of potential therapeutic strategies.

This guide summarizes the known phenotypic differences between SBF1 null and wild-type cells and provides detailed methodologies for key experiments to facilitate further research in this area.

Key Phenotypic Comparisons

The absence of SBF1 has been shown to impact several fundamental cellular processes. Below is a summary of the observed and potential phenotypic differences between SBF1 null and wild-type cells.

Cell Proliferation

Studies have indicated that the loss of SBF1 can affect cell proliferation rates. A study involving the knockdown of SBF1 in mouse motor neuronal cells (NSC34) demonstrated a modest impact on cell proliferation.

PhenotypeCell LineMethodResultReference
Cell Proliferation NSC34 (mouse motor neuronal cells)SBF1 siRNA knockdown followed by direct cell counting at 24-hour intervals.Data on the specific proliferation rate changes was not quantitatively detailed in the available literature. However, the study implies a measurable effect.[This guide provides a protocol for a similar experiment.]
Apoptosis

While the direct impact of SBF1 loss on the rate of apoptosis has not been quantitatively documented in the available literature, the involvement of SBF1 in fundamental cellular pathways such as autophagy suggests a potential role in regulating programmed cell death. Further investigation is required to determine if SBF1 null cells exhibit altered sensitivity to apoptotic stimuli.

PhenotypeCell LineMethodResultReference
Apoptosis Rate Not specifiedAnnexin V/Propidium Iodide staining followed by flow cytometry; TUNEL assay.No quantitative data is currently available in the public domain.[Detailed protocols for these assays are provided below.]
Myoblast Differentiation

SBF1 has been implicated in the regulation of myoblast differentiation. One study has reported that SBF1 inhibits the differentiation of C2 myoblasts into myotubes. However, quantitative data directly comparing myotube formation in SBF1 null versus wild-type myoblasts is not yet available.

PhenotypeCell LineMethodResultReference
Myoblast Differentiation C2C12 (mouse myoblast cells)Induction of differentiation by serum withdrawal, followed by immunofluorescence staining for myogenic markers (e.g., Myosin Heavy Chain) and calculation of the fusion index.No quantitative data is currently available in the public domain.[A detailed protocol for this assay is provided below.]

Signaling Pathways

SBF1 is a key player in a signaling pathway that regulates phosphoinositide metabolism and autophagy. The following diagram illustrates the established interactions of SBF1.

SBF1_Signaling_Pathway PI PI PI3P PI(3)P Autophagy_Initiation Autophagy Initiation PI3P->Autophagy_Initiation Regulates Vesicle_Trafficking Vesicle Trafficking PI3P->Vesicle_Trafficking Regulates PI35P2 PI(3,5)P2 PI35P2->Autophagy_Initiation Regulates PI35P2->Vesicle_Trafficking Regulates SBF1 SBF1 (MTMR5) SBF1_MTMR2 SBF1-MTMR2 Complex SBF1->SBF1_MTMR2 Forms complex with MTMR2 MTMR2 MTMR2->SBF1_MTMR2 SBF1_MTMR2->PI3P Dephosphorylates SBF1_MTMR2->PI35P2 Dephosphorylates

SBF1 forms a complex with MTMR2 to regulate phosphoinositide levels.

Experimental Workflow

The following diagram outlines a general workflow for comparing the phenotypes of SBF1 null and wild-type cells.

Experimental_Workflow start Start: SBF1 Wild-Type and Null Cell Lines proliferation Cell Proliferation Assay (e.g., Direct Cell Counting, MTT Assay) start->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, TUNEL Assay) start->apoptosis differentiation Myoblast Differentiation Assay (e.g., Fusion Index Calculation) start->differentiation data_analysis Data Analysis and Comparison proliferation->data_analysis apoptosis->data_analysis differentiation->data_analysis conclusion Conclusion on Phenotypic Differences data_analysis->conclusion

Workflow for phenotypic comparison of SBF1 null and wild-type cells.

Experimental Protocols

Detailed protocols for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

Cell Proliferation Assay (Using siRNA knockdown and Direct Cell Counting)

Objective: To compare the proliferation rate of SBF1 knockdown cells with control cells.

Materials:

  • NSC34 cells

  • SBF1-specific small interfering RNA (siRNA) and control siRNA

  • Lipofectamine RNAiMAX (or other suitable transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Seeding: Seed NSC34 cells in 24-well plates at a density that will allow for several days of growth without reaching confluency.

  • siRNA Transfection:

    • Prepare siRNA-lipid complexes according to the manufacturer's instructions. For SBF1 knockdown, use a validated SBF1-specific siRNA. As a control, use a non-targeting control siRNA.

    • Transfect the cells with the siRNA complexes.

  • Cell Counting:

    • At 24, 48, 72, and 96 hours post-transfection, trypsinize the cells from triplicate wells for each condition (SBF1 knockdown and control).

    • Resuspend the cells in a known volume of complete medium.

    • Mix a small aliquot of the cell suspension with trypan blue and count the number of viable cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • For each time point, calculate the average cell number for both SBF1 knockdown and control conditions.

    • Plot the cell number against time to generate growth curves.

    • Compare the growth rates between the two conditions.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells in SBF1 null and wild-type cell populations.

Materials:

  • SBF1 null and wild-type cells

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment (Optional): Culture SBF1 null and wild-type cells to the desired confluency. If investigating the response to an apoptotic stimulus, treat the cells with the desired agent for the appropriate duration. Include untreated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate compensation controls for multi-color analysis.

    • Gate on the cell population and analyze the fluorescence signals. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for both SBF1 null and wild-type populations.

    • Compare the percentages of apoptotic cells between the two cell types.

Myoblast Differentiation and Fusion Index Assay

Objective: To compare the myogenic differentiation and fusion capacity of SBF1 null and wild-type myoblasts.

Materials:

  • SBF1 null and wild-type C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)

  • Collagen-coated culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against Myosin Heavy Chain (MHC)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed SBF1 null and wild-type C2C12 myoblasts on collagen-coated plates in Growth Medium.

  • Induction of Differentiation: When the cells reach approximately 80-90% confluency, aspirate the GM, wash with PBS, and replace with Differentiation Medium.

  • Differentiation: Culture the cells in DM for 3-5 days, changing the medium every 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash with PBS.

    • Block with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-MHC antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Mount with a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope. Capture multiple random fields for each condition.

    • Fusion Index Calculation:

      • Count the number of nuclei within MHC-positive myotubes (defined as having two or more nuclei).

      • Count the total number of nuclei in the same field.

      • Calculate the fusion index as: (Number of nuclei in myotubes / Total number of nuclei) x 100%.

  • Data Analysis:

    • Calculate the average fusion index for both SBF1 null and wild-type cells.

    • Statistically compare the fusion indices between the two groups.

Unraveling the Enigma of SBF-1: A Case of Mistaken Identity in Drug Discovery Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the structure-activity relationship (SAR) of a compound designated "SBF-1," reportedly an immunosuppressant that inhibits T-cell proliferation via the AKT signaling pathway, has revealed a significant case of ambiguity in scientific nomenclature. The term "this compound" does not correspond to a unique, identifiable chemical compound in the public domain, leading to a conflation with unrelated biological and chemical terms.

Our investigation indicates that the identifier "this compound" is predominantly associated with two distinct entities in scientific literature, neither of which is a small molecule inhibitor with established SAR data:

  • SBF1 (SET Binding Factor 1): A protein-coding gene implicated in various cellular processes.

  • Simulated Body Fluid (SBF): A laboratory solution with ion concentrations similar to human blood plasma, widely used for in-vitro testing of biomaterials.

While a single reference alluded to an immunosuppressive compound labeled "this compound" that inhibits T-cell proliferation through the blockage of the AKT signaling pathway, crucial details such as its chemical structure, analogs, and quantitative activity data are conspicuously absent from the available literature. This lack of foundational information renders a comparative analysis of its structure-activity relationship—the core requirement of the requested guide—currently impossible.

The Challenge of Ambiguous Compound Designations

This situation highlights a critical challenge in scientific research and data retrieval: the use of non-standardized or ambiguous identifiers for chemical compounds. Without a unique chemical name, CAS number, or a direct link to a peer-reviewed publication detailing its synthesis and characterization, a compound like the putative "this compound" remains a ghost in the vast landscape of chemical and biological data.

Alternative Avenues for Comparative Analysis

Given the unavailability of data for a compound specifically named "this compound," we propose to pivot the focus of this guide to a well-characterized immunosuppressive compound with a rich history of structure-activity relationship studies. A potential candidate for such an analysis is Rapamycin (also known as Sirolimus) and its analogs (rapalogs). Rapamycin is a potent immunosuppressant that also modulates the PI3K/AKT/mTOR signaling pathway, making it a relevant alternative.

A comparative guide on Rapamycin and its analogs would include:

  • Detailed Structure-Activity Relationship Data: A thorough comparison of how modifications to the Rapamycin scaffold affect its immunosuppressive activity and selectivity.

  • Quantitative Data Tables: Clear and concise tables summarizing IC50 values, binding affinities, and other relevant metrics for Rapamycin and its key analogs.

  • Experimental Protocols: Methodologies for key assays such as lymphocyte proliferation assays, mTOR inhibition assays, and pharmacokinetic studies.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the mTOR signaling pathway and experimental workflows using Graphviz.

Path Forward

We are at a crossroads. We can proceed in one of two ways:

  • Provide a More Specific Identifier for "this compound": If you, the user, can furnish a specific chemical name (e.g., IUPAC name), a CAS registry number, or a reference to a specific publication that unambiguously identifies the "this compound" compound , we can renew our search and attempt to construct the requested comparative guide.

  • Proceed with an Alternative Compound: We can develop a comprehensive "Comparison Guide on the Structure-Activity Relationship of Rapamycin and its Analogs as Immunosuppressive Agents." This guide will fulfill all the core requirements of your original request, providing valuable insights for researchers, scientists, and drug development professionals in the field of immunosuppression.

We await your guidance on how to proceed. Our commitment is to provide accurate, data-driven, and useful information to the scientific community.

Safety Operating Guide

Essential Safety and Disposal Procedures for SBF-1, a Potent Bcr-Abl Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for SBF-1 (CAS No. 790224-37-2) is not publicly available. As this compound is a potent, research-grade Bcr-Abl tyrosine kinase inhibitor used in drug development, it must be handled with extreme caution. The following procedures are based on best practices for the safe disposal of hazardous cytotoxic and antineoplastic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Proper disposal of this compound is critical to ensure personnel safety and environmental protection. Due to its biological activity, all waste contaminated with this compound, including stock solutions, treated samples, and contaminated labware, should be considered hazardous chemical waste.

Summary of Key Hazards for Bcr-Abl Tyrosine Kinase Inhibitors

The following table summarizes the potential hazards associated with Bcr-Abl tyrosine kinase inhibitors like this compound, underscoring the need for stringent safety and disposal protocols.

Hazard CategoryDescriptionRecommended Precautions
Toxicity As a potent Bcr-Abl inhibitor, this compound is designed to induce apoptosis in targeted cells. It may be harmful if ingested, inhaled, or absorbed through the skin.[1][2]Use appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses. Handle only in a designated area, such as a chemical fume hood or biological safety cabinet.
Reproductive Hazard Many antineoplastic agents have adverse reproductive effects, including embryo-fetal toxicity.[3]Personnel who are pregnant, planning to become pregnant, or breastfeeding should avoid handling this compound.
Environmental Hazard Improper disposal can release active pharmacological agents into the environment, potentially harming aquatic life and ecosystems.[4]Do not dispose of this compound down the drain or in regular trash. All waste must be segregated and disposed of as hazardous chemical waste.[4]
Chemical Reactivity While specific reactivity data for this compound is unavailable, it should be stored away from strong oxidizing agents and incompatible materials as a general precaution.Consult the supplier's handling and storage recommendations. Store in a cool, dry, and well-ventilated area.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe handling and disposal of this compound waste generated in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound or its contaminated waste, all personnel must wear the following PPE:

  • Gloves: Two pairs of nitrile gloves (double-gloving) are required. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable or one that is professionally laundered.

  • Respiratory Protection: If there is a risk of aerosol generation (e.g., during spill cleanup), a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific requirements.

Decontamination of Work Surfaces
  • All work with this compound should be performed on a disposable, absorbent bench liner to contain spills.

  • After each procedure, thoroughly decontaminate all surfaces (fume hood, benchtops, equipment) with a suitable decontamination solution. A common practice for cytotoxic drugs involves a two-step process of inactivation followed by cleaning. Consult your EHS department for an approved decontamination agent.

  • All materials used for decontamination (wipes, liners) must be disposed of as hazardous waste.

Segregation and Collection of this compound Waste

Proper segregation of waste is crucial. All waste streams contaminated with this compound must be collected in clearly labeled, leak-proof containers designated for hazardous chemical waste.

  • Solid Waste:

    • Items: Contaminated PPE (gloves, lab coats), bench liners, plasticware (pipette tips, tubes), and wipes.

    • Container: A designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste - Cytotoxic" and list "this compound" as a component.

  • Liquid Waste:

    • Items: Unused or expired this compound solutions, cell culture media from treated cells, and the first rinse from decontaminated glassware.

    • Container: A sealed, shatter-resistant hazardous waste container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle). The container must be clearly labeled "Hazardous Waste - Cytotoxic" and list "this compound" and the solvent (e.g., DMSO, ethanol) as components. Do not overfill containers; leave at least 10% headspace.

  • Sharps Waste:

    • Items: Needles, syringes, and scalpel blades contaminated with this compound.

    • Container: A designated, puncture-proof sharps container clearly labeled "Hazardous Waste - Cytotoxic Sharps."

Final Disposal
  • Store all sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area until they are collected by your institution's EHS department.

  • Follow all institutional procedures for requesting a hazardous waste pickup.

  • Never dispose of this compound waste in standard laboratory trash, biohazardous waste bags, or down the sanitary sewer.[4]

Visual Workflow for this compound Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for SBF-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of SBF-1 (CAS No. 790224-37-2). The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a non-hazardous substance.[1] However, standard laboratory safety protocols should always be observed to minimize any potential risks and maintain good laboratory practice.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses or gogglesProtects eyes from accidental splashes.
Hand Protection Standard laboratory gloves (e.g., nitrile, latex)Prevents direct skin contact and potential contamination of the product or the researcher.
Body Protection Laboratory coatProtects clothing and skin from potential spills.
Respiratory Not generally required under normal handling conditions.Use in a well-ventilated area. If dust or aerosols may be generated, consider a dust mask.
Safe Handling and Operational Plan

Adherence to the following handling procedures will ensure the safe and effective use of this compound in the laboratory.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure your designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Ventilation: Work in a well-ventilated area, such as a laboratory with a good general ventilation system. A chemical fume hood is not strictly necessary given the non-hazardous nature of this compound, but can be used as an added precaution.

  • Personal Protective Equipment: Put on your laboratory coat, safety glasses, and gloves before opening the this compound container.

  • Dispensing: When weighing or transferring the substance, do so carefully to avoid creating dust or aerosols.

  • Cross-Contamination: Use clean, dedicated spatulas or other utensils for handling this compound to prevent cross-contamination.

  • Storage: When not in use, keep the this compound container tightly sealed and store it in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended long-term storage is at -20°C.[1]

  • Hygiene: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.

Disposal Plan

As a non-hazardous substance, the disposal of this compound is more straightforward than that of hazardous materials. However, it is crucial to follow your institution's specific guidelines for chemical waste disposal.

General Disposal Guidelines:

  • Unused Product: Unwanted or expired this compound should be disposed of in accordance with your institution's chemical waste procedures. While it is non-hazardous, it should not be disposed of in the regular trash or down the drain unless explicitly permitted by your environmental health and safety (EHS) department.

  • Empty Containers: Empty containers of this compound should be rinsed with a suitable solvent (if applicable and safe to do so) and disposed of as non-hazardous laboratory waste. The rinsate should be collected and disposed of as chemical waste.

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that come into contact with this compound should be disposed of in the appropriate laboratory waste stream as designated by your institution.

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

  • Inhalation: If dust or aerosols are inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: If accidentally ingested, rinse the mouth with water. Do not induce vomiting. Seek medical attention.

  • Spill: For a small spill, wipe up the material with absorbent paper and dispose of it in the appropriate laboratory waste container. For a larger spill, contain the spill and follow your institution's spill cleanup procedures.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

SBF1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures Prep Gather Materials & PPE Vent Ensure Proper Ventilation Prep->Vent Don_PPE Don PPE: Lab Coat, Gloves, Safety Glasses Prep->Don_PPE Handle Weigh & Transfer this compound Don_PPE->Handle Store Seal & Store Container Handle->Store Exposure First Aid for Exposure Handle->Exposure If exposure occurs Clean Clean Workspace Store->Clean Dispose Dispose of Waste Clean->Dispose Wash Wash Hands Dispose->Wash Spill Spill Cleanup Wash->Spill If spill occurs

Caption: Workflow for the safe handling of this compound.

References

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